Vernolepin
Description
Structure
3D Structure
Properties
IUPAC Name |
(3aR,4S,5aR,9aR,9bR)-5a-ethenyl-4-hydroxy-3,9-dimethylidene-3a,4,5,6,9a,9b-hexahydrofuro[2,3-f]isochromene-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-4-15-5-9(16)10-7(2)14(18)20-12(10)11(15)8(3)13(17)19-6-15/h4,9-12,16H,1-3,5-6H2/t9-,10+,11+,12-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYQXAXVZGMFNW-MVIRXUPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC12CC(C3C(C1C(=C)C(=O)OC2)OC(=O)C3=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@]12C[C@@H]([C@@H]3[C@@H]([C@H]1C(=C)C(=O)OC2)OC(=O)C3=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075146 | |
| Record name | Vernolepin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18542-37-5, 59598-29-7 | |
| Record name | (3aR,4S,5aR,9aR,9bR)-5a-Ethenyloctahydro-4-hydroxy-3,9-bis(methylene)-2H-furo[2,3-f][2]benzopyran-2,8(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18542-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vernolepin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018542375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vernolepin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059598297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vernolepin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VERNOLEPIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09S3QZL7WH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VERNOLEPIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6640X1BVDX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vernolepin's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vernolepin, a sesquiterpene lactone, has demonstrated significant cytotoxic effects against various cancer cell lines, positioning it as a compound of interest for oncological research and drug development. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anticancer activity. It delves into its impact on key signaling pathways, including the JAK2/STAT3 and NF-κB pathways, and its role in inducing apoptosis and cell cycle arrest. This document synthesizes quantitative data, details experimental methodologies, and provides visual representations of the signaling cascades and experimental workflows to facilitate a deeper understanding of this compound's therapeutic potential.
Introduction
Sesquiterpene lactones are a class of naturally occurring compounds known for their diverse biological activities, including potent anti-inflammatory and anticancer properties. This compound, isolated from species of the Vernonia genus, has emerged as a promising candidate for cancer therapy. Its mechanism of action is multifaceted, involving the modulation of critical cellular processes that govern cancer cell proliferation, survival, and death. This guide aims to provide a detailed technical examination of these mechanisms to support further research and development efforts.
Cytotoxicity of this compound
This compound exhibits a broad spectrum of cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined in various studies, highlighting its efficacy in inhibiting cancer cell proliferation.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| JIMT-1 | Breast Cancer | 11.13 ± 1.17 | [1] |
| MCF-7 | Breast Cancer | Varies by study | [1] |
| A549 | Lung Carcinoma | Not explicitly stated, but cytotoxic effects observed at 10-60 µM | |
| HepG2 | Liver Cancer | Not explicitly stated, but induced apoptosis in a dose-dependent manner |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.
Core Mechanisms of Action
This compound's anticancer effects are primarily attributed to its ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. This compound has been shown to induce apoptosis in a dose-dependent manner in several cancer cell lines.[2] This process is mediated through the intrinsic, or mitochondrial, pathway of apoptosis.
Key Molecular Events in this compound-Induced Apoptosis:
-
Generation of Reactive Oxygen Species (ROS): While direct studies on this compound are limited, related sesquiterpene lactones like vernodalin (B1205544) have been shown to increase the production of ROS within cancer cells.[3] Elevated ROS levels can lead to oxidative stress, damaging cellular components and triggering the apoptotic cascade.[4]
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical for regulating apoptosis. This compound is suggested to shift this balance in favor of apoptosis by upregulating Bax and downregulating Bcl-2 expression, leading to mitochondrial outer membrane permeabilization.
-
Mitochondrial Dysfunction and Cytochrome c Release: The altered Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases. This includes the initiator caspase-9 and the executioner caspase-3. Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[3]
Table 2: Quantitative Data on this compound-Induced Apoptosis
| Cancer Cell Line | Treatment Condition | Parameter Measured | Result |
| HepG2 | Dose-dependent this compound | Apoptotic cells (Annexin V+) | Increase in the percentage of apoptotic cells |
| A549 | Cytotoxic doses of this compound | Apoptotic cells | Increased number of apoptotic cells |
Experimental Workflow for Apoptosis Analysis
Induction of Cell Cycle Arrest
This compound can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. The specific phase of cell cycle arrest appears to be dose-dependent.
-
G0/G1 Phase Arrest: At sub-cytotoxic concentrations, this compound has been observed to cause an arrest in the G0/G1 phase of the cell cycle. This is often associated with the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and the downregulation of cyclins such as Cyclin D1 and its partner CDK4.[5][6]
-
G2/M Phase Arrest: At cytotoxic concentrations, this compound induces a more pronounced arrest at the G2/M checkpoint.[2] This is typically linked to the downregulation of the Cyclin B1/CDK1 complex, which is essential for entry into mitosis.
Table 3: Effect of this compound on Cell Cycle Distribution in A549 Lung Cancer Cells
| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| Control | Normal Distribution | Normal Distribution | Normal Distribution |
| Sub-cytotoxic this compound | Increased | Decreased | No significant change |
| Cytotoxic this compound | Decreased | No significant change | Significantly Increased |
Experimental Workflow for Cell Cycle Analysis
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by targeting key signaling pathways that are often dysregulated in cancer.
Inhibition of the JAK2/STAT3 Signaling Pathway
The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical regulator of cell proliferation, survival, and differentiation. Constitutive activation of this pathway is common in many cancers and is associated with tumor progression.
This compound has been shown to inhibit the JAK2/STAT3 pathway in A549 lung cancer cells. Molecular docking studies suggest that this compound can directly interact with the FERM domain of the JAK2 protein, likely through the formation of hydrogen bonds. This interaction is thought to inactivate the kinase activity of JAK2.
Mechanism of JAK2/STAT3 Inhibition:
-
Direct Interaction with JAK2: this compound binds to the FERM domain of JAK2.
-
Inhibition of JAK2 Phosphorylation: This binding prevents the autophosphorylation and activation of JAK2.
-
Suppression of STAT3 Phosphorylation: Inactive JAK2 is unable to phosphorylate STAT3 at the Tyr705 residue.
-
Inhibition of STAT3 Dimerization and Nuclear Translocation: Unphosphorylated STAT3 cannot dimerize and translocate to the nucleus.
-
Downregulation of Target Gene Expression: The lack of nuclear STAT3 leads to the decreased transcription of its target genes, which include anti-apoptotic proteins (e.g., Bcl-2, Mcl-1, Survivin) and cell cycle regulators (e.g., Cyclin D1).
Signaling Pathway of this compound-Mediated JAK2/STAT3 Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Induction of apoptosis in human breast cancer cells via caspase pathway by vernodalin isolated from Centratherum anthelminticum (L.) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Over-expression of cyclin D1 regulates Cdk4 protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential expression and regulation of Cyclin D1 protein in normal and tumor human cells: association with Cdk4 is required for Cyclin D1 function in G1 progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Vernolepin: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vernolepin is a naturally occurring sesquiterpene lactone that has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, its physicochemical properties, and its interactions with key cellular signaling pathways.
Natural Sources of this compound
This compound is primarily isolated from plants of the Vernonia genus, which belongs to the Asteraceae family. The most well-documented sources are:
-
Vernonia amygdalina : Commonly known as bitter leaf, this plant is widely distributed in tropical Africa and is used in traditional medicine to treat various ailments.[1] The dried fruit of Vernonia amygdalina has been reported to contain approximately 0.09% this compound.[2] Other parts of the plant, including the leaves, stems, and roots, also serve as sources of this compound, although quantitative yields from these parts are less consistently reported.[3][4]
-
Vernonia hymenolepis : This species is another significant source of this compound and has been utilized in initial studies leading to the isolation and characterization of the compound.[5]
While other species of Vernonia may also contain this compound, V. amygdalina and V. hymenolepis are the most extensively studied and commercially viable sources.
Physicochemical Properties
This compound is a colorless, crystalline compound with the following physicochemical properties:
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆O₅ | [6] |
| Molecular Weight | 276.28 g/mol | [6] |
| IUPAC Name | (3aR,4S,5aR,9aR,9bR)-5a-ethenyl-4-hydroxy-3,9-dimethylidene-3a,4,5,6,9a,9b-hexahydrofuro[2,3-f]isochromene-2,8-dione | [6] |
| XLogP3 | 1.3 | [6] |
| Melting Point | Data not consistently available in searched literature. | |
| Solubility | Data not consistently available in searched literature. |
Experimental Protocols
The isolation and purification of this compound from its natural sources typically involve solvent extraction followed by chromatographic separation.
Protocol 1: Extraction of this compound from Vernonia amygdalina
This protocol is adapted from established methods for the extraction of sesquiterpene lactones from plant materials.[2][7]
Materials:
-
Dried and powdered plant material (e.g., fruits or leaves of Vernonia amygdalina)
-
Petroleum ether
-
10% Aqueous methanol
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Soxhlet Extraction:
-
Place the powdered plant material in a thimble and insert it into a Soxhlet apparatus.
-
Extract the material with chloroform for 16-24 hours.
-
Concentrate the chloroform extract using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Dissolve the crude chloroform extract in a minimal amount of chloroform.
-
Transfer the solution to a separatory funnel.
-
Perform a liquid-liquid extraction by partitioning the extract between petroleum ether and 10% aqueous methanol.
-
Collect the methanolic layer, which will contain the more polar compounds, including this compound.
-
Concentrate the methanolic extract using a rotary evaporator.
-
Protocol 2: Isolation of this compound by Column Chromatography
This protocol outlines the purification of the this compound-containing extract using column chromatography.[8][9][10][11]
Materials:
-
Concentrated methanolic extract from Protocol 1
-
Silica (B1680970) gel (60-120 mesh)
-
Glass chromatography column
-
Elution solvents: A gradient of chloroform and acetone (B3395972) (or other suitable solvent systems)
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar elution solvent.
-
Pour the slurry into the chromatography column and allow it to pack uniformly, avoiding air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the concentrated methanolic extract in a minimal amount of the initial elution solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution and Fraction Collection:
-
Begin elution with the least polar solvent and gradually increase the polarity by adding more of the polar solvent (e.g., increasing the percentage of acetone in chloroform).
-
Collect fractions of the eluate in separate tubes.
-
-
Monitoring by TLC:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure this compound (identified by a single spot with a consistent Rf value).
-
-
Final Purification:
-
Evaporate the solvent from the combined pure fractions to obtain crystalline this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., chloroform-petroleum ether).[2]
-
Protocol 3: Spectroscopic Characterization of this compound
The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.[12][13][14][15]
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to observe electronic transitions within the molecule.
Signaling Pathways and Biological Activity
This compound exerts its biological effects by modulating several key intracellular signaling pathways, primarily implicated in inflammation and cancer.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. This compound has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[16][17][18][19][20]
Modulation of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is crucial for cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. This compound has been demonstrated to inhibit this pathway, leading to apoptosis and reduced cell proliferation in cancer cells.[21][22][23][24][25]
Interference with the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. This compound has been shown to interfere with this pathway, contributing to its anticancer effects.[26][27][28][29][30]
Experimental Workflow
The overall workflow for the isolation and characterization of this compound from its natural source is summarized in the following diagram.
Conclusion
This compound is a promising natural product with significant therapeutic potential, particularly in the areas of anti-inflammatory and anticancer drug development. This guide provides a comprehensive technical overview of its natural sources, detailed methodologies for its isolation and characterization, and insights into its molecular mechanisms of action. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential for clinical applications.
References
- 1. scispace.com [scispace.com]
- 2. Isolation and pharmacological characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemical Profile and Pharmacological Activity of Vernonia amygdalina Delile Stem Bark Extracts Using Different Solvent Extraction | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 5. Sesquiterpene lactones and other constituents of Vernonia species from ethiopia (1994) | Berhanu M. Abegaz | 16 Citations [scispace.com]
- 6. (3aR,4S,5aR,9aR,9bR)-5a-Ethenyloctahydro-4-hydroxy-3,9-bis(methylene)-2H-furo(2,3-f)(2)benzopyran-2,8(3H)-dione | C15H16O5 | CID 442322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. columbia.edu [columbia.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. {Supplementary Data} [rsc.org]
- 13. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis, spectroscopic characterization and semi-empirical calculations for a low spin carbonyl, pyridine(alpha-iminooxime)iron(II) macrocyclic complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 20. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 23. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 24. mdpi.com [mdpi.com]
- 25. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies-New Therapeutic Possibilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 27. mdpi.com [mdpi.com]
- 28. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 29. MAP4K signaling pathways in cancer: roles, mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
A Comprehensive Technical Guide on the Biological Activity of Vernolepin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vernolepin is a naturally occurring sesquiterpene lactone, a class of compounds known for their diverse and potent biological activities. [1]Isolated from plants of the Vernonia genus, such as Vernonia hymenolepis and Vernonia amygdalina, this compound has garnered significant interest in the scientific community for its potential as a therapeutic agent. [2][3]This technical guide provides an in-depth overview of the biological activities of this compound, focusing on its anticancer and anti-inflammatory properties. It includes quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways involved in its mechanism of action.
Anticancer Activity
This compound exhibits significant cytotoxic and cytostatic effects against a range of human cancer cell lines. Its anticancer activity is multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of cancer stem cell populations.
Cytotoxicity
This compound has demonstrated potent cytotoxic effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| JIMT-1 | Breast Cancer | 1.7 ± 0.3 | [4] |
| MCF-7 | Breast Cancer | 4.4 ± 1.1 | [4] |
| A549 | Lung Carcinoma | Not specified, but cytotoxic effects observed | [5] |
| HepG2 | Liver Cancer | Not specified, but apoptosis induced | [2] |
Effects on Cell Cycle and Apoptosis
This compound has been shown to modulate cell cycle progression in a dose-dependent manner. [5]At sub-cytotoxic concentrations, it can induce a G0/G1 phase arrest in A549 lung cancer cells. [5]However, at higher, cytotoxic doses, it causes an arrest in the G2/M phase, which is correlated with the induction of apoptosis. [2][5]In HepG2 liver cancer cells, this compound treatment leads to a dose-dependent increase in apoptosis. [2] The apoptotic mechanism is believed to be similar to that of other sesquiterpene lactones like Vernodalin (B1205544), which involves the intrinsic pathway. This pathway is initiated by an increase in reactive oxygen species (ROS), leading to a reduction in mitochondrial membrane potential and the release of cytochrome c. [6][7]This, in turn, activates a cascade of caspases, ultimately leading to programmed cell death. [6]
Activity Against Cancer Stem Cells and Cell Migration
This compound has also shown activity against cancer stem cells (CSCs), a sub-population of tumor cells responsible for self-renewal and differentiation, which are often resistant to conventional therapies. In a study using JIMT-1 breast cancer cells, treatment with this compound significantly reduced the aldehyde dehydrogenase (ALDH) expressing cancer stem cell sub-population. [1][4]Furthermore, this compound was found to significantly inhibit the migration of JIMT-1 cells, a crucial process in cancer metastasis. [1][4]
Anti-inflammatory Activity
The anti-inflammatory properties of sesquiterpene lactones are well-documented, and they are largely attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. [[“]]NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. While direct studies on this compound's anti-inflammatory mechanism are limited, a related compound, 11β,13-dihydrovernodalin, has been shown to significantly inhibit the TNF-α-induced translocation of NF-κB to the nucleus. [1][4]This suggests that this compound likely shares a similar mechanism of action, interfering with the activation of this critical inflammatory pathway.
Other Biological Activities
Beyond its anticancer and anti-inflammatory effects, this compound has been reported to possess other notable biological properties:
-
Anti-platelet Activity : this compound inhibits platelet aggregation induced by various agents, including arachidonic acid, ADP, and collagen.
-
Antitrypanosomal Activity : It has shown activity against Trypanosoma brucei rhodesiense, the parasite responsible for African trypanosomiasis.
Mechanisms of Action & Signaling Pathways
This compound exerts its biological effects by modulating several key cellular signaling pathways. The following sections detail these mechanisms and provide visual representations.
General Apoptosis Induction Pathway
This compound induces apoptosis primarily through the intrinsic (mitochondrial) pathway. The process is initiated by cellular stress, leading to the activation of a caspase cascade and programmed cell death.
Caption: Intrinsic pathway of apoptosis induced by this compound.
Inhibition of the JAK/STAT3 Pathway
The JAK/STAT3 pathway is a critical signaling cascade for cell proliferation and survival, and its constitutive activation is common in many cancers. This compound has been shown to inhibit this pathway, contributing to its anticancer effects. [5]
Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.
Inhibition of the NF-κB Pathway
This compound is thought to inhibit the canonical NF-κB pathway, a central mediator of inflammation. This likely occurs through the alkylation of key signaling proteins, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.
Caption: Postulated inhibition of the NF-κB pathway by this compound.
Experimental Protocols
The following sections provide an overview of the standard methodologies used to assess the biological activity of this compound.
Cytotoxicity Assay (MTT/XTT Assay)
This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment : The cells are then treated with various concentrations of this compound (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
Reagent Addition : After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.
-
Incubation : The plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding a colored formazan (B1609692) product.
-
Solubilization and Measurement : A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance of the solution is then measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).
-
Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is determined by plotting cell viability against the log of the compound concentration.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
-
Treatment : Cells are treated with sub-cytotoxic and cytotoxic concentrations of this compound for a defined period (e.g., 24 hours).
-
Harvesting and Fixation : Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining : The fixed cells are washed and then stained with a DNA-intercalating dye, such as Propidium Iodide (PI), in the presence of RNase A to remove RNA.
-
Flow Cytometry : The DNA content of individual cells is measured using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA.
-
Analysis : The resulting data is displayed as a histogram, and software is used to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treatment : Cells are treated with this compound at various concentrations for a specific time.
-
Harvesting : Both adherent and floating cells are collected and washed with cold PBS.
-
Staining : Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Flow Cytometry : The stained cells are analyzed by flow cytometry.
-
Data Interpretation :
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
General Experimental Workflow
The typical workflow for investigating the biological activity of a compound like this compound involves a series of in vitro assays to characterize its effects on cancer cells.
References
- 1. Cytotoxic and other bioactivities of a novel and known sesquiterpene lactones isolated from Vernonia leopoldi (Sch. Bip. ex Walp.) Vatke in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vernodalidimer L, a sesquiterpene lactone dimer from Vernonia extensa and anti-tumor effects of vernodalin, this compound, and vernolide on HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor inhibitors. XLVI. This compound, a novel sesquiterpene dilactone tumor inhibitor from Vernonia hymenolepis A. Rich - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JAK2/STAT3-mediated dose-dependent cytostatic and cytotoxic effects of sesquiterpene lactones from Gymnanthemum extensum on A549 human lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 7. Induction of apoptosis in human breast cancer cells via caspase pathway by vernodalin isolated from Centratherum anthelminticum (L.) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
Vernolepin: A Technical Whitepaper on its Discovery, Chemical Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vernolepin is a naturally occurring sesquiterpene lactone that has garnered significant interest in the scientific community for its potent biological activities, including its antitumor properties. This technical guide provides a comprehensive overview of the discovery of this compound, its intricate chemical structure, and a detailed examination of its mechanism of action, with a focus on its modulation of key cellular signaling pathways. This document consolidates quantitative data, outlines detailed experimental protocols, and presents visual representations of its molecular interactions to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Isolation
This compound was first isolated in the late 1960s by the research group of S. Morris Kupchan from the plant Vernonia hymenolepis, a member of the Asteraceae family.[1] The discovery was a result of a large-scale screening program for tumor inhibitors from plant sources. The initial studies revealed that this compound possesses significant in vitro cytotoxicity against cells from human carcinoma of the nasopharynx and in vivo tumor inhibitory activity against Walker intramuscular carcinosarcoma in rats.
Plant Source: Vernonia hymenolepis
Vernonia hymenolepis A. Rich. is a plant species native to Africa and has been used in traditional medicine for various ailments. It is a member of the large genus Vernonia, which comprises about 350 species. The leaves of some Vernonia species are consumed as vegetables and are known for their bitter taste. The isolation of this compound from this plant highlighted the potential of traditional medicinal plants as a source of novel therapeutic agents.
Pioneering Research by Kupchan et al.
The seminal work by Kupchan and his colleagues laid the foundation for all subsequent research on this compound. Their publications in the Journal of Organic Chemistry and the Journal of the American Chemical Society detailed the isolation, purification, and structural elucidation of this novel compound.[1]
Chemical Structure and Properties
This compound (C₁₅H₁₆O₅) is a sesquiterpene lactone characterized by a complex and highly oxygenated elemanolide-type skeleton. Its structure was definitively established through a combination of spectroscopic methods and confirmed by X-ray crystallography of its p-bromobenzenesulphonate derivative. The total synthesis of (±)-vernolepin by the research groups of Grieco and Danishefsky in the 1970s further corroborated its proposed structure.[2][3][4]
Structural Features
The key structural features of this compound include:
-
Two α-methylene-γ-lactone moieties: These electrophilic groups are crucial for its biological activity, acting as Michael acceptors for nucleophilic residues in biological macromolecules.
-
A vinyl group and a secondary hydroxyl group.
-
A cis-fused decalin ring system.
The presence of multiple chiral centers results in a complex stereochemistry that has been a significant challenge for synthetic chemists.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₆O₅ |
| Molecular Weight | 276.28 g/mol |
| Appearance | Colorless prisms |
| CAS Number | 18542-37-5 |
Experimental Protocols
This section provides a detailed description of the methodologies used for the isolation, characterization, and biological evaluation of this compound, based on the foundational work in the field.
Isolation of this compound from Vernonia hymenolepis
The following protocol is a composite representation of the methods described by Kupchan et al.
Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Detailed Steps:
-
Plant Material Preparation: Dried and finely ground aerial parts of Vernonia hymenolepis are used as the starting material.
-
Extraction: The powdered plant material is subjected to continuous extraction with chloroform for an extended period (e.g., 48 hours) in a large-scale Soxhlet apparatus.
-
Solvent Partitioning: The resulting chloroform extract is concentrated and then partitioned between petroleum ether and 10% aqueous methanol. The methanol layer, containing the more polar compounds including this compound, is collected.
-
Column Chromatography: The dried methanol extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with chloroform and gradually increasing the polarity with acetone (B3395972) or methanol.
-
Fraction Monitoring: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
Bioactivity-Guided Fractionation: The collected fractions are screened for biological activity (e.g., cytotoxicity against a cancer cell line) to guide the purification process.
-
Further Purification: The biologically active fractions are combined and subjected to further chromatographic purification, such as preparative TLC or high-performance liquid chromatography (HPLC), to isolate pure this compound.
-
Crystallization: The purified this compound is crystallized from a suitable solvent system, such as chloroform-petroleum ether, to yield colorless prisms.
Structural Elucidation Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for determining the carbon skeleton and the connectivity of protons and carbons. Detailed analysis of chemical shifts, coupling constants, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) allows for the complete assignment of the structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of this compound. Fragmentation patterns observed in the mass spectrum provide valuable information about the different functional groups present in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O) of the lactone rings, and carbon-carbon double bonds (C=C).
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis of a suitable derivative (e.g., the p-bromobenzenesulphonate) provides the definitive three-dimensional structure and stereochemistry of the molecule.[1]
Cytotoxicity Assays (MTT Assay)
The following is a general protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for MTT Cytotoxicity Assay
References
- 1. Sesquiterpenoids. Part XI. X-ray determination of the structure of this compound p-bromobenzenesulphonate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Letter: A remarkable epoxide opening. An expeditious synthesis of this compound and vernomenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Therapeutic Potential of Vernonia amygdalina Extracts: A Technical Guide for Drug Development Professionals
Executive Summary: Vernonia amygdalina Delile, a perennial shrub from the Asteraceae family, is a cornerstone of traditional African medicine, where it is used to treat a wide range of ailments, including fever, diabetes, and gastrointestinal issues.[1][2] Modern scientific investigation has substantiated many of these traditional claims, revealing a rich phytochemical profile responsible for its diverse pharmacological activities. Extracts from the plant, particularly from the leaves, have demonstrated significant anticancer, antimalarial, antidiabetic, antioxidant, and anti-inflammatory properties.[2][3] The primary bioactive compounds contributing to these effects include sesquiterpene lactones (such as vernolide (B1233872) and vernodalol), flavonoids (luteolin, isorhamnetin), alkaloids, saponins (B1172615), and various phenolic compounds.[4][5] Mechanistic studies have begun to elucidate the pathways through which these extracts exert their effects, such as the induction of apoptosis in cancer cells via caspase-dependent pathways and the modulation of key metabolic enzymes.[6][7] This technical guide provides a comprehensive overview of the current research, presenting quantitative data, detailed experimental protocols, and visualizations of key mechanisms to support further research and development of Vernonia amygdalina as a source for novel therapeutic agents.
Introduction
Vernonia amygdalina (commonly known as bitter leaf) is a shrub that grows throughout tropical Africa and is also found in parts of Asia.[4][8] It is widely used both as a vegetable and a medicinal herb.[9][10] Traditional medicine practitioners utilize various parts of the plant to treat diseases such as malaria, diabetes, bacterial infections, and inflammation.[2][3] The bitter taste of the leaves, attributed to compounds like saponins and alkaloids, is often considered an indicator of their potency.[5] The plant's therapeutic efficacy is linked to its complex mixture of bioactive compounds.[4] This guide synthesizes the existing scientific literature on V. amygdalina, focusing on its phytochemical composition, pharmacological activities, and the experimental evidence that underscores its potential in modern drug discovery.
Phytochemical Composition
The therapeutic properties of V. amygdalina are derived from its diverse array of secondary metabolites. The specific type and quantity of these compounds can vary based on geographical location, extraction method, and solvent used.[4][11] The primary classes of phytochemicals identified are detailed below.
Table 1: Key Phytochemical Constituents of Vernonia amygdalina
| Phytochemical Class | Specific Compounds Identified | Associated Pharmacological Activities | References |
|---|---|---|---|
| Sesquiterpene Lactones | Vernolide, Vernodalol, Hydroxyvernolide, Vernomygdin, Vernolepin | Anticancer, Antimicrobial, Anti-inflammatory, Antioxidant | [3][4][12] |
| Flavonoids | Luteolin, Luteolin 7-O-β-glucoside, Isorhamnetin, Apigenin | Antioxidant, Anti-inflammatory, Anticancer, Antidiabetic | [3][4][13] |
| Alkaloids | Unspecified (e.g., 139 mg/g reported in one study) | Antimicrobial, Anticancer | [4][5][14] |
| Saponins | Unspecified (e.g., 6-60 mg/g reported in studies) | Antimicrobial, Anti-inflammatory | [4][13][14] |
| Phenolic Compounds | Tannins, Phenols | Antioxidant, Antimicrobial, Anticancer | [4][5][14] |
| Steroids & Triterpenoids | Steroidal glycosides, Ingenol-3-angelate | Anticancer, Anti-inflammatory | [3][5] |
| Other Compounds | Glucuronolactone, Vernoamyosides A & B, Phytate, Oxalate | Various |[3][4] |
Pharmacological Activities and Mechanisms of Action
Anticancer Activity
Extracts of V. amygdalina have demonstrated potent cytotoxic effects against various cancer cell lines. The primary mechanisms involve the induction of apoptosis and cell cycle arrest.
-
Mechanism of Action: Studies on human breast cancer cell lines (MCF-7 and MDA-MB-231) show that V. amygdalina extract inhibits proliferation in a time- and dose-dependent manner.[6][7] The mechanism involves:
-
Apoptosis Induction: The extract triggers both extrinsic and intrinsic apoptotic pathways, confirmed by an increase in Annexin V-positive cells.[6][7][15] This process is mediated through a caspase-dependent pathway.[6][7]
-
Cell Cycle Arrest: In MCF-7 cells, the extract induces a G1/S phase cell cycle arrest.[6][8] This is associated with increased levels of p21 and decreased levels of cyclin D1 and cyclin E.[6][7] Notably, this action occurs through a p53-independent pathway.[6][7]
-
ER-α Inhibition: The extract has been shown to inhibit the expression of Estrogen Receptor-alpha (ER-α) and its downstream target, Akt, which is significant as a majority of breast cancers are ER-α positive.[6]
-
Antimalarial Activity
V. amygdalina is widely used in traditional medicine to treat malaria.[2][16] In vivo and in vitro studies have confirmed its antiplasmodial properties.
-
Mechanism of Action: The antimalarial activity is attributed to the presence of bioactive compounds that can suppress parasitemia.[16] Leaf extracts have been shown to significantly inhibit the maturation of Plasmodium falciparum schizonts in vitro.[17] In mouse models infected with Plasmodium berghei, extracts have demonstrated significant chemosuppressive activity, reducing parasite load and prolonging survival time.[18][19]
Antidiabetic Activity
Numerous preclinical studies support the use of V. amygdalina for managing diabetes mellitus.[20][21]
-
Mechanism of Action: The extracts exert their effects through multiple pathways:
-
Hypoglycemic Effect: They significantly reduce fasting blood glucose levels in diabetic rat models.[22][23]
-
Hypolipidemic Effect: Treatment with the extract leads to a significant reduction in serum triglycerides, total cholesterol, and LDL levels, while increasing HDL levels.[20][23][24]
-
Antioxidant Action: V. amygdalina helps mitigate oxidative stress associated with diabetes by increasing the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), and reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[20][22]
-
Pancreatic Protection: Some studies suggest that the extracts may help in the regeneration of pancreatic β-cells, which are responsible for insulin (B600854) production.[20]
-
Anti-inflammatory and Antioxidant Activity
The anti-inflammatory and antioxidant properties of V. amygdalina are foundational to many of its therapeutic applications.[3][13]
-
Mechanism of Action:
-
Anti-inflammatory: The plant's extracts have been shown to inhibit mediators of acute inflammation.[13] This may be due to the inhibition of cyclooxygenase (COX) enzymes and the biosynthesis of prostaglandins (B1171923) (PGE2 and PGD2).[13] For instance, an acetone (B3395972) leaf extract significantly reduced paw edema induced by carrageenan and histamine (B1213489) in rats.[13]
-
Antioxidant: The high content of flavonoids (like luteolin) and phenolic compounds allows the extracts to be potent free radical scavengers, as demonstrated in DPPH and ABTS assays.[11][13][25]
-
Quantitative Bioactivity Data
The following tables summarize quantitative data from various preclinical studies, highlighting the potency of V. amygdalina extracts.
Table 2: Anticancer Activity of V. amygdalina Extracts (in vitro)
| Extract Type | Cancer Cell Line | Assay | Key Result (IC₅₀) | Reference |
|---|---|---|---|---|
| Methanol (B129727) | HeLa (Cervical) | - | 21.72 µg/mL | [14] |
| Ethanol (B145695) | MCF-7 (Breast) | MTT | 67 µg/mL (at 72h) | [8] |
| Green-Synthesised AgNPs | MCF-7 (Breast) | MTT | 6.11 µg/mL (at 72h) | [8] |
| Not Specified | THP-1 (Myeloid Leukemia) | - | 24.17 µg/mL | [26] |
| Not Specified | MOLM-13 (Myeloid Leukemia) | - | 11.45 µg/mL | [26] |
| Not Specified | MV4-11 (Myeloid Leukemia) | - | 16.08 µg/mL | [26] |
| Ethyl Acetate (Stem Bark) | PANC-1 (Pancreatic) | MTT | 33.83 µg/mL |[11] |
Table 3: Antimalarial Activity of V. amygdalina Extracts
| Extract Type | Model | Test Type | Dosage | Parasitemia Suppression | Reference |
|---|---|---|---|---|---|
| Ethanolic (Leaf) | P. berghei (mice) | 4-Day Suppressive | 500 mg/kg | 67% | [18] |
| Ethanolic (Root Bark) | P. berghei (mice) | 4-Day Suppressive | 500 mg/kg | 53.5% | [18] |
| 80% Methanol (Leaf) | P. berghei (mice) | 4-Day Suppressive | 600 mg/kg/day | 37.67% | [16] |
| Ethanolic (Leaf) | P. berghei (mice) | 4-Day Suppressive | 300 mg/kg | 77.0% | [19] |
| Ethanolic (Leaf) | P. berghei (mice) | Curative (Rane Test) | 300 mg/kg | 75.8% | [19] |
| Ethanolic (Leaf) | P. falciparum (in vitro) | Schizont Maturation | - | IC₅₀: 11.2 µg/mL | [17] |
| Aqueous (Leaf) | P. falciparum (in vitro) | Schizont Maturation | - | IC₅₀: 13.6 µg/mL |[17] |
Table 4: Antidiabetic Effects of V. amygdalina Extracts (in vivo)
| Extract Type | Model | Duration | Dosage | Key Findings | Reference |
|---|---|---|---|---|---|
| Methanolic (Leaf) | Alloxan-induced rats | 28 days | 200 & 400 mg/kg | Significantly reduced blood glucose, TGs, and cholesterol; increased HDL. | [23] |
| Methanolic (Leaf) | Alloxan-induced rats | 28 days | 200 & 400 mg/kg | Decreased serum creatinine (B1669602) and BUN; increased kidney GSH. | [20] |
| Aqueous (Leaf) | Alloxan-induced rats | 14 days | Not specified | Significantly decreased fasting glucose, serum TGs, and LDL. | [24] |
| Not Specified | STZ-induced rats | - | Dose-dependent | Reduced fasting blood glucose and HbA1c; increased insulin and SOD activity. |[22] |
Table 5: Antimicrobial Activity of V. amygdalina Extracts
| Extract Type | Microorganism | Assay | Key Result | Reference |
|---|---|---|---|---|
| Aqueous (Leaf) | S. aureus, E. coli, P. aeruginosa, Klebsiella spp., C. albicans | Agar (B569324) Well Diffusion | MIC: 12.5 - 50 mg/mL | [27] |
| Ethanolic (Leaf) | S. aureus, E. coli, P. aeruginosa, Klebsiella spp., C. albicans | Agar Well Diffusion | MIC: 12.5 - 50 mg/mL | [27] |
| Not Specified | E. coli | - | Inhibition zones: 2.93 - 3.5 mm (at 0.5-2% conc.) | [14] |
| Not Specified | S. typhi | - | Inhibition zones: 9.5 - 17 mm (at 12.5-100 mg/mL) |[1] |
Experimental Methodologies
Replicability and standardization are crucial in drug development. This section outlines common protocols used in the study of V. amygdalina.
Extraction Protocols
-
Maceration: Powdered plant material (e.g., 50 g) is mixed with a solvent (e.g., 250 mL of ethanol or ethyl acetate) and agitated on an orbital shaker for a period of up to 3 days. The mixture is then filtered and concentrated using a rotary evaporator.[28]
-
Soxhlet Extraction: Dried, powdered leaves (e.g., 100 g) are placed in a Soxhlet apparatus and extracted with a solvent (e.g., 1000 mL of 60% v/v ethanol) for a specified duration (e.g., 4 hours). The resulting extract is filtered and concentrated.[29]
-
Aqueous Decoction (Traditional Method): Fresh green leaves (e.g., 20 g) are boiled in water (e.g., 500 mL) for approximately 20 minutes. The decoction is then cooled and filtered for use.[30]
-
Microwave-Assisted Extraction (MAE): This modern technique uses microwave energy to heat the solvent and plant material, accelerating the extraction of bioactive compounds. Optimal conditions identified in one study were an irradiation time of 4 minutes, microwave power of 558 W, a feed-to-solvent ratio of 1:10 g/mL, and an ethanol concentration of 76%.[31]
In Vitro Assay Protocols
-
Anticancer - MTT Assay: Human breast cancer cells (MCF-7, MDA-MB-231) are seeded in 96-well plates and treated with various concentrations of the V. amygdalina extract for different time points (e.g., 24, 48, 72 hours). Cell viability is assessed by adding MTT reagent, which is converted by viable cells into a purple formazan (B1609692) product, measured spectrophotometrically.[6][7]
-
Apoptosis - Annexin V-FITC/PI Assay: Cells treated with the extract are stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer membrane of apoptotic cells) and Propidium Iodide (PI, a viability dye). The percentage of apoptotic cells is then quantified using flow cytometry.[6][15]
-
Antioxidant - DPPH Radical Scavenging Assay: The extract is mixed with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical. The ability of the extract to scavenge the radical is measured by the decrease in absorbance at a specific wavelength, from which an IC₅₀ value can be calculated.[11]
-
Antimicrobial - Agar Well Diffusion: Muller Hinton Agar plates are inoculated with test pathogens. Wells are created in the agar and filled with different concentrations of the plant extract. The plates are incubated, and the diameter of the inhibition zone around each well is measured to determine antimicrobial activity.[27]
In Vivo Study Protocols
-
Antimalarial - 4-Day Suppressive Test: Mice are inoculated with Plasmodium berghei parasites. Treatment with the plant extract (e.g., 150-300 mg/kg) begins shortly after and continues for four consecutive days. On the fifth day, blood smears are prepared to determine the percentage of parasitemia suppression compared to a control group.[19]
-
Antidiabetic - Alloxan (B1665706)/Streptozotocin (STZ) Model: Diabetes is induced in Wistar rats by a single intraperitoneal injection of alloxan monohydrate (e.g., 100 mg/kg) or STZ. Rats with fasting blood glucose levels above 200 mg/dL are considered diabetic. These animals are then treated orally with the extract for a period (e.g., 14 or 28 days), during which blood glucose levels and other biochemical markers are monitored.[23]
-
Anti-inflammatory - Carrageenan-Induced Paw Edema: Acute inflammation is induced by injecting carrageenan into the sub-plantar surface of a rat's hind paw. The plant extract (e.g., 100-200 mg/kg) is administered orally prior to the carrageenan injection. The volume of the paw is measured at various time intervals to determine the percentage reduction in edema.[13]
Preclinical Toxicity Profile
Evaluating the safety of herbal extracts is a critical step in drug development. Several studies have assessed the toxicity of V. amygdalina.
-
Acute Toxicity: Acute toxicity tests in rats have reported LD₅₀ values above 5000 mg/kg for some extracts, indicating low toxicity.[32] Another study reported an LD₅₀ of 500 mg/kg for an aqueous leaf extract. An acute oral toxicity test of solvent fractions showed no mortality or signs of toxicity up to a dose of 2000 mg/kg.[16]
-
Sub-chronic Toxicity: A 28-day oral administration study in Sprague Dawley rats using a methanol leaf extract at doses up to 1200 mg/kg did not cause significant changes in serum biochemical parameters, body weight, or relative organ weight, suggesting no adverse effects on liver and kidney functions at these doses.[33] Histopathological investigations of the liver and kidney in other studies also reported no morphological changes.[34]
Clinical Evidence
Despite extensive preclinical data, clinical research on V. amygdalina is limited. One clinical trial investigated the use of an infusion of fresh leaves for treating uncomplicated malaria. The study found that the remedy was associated with an adequate clinical response in 67% of cases at day 14.[35] However, complete parasite clearance was low (32%), and recrudescence was high among those who did clear the parasite.[35] The treatment showed no significant side effects or toxicity.[35] This highlights the need for further clinical studies to optimize dosage, preparation methods, and potentially explore synergistic combinations.
Conclusion and Future Directions
Vernonia amygdalina is a plant with immense therapeutic potential, supported by a substantial body of preclinical evidence. Its rich content of flavonoids, alkaloids, and sesquiterpene lactones underpins its potent anticancer, antimalarial, antidiabetic, and anti-inflammatory activities. Mechanistic studies have provided a strong rationale for its use, particularly in cancer therapy, where it induces apoptosis and cell cycle arrest through p53-independent pathways.
For drug development professionals, V. amygdalina represents a promising source of novel bioactive compounds. Future research should focus on:
-
Bio-guided Fractionation and Isolation: Identifying and characterizing the specific individual compounds responsible for each pharmacological effect.
-
Mechanism of Action Studies: Further elucidating the molecular targets and signaling pathways for the most potent compounds.
-
Standardization: Developing standardized extracts with consistent phytochemical profiles to ensure reproducible results in clinical settings.
-
Clinical Trials: Conducting well-designed, placebo-controlled clinical trials to establish the safety and efficacy of standardized extracts in humans for key indications like diabetes and as an adjunct in cancer therapy.[20]
-
Synergistic Formulations: Investigating the potential for synergistic effects when combined with conventional drugs, as has been suggested for chemotherapy.[6][7]
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. academicjournals.org [academicjournals.org]
- 3. shura.shu.ac.uk [shura.shu.ac.uk]
- 4. Frontiers | Vernonia amygdalina: a comprehensive review of the nutritional makeup, traditional medicinal use, and pharmacology of isolated phytochemicals and compounds [frontiersin.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. The anti-cancer activities of Vernonia amygdalina extract in human breast cancer cell lines are mediated through caspase-dependent and p53-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro Anticancer Effects of Vernonia amygdalina Leaf Extract and Green-Synthesised Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijeab.com [ijeab.com]
- 10. agrifoodscience.com [agrifoodscience.com]
- 11. Phytochemical Profile and Pharmacological Activity of Vernonia amygdalina Delile Stem Bark Extracts Using Different Solvent Extraction | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 12. thescipub.com [thescipub.com]
- 13. Anti-Oxidant, Anti-Inflammatory and Antinociceptive Properties of the Acetone Leaf Extract of Vernonia Amygdalina in Some Laboratory Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ejournal.seaninstitute.or.id [ejournal.seaninstitute.or.id]
- 15. The Anti-Cancer Activities of Vernonia amygdalina Extract in Human Breast Cancer Cell Lines Are Mediated through Caspase-Dependent and p53-Independent Pathways | PLOS One [journals.plos.org]
- 16. Antimalarial activity of hydromethanolic extract and its solvent fractions of Vernonia amygdalina leaves in mice infected with Plasmodium berghei - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. In vivo antimalarial activity of Vernonia amygdalina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. plantsjournal.com [plantsjournal.com]
- 20. Therapeutic Benefit of Vernonia amygdalina in the Treatment of Diabetes and Its Associated Complications in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. phcogj.com [phcogj.com]
- 23. Antidiabetic and anti-oxidant activities of the methanol leaf extract of Vernonia amygdalina in alloxan-induced diabetes in Wistar rats | Adeoye | Journal of Medicinal Plants for Economic Development [jomped.org]
- 24. biointerfaceresearch.com [biointerfaceresearch.com]
- 25. Inhibitory Effects of Vernonia amygdalina Leaf Extracts on Free Radical Scavenging, Tyrosinase, and Amylase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 27. ijcmas.com [ijcmas.com]
- 28. tandfonline.com [tandfonline.com]
- 29. tandfonline.com [tandfonline.com]
- 30. academic.oup.com [academic.oup.com]
- 31. files.core.ac.uk [files.core.ac.uk]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. A clinical trial of the traditional medicine Vernonia amygdalina in the treatment of uncomplicated malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
Vernolepin: A Technical Guide to its Anticancer Properties and a Hypothesis on its Role as a DNA Synthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vernolepin, a sesquiterpene lactone isolated from the Vernonia genus, has demonstrated significant potential as an anticancer agent. Extensive research has characterized its cytotoxic effects, ability to induce apoptosis, and capacity to arrest the cell cycle in various cancer cell lines. While the precise molecular mechanisms underpinning these activities are not fully elucidated, this technical guide provides a comprehensive overview of the existing data on this compound's anticancer properties. Furthermore, this document posits a hypothesis that this compound's observed effects on the cell cycle may be attributed to the inhibition of DNA synthesis, potentially through the direct or indirect inhibition of DNA polymerases. This whitepaper serves as a resource for researchers in oncology and drug discovery, detailing established knowledge and proposing a novel avenue for future investigation into this compound's mechanism of action.
Introduction to this compound
This compound is a naturally occurring sesquiterpene lactone, a class of secondary metabolites characterized by a 15-carbon skeleton and a lactone ring. Found in plants of the Vernonia genus, this compound has been the subject of numerous studies due to its potent biological activities, most notably its antitumor properties[1][2]. The chemical structure of this compound, featuring reactive α,β-unsaturated carbonyl groups, is believed to be crucial for its bioactivity, allowing it to interact with biological macromolecules.
Established Anticancer Activities of this compound
This compound exhibits a range of anticancer effects that have been documented in various cancer cell lines. These activities primarily include cytotoxicity, induction of programmed cell death (apoptosis), and disruption of the cell division cycle.
Cytotoxicity
This compound demonstrates potent cytotoxic activity against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a biological or biochemical function, have been determined in several studies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Liver Cancer | Not specified, but induced apoptosis | [3] |
| JIMT-1 | Breast Cancer | 1.7 | [4] |
| MCF-7 | Breast Cancer | Low µM range | [4] |
This table summarizes available quantitative data on the cytotoxic effects of this compound. Further research is needed to establish a more comprehensive profile across a wider range of cancer cell lines.
Induction of Apoptosis
A key mechanism of this compound's anticancer activity is the induction of apoptosis, a form of programmed cell death that is essential for eliminating damaged or cancerous cells. Studies have shown that this compound treatment leads to classic hallmarks of apoptosis in cancer cells. One study on HepG2 liver cancer cells demonstrated that this compound, along with related compounds vernodalin (B1205544) and vernolide (B1233872), induced apoptosis in a dose-dependent manner[3]. The process of apoptosis is complex and involves a cascade of signaling events.
The signaling pathway for apoptosis induction by sesquiterpene lactones like this compound often involves the intrinsic (mitochondrial) pathway. This is characterized by the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound has been shown to disrupt the normal progression of the cell cycle in cancer cells. Specifically, treatment with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle[3]. The cell cycle is a tightly regulated process that governs cell division, and the G2/M checkpoint is a critical control point that ensures DNA is properly replicated and undamaged before a cell enters mitosis. Arrest at this checkpoint often indicates the presence of DNA damage or problems with DNA replication.
The precise molecular players involved in this compound-induced G2/M arrest are not yet fully elucidated but likely involve the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Proposed Mechanism of Action: Inhibition of DNA Synthesis
The consistent observation of G2/M phase cell cycle arrest strongly suggests that this compound may interfere with processes related to DNA integrity and replication. A plausible, yet unproven, hypothesis is that this compound directly or indirectly inhibits DNA synthesis. DNA polymerases are the enzymes responsible for synthesizing DNA, and their inhibition would lead to incomplete DNA replication, triggering the G2/M checkpoint and, ultimately, apoptosis.
The electrophilic nature of sesquiterpene lactones, including this compound, allows them to form covalent bonds with nucleophilic residues (such as cysteine) in proteins. It is conceivable that this compound could bind to and inactivate DNA polymerases or other essential proteins involved in the DNA replication complex. While direct evidence for this compound's inhibition of DNA polymerase is currently lacking, this remains a compelling area for future research.
Experimental Protocols for Investigating this compound's Mechanism of Action
To test the hypothesis that this compound acts as a DNA synthesis inhibitor, a series of well-established experimental protocols can be employed.
Cell Viability Assay (MTT Assay)
This assay is a fundamental first step to determine the cytotoxic concentration range of this compound on a given cancer cell line.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product[5][6][7].
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium[8].
-
After 24 hours, treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[8].
-
Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals[8].
-
Incubate overnight at 37°C[6].
-
Measure the absorbance at 570 nm using a microplate reader[5][8].
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to quantify the number of apoptotic and necrotic cells following this compound treatment.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but can enter and stain the DNA of dead or late apoptotic cells[9][10][11][12].
-
Protocol:
-
Seed cells and treat with this compound as for the viability assay.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in the different phases of the cell cycle.
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle[13][14][15][16][17].
-
Protocol:
-
Seed and treat cells with this compound.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing gently[14].
-
Incubate the fixed cells for at least 30 minutes at 4°C[14].
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
DNA Synthesis Assay
To directly test the hypothesis of DNA synthesis inhibition, a nucleotide analog incorporation assay can be performed.
-
Principle: This assay measures the incorporation of a labeled nucleotide analog, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), into newly synthesized DNA. The incorporated EdU can then be detected via a click chemistry reaction with a fluorescent azide, and the fluorescence can be quantified by flow cytometry or microscopy.
-
Protocol (General Outline):
-
Culture cells in the presence of this compound for a predetermined time.
-
Add EdU to the cell culture medium and incubate for a short period (e.g., 1-2 hours) to label newly synthesized DNA.
-
Fix and permeabilize the cells.
-
Perform the click reaction by adding a reaction cocktail containing a fluorescent azide.
-
Wash the cells and analyze by flow cytometry or fluorescence microscopy.
-
Conclusion and Future Directions
This compound is a promising natural product with demonstrated anticancer activity. Its ability to induce apoptosis and cause G2/M cell cycle arrest highlights its potential as a lead compound for the development of new cancer therapeutics. The hypothesis that this compound's mechanism of action involves the inhibition of DNA synthesis provides a clear and testable direction for future research.
To validate this hypothesis, direct in vitro DNA polymerase activity assays using purified enzymes should be conducted. Furthermore, molecular docking studies could provide insights into the potential binding of this compound to the active sites of various DNA polymerases[18][19][20]. Elucidating the precise molecular target(s) of this compound will be crucial for its further development as a therapeutic agent and for the rational design of more potent and selective analogs. The experimental protocols and conceptual framework provided in this technical guide offer a solid foundation for advancing our understanding of this intriguing natural compound.
References
- 1. Tumor inhibitors. XLVI. This compound, a novel sesquiterpene dilactone tumor inhibitor from Vernonia hymenolepis A. Rich - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel elemanolide dilactone tumor inhibitor from Vernonia hymenolepis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vernodalidimer L, a sesquiterpene lactone dimer from Vernonia extensa and anti-tumor effects of vernodalin, this compound, and vernolide on HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. nanocellect.com [nanocellect.com]
- 18. tandfonline.com [tandfonline.com]
- 19. bsu.edu.eg [bsu.edu.eg]
- 20. Docking studies of sesquiterpene lactones isolated from Ambrosia maritima L. reveals their potential anti-inflammatory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Platelet Aggregation Activity of Vernolepin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vernolepin, a sesquiterpene lactone isolated from Vernonia amygdalina, has demonstrated significant anti-platelet aggregation properties. This technical guide provides a comprehensive overview of the existing research on this compound's effects on platelet function. It consolidates the available data on its inhibitory activities against various platelet agonists, outlines detailed experimental protocols for assessing these effects, and illustrates the potential signaling pathways involved. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound as an anti-thrombotic agent.
Introduction
Platelet aggregation is a critical physiological process for hemostasis, but its dysregulation can lead to thromboembolic diseases such as myocardial infarction and stroke. The search for novel anti-platelet agents with improved efficacy and safety profiles is an ongoing endeavor in cardiovascular drug discovery. Natural products represent a rich source of bioactive compounds with therapeutic potential. This compound, a natural compound isolated from Vernonia amygdalina Del., has been identified as a potent inhibitor of platelet aggregation[1]. This guide delves into the technical details of its anti-platelet activity.
Quantitative Data on Anti-Platelet Aggregation Activity
| Agonist | This compound Concentration | Observed Effect | Quantitative Data | Reference |
| Arachidonic Acid | 1 x 10-5 g/mL | Inhibition of aggregation | Data not available | [1] |
| Adenosine Diphosphate (ADP) | 1 x 10-5 g/mL | Inhibition of aggregation | Data not available | [1] |
| Collagen | 1 x 10-5 g/mL | Inhibition of aggregation | Data not available | [1] |
| ATP Release | 1 x 10-5 g/mL | Interference with release | Data not available | [1] |
| Platelet Adhesion | 1 x 10-5 g/mL | Protection against adhesion | Data not available | [1] |
| Platelet Desaggregation | 1 x 10-5 g/mL | Desaggregating effect observed | Data not available | [1] |
| Freeze-Thawing | 1 x 10-5 g/mL | "Stabilizing" effect | Data not available | [1] |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited in the study of this compound's anti-platelet activity. These protocols are based on standard laboratory practices for platelet function assays.
Preparation of Washed Rabbit Platelets
A standardized protocol for the preparation of washed platelets is crucial for in vitro aggregation studies to eliminate plasma components that could interfere with the assay.
Workflow for Washed Platelet Preparation
References
Vernolepin's Effect on Cell Signaling Pathways: A Technical Guide
Introduction
Vernolepin is a sesquiterpene dilactone, a class of natural compounds known for their diverse biological activities. Isolated from the plant genus Vernonia, this compound has been identified as a potent tumor inhibitor[1][2][3]. Its cytotoxic effects are attributed to its ability to modulate critical cell signaling pathways, leading to the inhibition of cancer cell growth, induction of apoptosis, and cell cycle arrest. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its impact on key cellular signaling cascades. It is intended for researchers, scientists, and drug development professionals engaged in oncology and molecular pharmacology.
Cytotoxic Activity of this compound
This compound demonstrates significant cytotoxic activity across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
Quantitative Data: IC50 Values
The cytotoxic effects of this compound have been quantified in several studies, with IC50 values varying depending on the cancer cell line.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| JIMT-1 | Breast Cancer | 1.7 ± 0.3 | [4] |
| MCF-7 | Breast Cancer | 35.0 ± 16.5 | [4] |
| HepG2 | Liver Cancer | Not specified, but induced apoptosis | [5][6] |
Note: The annexin-V flow cytometric analysis showed that this compound induced apoptosis on HepG2 cells in a dose-dependent manner[5][6].
Core Cellular Processes Modulated by this compound
This compound exerts its anticancer effects primarily by inducing apoptosis and causing cell cycle arrest, fundamental processes that are tightly regulated in normal cells but dysregulated in cancer.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. This compound and related compounds are known to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway[5][6][7]. This process involves the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors like cytochrome c[7][8].
The activation of the caspase cascade is a central event in apoptosis. This compound's induction of apoptosis is associated with the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which then cleave cellular substrates, leading to the characteristic morphological changes of apoptosis[7][8]. The process is regulated by the Bcl-2 family of proteins; this compound treatment leads to the downregulation of anti-apoptotic members like Bcl-2 and Bcl-xL[7][8].
This protocol is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Seed cancer cells (e.g., HepG2) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 24, 48 hours).
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Staining: Discard the supernatant and wash the cell pellet with cold PBS. Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and replication. Cancer is characterized by uncontrolled cell proliferation due to a dysfunctional cell cycle. This compound has been shown to induce cell cycle arrest, primarily at the G2/M phase, in cancer cells[5][6]. This arrest prevents the cells from entering mitosis, thereby halting their proliferation. The G2/M checkpoint is a critical control point that ensures DNA is properly replicated before the cell divides. Disruption of proteins that regulate this checkpoint, such as cyclin B1, can lead to G2/M arrest[9].
This method quantifies the DNA content within a cell population to determine the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak indicates arrest at that phase.
Modulation of Key Signaling Pathways
While direct studies on this compound are emerging, research on structurally similar sesquiterpene lactones provides strong evidence for its interaction with major signaling pathways like NF-κB and STAT3, which are pivotal in cancer development and progression.
NF-κB Signaling Pathway
The Nuclear Factor-κB (NF-κB) pathway is a critical regulator of inflammation, immunity, cell survival, and proliferation[10]. In many cancers, the NF-κB pathway is constitutively active, which helps cancer cells evade apoptosis and promotes their growth[11]. Sesquiterpene lactones are known to inhibit this pathway, often by directly interacting with components of the IκB kinase (IKK) complex or NF-κB proteins themselves, preventing the translocation of NF-κB to the nucleus and subsequent gene transcription[8][12].
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth, survival, and differentiation[13]. Persistent activation of STAT3 is common in many cancers and is associated with tumor progression and drug resistance[14][15]. The JAK/STAT pathway is the primary activation route for STAT3. Sesquiterpene lactones have been shown to suppress STAT3 activation, potentially by modulating intracellular redox homeostasis, which in turn affects the phosphorylation status of STAT3[14][15][16].
References
- 1. Tumor inhibitors. XLVI. This compound, a novel sesquiterpene dilactone tumor inhibitor from Vernonia hymenolepis A. Rich. (1969) | S. M. Kupchan | 75 Citations [scispace.com]
- 2. Tumor inhibitors. XLVI. This compound, a novel sesquiterpene dilactone tumor inhibitor from Vernonia hymenolepis A. Rich - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel elemanolide dilactone tumor inhibitor from Vernonia hymenolepis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Vernodalidimer L, a sesquiterpene lactone dimer from Vernonia extensa and anti-tumor effects of vernodalin, this compound, and vernolide on HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis in human breast cancer cells via caspase pathway by vernodalin isolated from Centratherum anthelminticum (L.) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vernolide-A and Vernodaline: Sesquiterpene Lactones with Cytotoxicity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 12. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers | MDPI [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Natural Sesquiterpene Lactones Enhance Chemosensitivity of Tumor Cells through Redox Regulation of STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural Sesquiterpene Lactones Enhance Chemosensitivity of Tumor Cells through Redox Regulation of STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Preclinical Efficacy of Vernolepin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical efficacy of Vernolepin, a sesquiterpene lactone that has demonstrated significant potential as a therapeutic agent. The following sections detail its cytotoxic and anti-inflammatory activities, supported by quantitative data from various in vitro and in vivo studies. This document also outlines the experimental protocols for key assays and visualizes the compound's mechanism of action through signaling pathway diagrams.
Cytotoxic Efficacy of this compound
This compound has exhibited potent cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from multiple studies are summarized in the table below, highlighting its efficacy in inhibiting cancer cell proliferation.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cancer Cell Line | IC50 (µM) | Experimental Details | Reference |
| A549 (Lung Carcinoma) | Not explicitly quantified, but cytotoxic effects observed. | 24-hour treatment. | [1][2] |
| JIMT-1 (Breast Cancer) | 1.7 | 72-hour treatment, MTT assay. | [3] |
| MCF-7 (Breast Cancer) | Not explicitly quantified, but cytotoxic effects observed. | 72-hour treatment, MTT assay. | [3] |
| HepG2 (Hepatocellular Carcinoma) | Not explicitly quantified, but apoptosis induced in a dose-dependent manner. | Flow cytometry analysis after treatment. | [4] |
Note: The quantitative data for A549 and HepG2 cell lines were not specified as precise IC50 values in the reviewed literature, but cytotoxic and apoptotic effects were confirmed.
Anti-inflammatory Activity
Preclinical studies suggest that this compound possesses anti-inflammatory properties. Sesquiterpene lactones, as a class, are known to inhibit key inflammatory mediators. While specific quantitative data for this compound's anti-inflammatory effects are not extensively detailed in the available literature, related compounds have been shown to inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as TNF-α and IL-6.[5][6] The anti-inflammatory activity is often evaluated using models like the carrageenan-induced paw edema assay in rodents.[7][8]
Mechanism of Action: Signaling Pathways
This compound exerts its biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. The primary pathways identified are the JAK2/STAT3 and NF-κB pathways.
Inhibition of the JAK2/STAT3 Signaling Pathway
The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical regulator of cell growth and survival. This compound has been shown to suppress the phosphorylation of both JAK2 and STAT3, leading to the downregulation of downstream target genes involved in cell cycle progression and apoptosis.[1][9]
References
- 1. JAK2/STAT3-mediated dose-dependent cytostatic and cytotoxic effects of sesquiterpene lactones from Gymnanthemum extensum on A549 human lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Vernodalidimer L, a sesquiterpene lactone dimer from Vernonia extensa and anti-tumor effects of vernodalin, this compound, and vernolide on HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
A Technical Guide to the Ethnobotanical and Pharmacological Significance of Vernolepin-Containing Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ethnobotanical uses, pharmacological activities, and mechanisms of action of vernolepin, a bioactive sesquiterpene lactone. The primary source of this compound is Vernonia amygdalina, a plant with a rich history in traditional African medicine. This document synthesizes current scientific literature to offer detailed experimental protocols and explore the molecular pathways influenced by this compound, presenting its potential as a lead compound in modern drug discovery.
Ethnobotanical Landscape of Vernonia amygdalina
Vernonia amygdalina, commonly known as "bitter leaf," is a shrub belonging to the Asteraceae family, indigenous to most parts of sub-Saharan Africa.[1] It is arguably the most utilized medicinal plant within the Vernonia genus.[1][2] Its leaves, roots, and stems have been integral to traditional healing practices for centuries across various cultures. The plant's bitter taste is attributed to its rich composition of secondary metabolites, including sesquiterpene lactones like this compound, as well as flavonoids, alkaloids, and saponins.[1][3]
The table below summarizes the extensive traditional applications of Vernonia amygdalina, highlighting the plant part used and the ailments treated.
Table 1: Ethnobotanical Uses of Vernonia amygdalina
| Plant Part Used | Traditional Medicinal Use | Geographical Region/Community |
|---|---|---|
| Leaves | Malaria, Fever, Cough, Diarrhea, Dysentery, Hepatitis, Scabies, Headache, Stomach-ache, Ringworm, Dermatitis, Fertility Enhancement.[4] | Ghana |
| Leaves | Anthelmintic (intestinal worms), Antimalarial, Laxative, Digestive tonic, Appetizer, Febrifuge, Topical wound treatment.[2] | General (Traditional Practitioners) |
| Leaves | Diabetes, Gastrointestinal issues, Emesis (vomiting), Nausea, Loss of appetite.[3][5] | Africa (General) |
| Leaves | Placed on wounds as an iodine substitute; used in soups as a delicacy and digestive tonic.[4] | Nigeria |
| Leaves & Roots | Management of Hypertension.[4] | Ghana |
| Roots | Malaria, Loss of appetite, Constipation, Gastrointestinal disorders.[4] | Ghana |
| Roots | Treatment of sexually transmitted diseases (as an infusion).[4] | Zimbabwe |
| Twigs & Roots | Stomach and gastrointestinal problems.[2] | Hausas of Northern Nigeria |
| Stems | Used as chew sticks for oral hygiene and management of dental problems.[2] | Nigeria (parts of) |
| Bark | Treatment of fever and diarrhea (as an infusion).[4] | Not specified |
| Flowers (dried) | Treatment of stomach disorders.[4] | Not specified |
Pharmacological Activities and Bioactive Potential
Scientific validation has confirmed that Vernonia amygdalina and its isolated compounds, including this compound, possess a wide array of pharmacological properties. This compound (C₁₅H₁₆O₅) is a sesquiterpene lactone identified as a key contributor to the plant's therapeutic effects.[6][7]
Key validated activities include:
-
Anticancer/Cytotoxic Activity : this compound has demonstrated significant cytotoxic effects against various cancer cell lines.[8][9] Studies on HepG2 liver cancer cells showed that this compound, along with related compounds vernodalin (B1205544) and vernolide (B1233872), induces apoptosis and causes cell cycle arrest at the G2/M phase.[10] It is also reported to be an irreversible DNA polymerase inhibitor, which may contribute to its antitumor properties.[7]
-
Antiplatelet Activity : this compound exhibits potent antiplatelet aggregation properties.[11] It inhibits platelet aggregation induced by arachidonic acid, ADP, and collagen.[6][11] This activity suggests its potential in the management of cardiovascular disorders.
-
Anti-inflammatory Activity : Sesquiterpene lactones are recognized for their anti-inflammatory effects.[12] While specific data on this compound is limited, related compounds from Vernonia species show promise in modulating inflammatory pathways.[13] The mechanism is thought to involve multiple sites, including the inhibition of chemotaxis and prostaglandin (B15479496) synthetase activity at higher concentrations.[12]
-
Antimicrobial and Antiprotozoal Activity : Extracts from Vernonia amygdalina show broad-spectrum antimicrobial activity.[2] this compound has been identified as a potent antitrypanosomal agent.[14]
The table below presents quantitative data on the cytotoxic activity of sesquiterpene lactones isolated from Vernonia species to illustrate their potency.
Table 2: Cytotoxic Activity of Sesquiterpene Lactones from Vernonia Species
| Compound | Cell Line | Assay Type | Measured Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| Vernolide | HepG2 (Liver Cancer) | MTT/XTT Assay | 0.91 - 13.84 µM (broad-spectrum) | [10] |
| Vernodalin | Trypanosoma brucei rhodesiense | In Vitro Bioactivity | 0.16 µM | [14] |
| Vernodalinol | MCF-7 (Breast Cancer) | DNA Synthesis Inhibition | ~70-75 µg/mL (LC₅₀ estimate) | [15] |
| This compound | JIMT-1 (Breast Cancer) | Spectrophotometric Assay | Low µM range | [8] |
| this compound | MCF-7 (Breast Cancer) | Spectrophotometric Assay | Low µM range |[8] |
Mechanism of Action and Signaling Pathways
This compound and related sesquiterpene lactones exert their biological effects by modulating multiple cellular signaling pathways. A primary mechanism underlying their anticancer activity is the induction of apoptosis and disruption of the cell cycle.
Bioactivity studies on HepG2 liver cancer cells reveal that this compound's apoptotic effect is strongly correlated with cell cycle arrest at the G2/M phase.[10] Furthermore, related sesquiterpene lactones have been shown to inhibit the nuclear translocation of NF-κB, a key transcription factor involved in inflammation and cell survival.[8] This suggests a multi-targeted approach where the compound not only halts cell proliferation but also blocks pro-survival signals.
References
- 1. Frontiers | Vernonia amygdalina: a comprehensive review of the nutritional makeup, traditional medicinal use, and pharmacology of isolated phytochemicals and compounds [frontiersin.org]
- 2. academicjournals.org [academicjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Bitter leaf /Vernonia amygdalina /-Awonwone - KENOCH HG HERBAL CLINIC [kenochherbal.com]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. Isolation and pharmacological characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Tumor inhibitors. XLVI. This compound, a novel sesquiterpene dilactone tumor inhibitor from Vernonia hymenolepis A. Rich - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vernodalidimer L, a sesquiterpene lactone dimer from Vernonia extensa and anti-tumor effects of vernodalin, this compound, and vernolide on HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: an antiplatelet compound of natural origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mode of action of sesquiterpene lactones as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A review of the medicinal potentials of plants of the genus Vernonia (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Vernolepin Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the total synthesis and purification of Vernolepin, a naturally occurring sesquiterpene lactone with notable biological activity. The information is compiled from seminal works in the field to assist researchers in the chemical synthesis and isolation of this complex molecule.
I. Total Synthesis of (±)-Vernolepin
The total synthesis of (±)-Vernolepin has been accomplished by several research groups. The following protocol is a composite of established methods, primarily drawing from the work of Grieco et al. and Danishefsky et al., which outlines a multi-step chemical synthesis.
Experimental Protocols
A. Synthesis of Key Intermediates
The synthesis of this compound involves the construction of a complex decalin core followed by lactonization. A representative synthetic sequence is outlined below.
1. Preparation of the Enone (Compound 5)
-
Starting Material: trans-decalone (Compound 3)
-
Step 1a: Selenation. Kinetic enolate formation of the trans-decalone is achieved using lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at -78°C. The enolate is then trapped with phenylselenenyl chloride to provide a keto selenide (B1212193).
-
Step 1b: Alkylation. The keto selenide is treated with base and alkylated with prenyl bromide to afford the alkylated selenide (Compound 4) in approximately 83% yield.
-
Step 1c: Oxidative Elimination. Selenoxide formation is induced with 30% hydrogen peroxide in THF at 0°C, followed by facile elimination of phenylselenenic acid to yield the endocyclic enone (Compound 5) in about 65% isolated yield.[1]
2. Construction of the cis-2-Oxydecalin System
-
The synthesis proceeds through the elaboration of the enone to form the characteristic cis-fused lactone rings of this compound. This involves a series of reductions, epoxidations, and rearrangements.[2][3]
B. Final Steps to (±)-Vernolepin
-
The latter stages of the synthesis involve the introduction of the two lactone rings and the exocyclic methylene (B1212753) groups, which are crucial for its biological activity. These steps often involve protection and deprotection of functional groups and precise stereochemical control. The overall yield for the total synthesis is typically low due to the number of steps involved.
Quantitative Data Summary
The following table summarizes representative yields for key transformations in the synthesis of (±)-Vernolepin. It is important to note that yields can vary based on reaction scale and specific conditions.
| Reaction Step | Product | Reported Yield (%) | Reference |
| Alkylation of keto selenide | Compound 4 | 83 | Grieco et al.[1] |
| Oxidative elimination to enone | Compound 5 | 65 | Grieco et al.[1] |
| Conversion of intermediate to key intermediate 9 | Compound 9 | 91 (overall from 7) | Grieco et al.[1] |
| Overall Yield (from a common intermediate) | (±)-Vernolepin | 16 | Grieco et al.[1] |
II. Purification of this compound
Purification is a critical step to obtain this compound of high purity, whether from a synthetic reaction mixture or a natural extract.
Purification Protocol from Natural Sources (Vernonia amygdalina)
This protocol is adapted from the isolation of this compound from the dried fruit of Vernonia amygdalina.[4]
-
Step 1: Extraction. The dried plant material is subjected to continuous extraction with chloroform (B151607).
-
Step 2: Liquid-Liquid Partition. The chloroform extract is partitioned between petroleum ether and 10% aqueous methanol (B129727). The this compound preferentially moves into the methanol phase.
-
Step 3: Column Chromatography. The methanol extract is concentrated and subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents of increasing polarity.
-
Step 4: Isolation and Characterization. Fractions are monitored by thin-layer chromatography (TLC) and pharmacological assays to identify those containing this compound. The active fractions are combined, and the solvent is evaporated to yield colorless prisms of this compound. The identity and purity are confirmed by melting point, UV-Vis spectroscopy, IR spectroscopy, 1H NMR, mass spectrometry, and optical rotation. The total content of this compound in the dried fruit was found to be 0.09%.[4]
Purification from Synthetic Mixtures
-
Synthetic intermediates and the final product are typically purified using flash column chromatography on silica gel. The choice of eluent depends on the polarity of the compound at each stage. High-performance liquid chromatography (HPLC) can be employed for final purification to achieve high purity.
III. Visualized Workflows and Pathways
Total Synthesis Workflow of (±)-Vernolepin
The following diagram illustrates a simplified workflow for the total synthesis of (±)-Vernolepin, highlighting the key stages of the process.
Caption: A high-level overview of the synthetic route to (±)-Vernolepin.
Hypothetical Signaling Pathway for this compound's Biological Activity
While the specific signaling pathways modulated by this compound are not fully elucidated, many sesquiterpene lactones are known to exert their effects through pathways like NF-κB. The diagram below represents a plausible, though not yet confirmed, mechanism of action for this compound based on related compounds.
Caption: A proposed mechanism of action via inhibition of the NF-κB pathway.
References
Application Notes and Protocols for Assessing the Cytotoxicity of Vernolepin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to conducting cytotoxicity assays with Vernolepin, a sesquiterpene lactone that has demonstrated significant anti-cancer properties. This document outlines detailed protocols for essential assays to evaluate this compound's impact on cell viability, membrane integrity, and the induction of apoptosis. Additionally, it summarizes key quantitative data and visualizes the underlying signaling pathways.
Data Presentation: this compound Cytotoxicity
This compound has been shown to be cytotoxic across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a study on breast cancer cell lines are presented below.
| Cell Line | Cancer Type | IC50 Value (µM) - Repeat 1 | IC50 Value (µM) - Repeat 2 | IC50 Value (µM) - Repeat 3 |
| JIMT-1 | Breast Carcinoma | 1.7 | 1.8 | 1.6 |
| MCF-7 | Breast Adenocarcinoma | 2.9 | 2.5 | 2.6 |
| MCF-10A | Non-tumorigenic Breast Epithelial | 2.1 | 2.1 | 2.0 |
Data synthesized from a study by Wube et al. (2022). It is important to note that the cytotoxicity of this compound was observed to be in a similar micromolar range for both cancerous and non-cancerous cell lines in this particular study.
Experimental Protocols
Herein are detailed protocols for three common cytotoxicity assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Annexin V/Propidium Iodide assay for apoptosis detection.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of yellow MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell line (e.g., MCF-7, A549, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: In a 96-well plate, seed cells at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same percentage of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the log of this compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
This compound-treated cell culture supernatants
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Prepare Cells and Controls: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-3). It is crucial to include the following controls: no-cell control (medium only), vehicle-only control, and a maximum LDH release control (cells treated with a lysis buffer provided in the kit).
-
Collect Supernatant: After the incubation period, centrifuge the 96-well plate at 250 x g for 3 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Measure Absorbance: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
This compound-treated cells
-
Binding buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified time period (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (or as per the manufacturer's protocol).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Signaling Pathways and Visualizations
This compound has been suggested to exert its cytotoxic effects through the modulation of key signaling pathways involved in cell survival and apoptosis.
This compound-Induced Cytotoxicity Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Caption: Experimental workflow for this compound cytotoxicity assessment.
This compound and the JAK/STAT Signaling Pathway
Studies suggest that this compound may exert its anti-tumor effects by interfering with the JAK/STAT signaling pathway, which is crucial for cell proliferation and survival.
Caption: Inhibition of the JAK/STAT pathway by this compound.
This compound-Induced Apoptosis Signaling Cascade
This compound induces apoptosis, a form of programmed cell death, which involves a cascade of caspase activation.
Application Notes and Protocols: Preparing Vernolepin Stock Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Vernolepin is a naturally occurring sesquiterpene lactone identified as a potent tumor inhibitor[1]. As a member of the elemanolide dilactone class, it has been isolated from species such as Vernonia hymenolepis[1]. Its cytotoxic and potential anticancer properties make it a compound of significant interest in oncological research and drug development. Accurate and reproducible in vitro studies hinge on the correct preparation and handling of this compound stock solutions. This document provides a comprehensive guide, including detailed protocols and safety precautions, for preparing this compound stock solutions for use in cell culture applications.
Physicochemical Properties and Data
Proper stock solution preparation begins with understanding the compound's physical and chemical characteristics. While extensive solubility data for this compound is not widely published, its chemical structure suggests solubility in polar aprotic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for cell culture experiments, a common practice for similar organic compounds[2].
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆O₅ | PubChem[3] |
| Molecular Weight | 276.28 g/mol | PubChem[3] |
| Appearance | Solid (form may vary) | N/A |
| Recommended Solvent | Dimethyl sulfoxide (DMSO), cell culture grade | Inferred from similar compounds[2] |
Safety and Handling Precautions
This compound is classified as a cytotoxic agent and must be handled with appropriate safety measures to minimize exposure.[1]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (double-gloving is recommended) when handling this compound powder and its solutions[4].
-
Designated Workspace: All handling of this compound powder should be performed in a chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles[5].
-
Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, tubes, gloves) as hazardous chemical waste according to your institution's guidelines[4].
-
Spill Management: In case of a spill, follow established institutional procedures for hazardous material cleanup.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the preparation of a 10 mM stock solution, a standard concentration for many cell-based assays.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade[6]
-
Calibrated analytical balance
-
Sterile, amber microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution, use the following formula:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 276.28 g/mol × 1000 mg/g = 2.76 mg
-
-
Weighing this compound:
-
Tare a sterile 1.5 mL amber microcentrifuge tube on the analytical balance.
-
Carefully weigh 2.76 mg of this compound powder directly into the tared tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Close the tube securely and vortex at maximum speed until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the 10 mM stock solution into smaller volumes (e.g., 10-20 µL) in sterile, clearly labeled amber microcentrifuge tubes.
-
Label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the high-concentration stock solution into complete cell culture medium immediately before treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes for dilution
Procedure:
-
Determine Final Concentration: Decide on the final concentrations of this compound needed for your experiment (e.g., 1 µM, 5 µM, 10 µM, 50 µM).
-
Calculate Dilution: Use the formula M₁V₁ = M₂V₂ to calculate the volume of stock solution needed.
-
Example: To prepare 1 mL of cell culture medium with a final this compound concentration of 10 µM:
-
(10,000 µM) × V₁ = (10 µM) × (1 mL)
-
V₁ = (10 µM × 1 mL) / 10,000 µM = 0.001 mL or 1 µL
-
-
-
Prepare Working Solution: Add the calculated volume of the stock solution to the required volume of pre-warmed complete cell culture medium. For the example above, add 1 µL of the 10 mM stock solution to 1 mL of medium.
-
Mix Gently: Mix thoroughly by gently pipetting up and down or swirling. Avoid vigorous vortexing, which can damage media components.
-
Vehicle Control: It is critical to prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. The final concentration of DMSO should not exceed 0.1-0.5% in the final culture volume, as higher concentrations can be toxic to cells.
Protocol 3: Example Application - In Vitro Cytotoxicity (MTT Assay)
This protocol provides a general method for assessing the cytotoxic effects of this compound on a cancer cell line using the prepared solutions. The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[7][8]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
96-well flat-bottom plates
-
This compound working solutions and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Cell Treatment: Remove the old medium and replace it with 100 µL of fresh medium containing various concentrations of this compound (prepared as in Protocol 2). Include untreated and vehicle-control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[9]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control and plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value for this compound.
Postulated Mechanism of Action & Signaling Pathway
This compound, as a sesquiterpene lactone, is believed to exert its anticancer effects by modulating key cellular signaling pathways. Many terpenoids, particularly those with α-methylene-γ-lactone moieties, are known inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11] NF-κB is a transcription factor that plays a critical role in inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers[12]. This compound likely inhibits the NF-κB pathway by preventing the degradation of its inhibitor, IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of pro-survival genes.
References
- 1. Tumor inhibitors. XLVI. This compound, a novel sesquiterpene dilactone tumor inhibitor from Vernonia hymenolepis A. Rich - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. (3aR,4S,5aR,9aR,9bR)-5a-Ethenyloctahydro-4-hydroxy-3,9-bis(methylene)-2H-furo(2,3-f)(2)benzopyran-2,8(3H)-dione | C15H16O5 | CID 442322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. safety.duke.edu [safety.duke.edu]
- 5. ashp.org [ashp.org]
- 6. ufcbio.com [ufcbio.com]
- 7. japsonline.com [japsonline.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Quantification of Vernolepin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vernolepin is a sesquiterpene lactone with significant biological activity, primarily isolated from species of the Vernonia genus, notably Vernonia amygdalina. Its potential therapeutic properties have led to increasing interest in its quantification in plant materials, herbal extracts, and pharmaceutical formulations. Accurate and precise analytical methods are crucial for the quality control, standardization, and pharmacokinetic studies of this compound.
These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The described methods are based on established analytical strategies for sesquiterpene lactones and provide a robust framework for the quantification of this compound.
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and reliable technique for the quantification of this compound in various samples, particularly for quality control of raw materials and extracts where concentrations are expected to be in the µg/mL range.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated HPLC-UV method for the quantification of sesquiterpene lactones, which are expected to be achievable for a this compound-specific method.
| Parameter | Expected Value | Matrix |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | Plant Extracts |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL | Plant Extracts |
| Linearity (r²) | ≥ 0.999 | 2.0 - 100 µg/mL |
| Recovery | 95 - 105% | Spiked Plant Matrix |
| Precision (%RSD) | < 2% | Intra- and Inter-day |
Note: These values are illustrative and must be determined during method validation for the specific matrix and instrumentation used.
Experimental Protocol: HPLC-UV Quantification of this compound
1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile (B52724) with 0.1% formic acid
-
-
Gradient Elution:
Time (minutes) % Solvent A % Solvent B 0 70 30 20 30 70 25 30 70 25.1 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 208 nm (based on the reported UV maximum for this compound).[1]
-
Run Time: 30 minutes
2. Sample Preparation (from Vernonia amygdalina leaves)
-
Drying and Grinding: Dry the plant material (e.g., leaves) at 40-50 °C to a constant weight and grind to a fine powder.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 20 mL of methanol (B129727).
-
Sonciate for 30 minutes in an ultrasonic bath.
-
Allow the mixture to stand for 1 hour at room temperature.
-
-
Centrifugation and Filtration:
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
3. Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 2 µg/mL to 100 µg/mL.
4. Calibration and Quantification
-
Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
5. Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating the following parameters:
-
Specificity: Assess the ability of the method to unequivocally measure the analyte in the presence of other components in the sample matrix. This can be done by comparing the chromatograms of a blank matrix, a spiked matrix, and a standard solution.
-
Linearity: Analyze a series of at least five concentrations of the reference standard across the expected range. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Range: The range should be established based on the linearity, accuracy, and precision of the method.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the this compound standard at three different levels (low, medium, and high). The recovery should be within 95-105%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts or equipment. The relative standard deviation (%RSD) should be less than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.
Caption: HPLC-UV workflow for this compound quantification.
II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for the quantification of this compound in complex matrices such as biological fluids (plasma, urine) and for trace-level analysis in plant extracts.
Quantitative Data Summary
The following table presents typical performance characteristics for an LC-MS/MS method for the quantification of sesquiterpene lactones, which would be expected for a validated this compound method.
| Parameter | Expected Value | Matrix |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | Plasma |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL | Plasma |
| Linearity (r²) | ≥ 0.998 | 0.5 - 200 ng/mL |
| Recovery | 90 - 110% | Spiked Plasma |
| Precision (%RSD) | < 15% | Intra- and Inter-day |
| Matrix Effect | 85 - 115% | Plasma |
Note: These values are illustrative and must be determined during method validation for the specific matrix and instrumentation used.
Experimental Protocol: LC-MS/MS Quantification of this compound
1. Instrumentation and Chromatographic Conditions
-
LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A fast gradient is typically employed for high-throughput analysis.
Time (minutes) % Solvent A % Solvent B 0 95 5 0.5 95 5 5.0 5 95 6.0 5 95 6.1 95 5 | 8.0 | 95 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
2. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor and Product Ions for this compound (C₁₅H₁₆O₅, MW: 276.28):
-
Precursor Ion (Q1): m/z 277.1 [M+H]⁺
-
Product Ions (Q3): The fragmentation of sesquiterpene lactones often involves the loss of water (H₂O), carbon monoxide (CO), and parts of the ester side chains. For this compound, potential product ions to monitor would be:
-
m/z 259.1 ([M+H - H₂O]⁺) - for quantification
-
m/z 231.1 ([M+H - H₂O - CO]⁺) - for confirmation
-
-
Note: These transitions need to be optimized by infusing a standard solution of this compound into the mass spectrometer.
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Nebulizer Gas: 40 psi
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 350 °C
-
Collision Energy: To be optimized for each transition.
-
3. Sample Preparation (from Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar sesquiterpene lactone not present in the sample).
-
Vortex for 1 minute.
-
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial.
4. Calibration and Quantification
-
Prepare calibration standards by spiking a blank matrix (e.g., plasma) with known concentrations of this compound and the internal standard.
-
Process the calibration standards and samples as described in the sample preparation section.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
-
Quantify this compound in the samples using the calibration curve.
5. Method Validation
The LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA or EMA bioanalytical method validation guidance), including:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
LOD and LOQ
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Caption: LC-MS/MS workflow for this compound quantification.
III. Signaling Pathways and Logical Relationships
The primary application of these analytical methods is to quantify this compound in various contexts. The logical relationship between the sample, the chosen analytical method, and the final output is depicted below. The choice of method is often dictated by the required sensitivity and the complexity of the sample matrix.
Caption: Logical relationship for selecting an analytical method.
References
Vernolepin: Application Notes and Protocols for Apoptosis Induction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vernolepin, a sesquiterpene lactone primarily isolated from the Vernonia genus, has garnered significant interest in oncological research for its pro-apoptotic and cytotoxic activities against various cancer cell lines. This document provides detailed application notes and protocols for utilizing this compound in apoptosis induction assays. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the apoptotic effects of this compound.
Mechanism of Action: An Overview
This compound and its related compounds induce apoptosis through a multi-faceted approach, primarily targeting the intrinsic and extrinsic apoptosis pathways. Key mechanisms include the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, regulation of the Bcl-2 family of proteins, activation of caspases, and modulation of the NF-κB signaling pathway.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound and its structurally similar analogue, vernodalin, on cancer cell lines. This data provides a crucial reference for determining appropriate experimental concentrations and expected outcomes.
Table 1: IC50 Values of this compound and Related Compounds
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| This compound | HepG2 | Liver Cancer | Dose-dependent cytotoxicity observed | Not Specified |
| Vernodalin | MCF-7 | Breast Cancer | ~5.5 (as 3.125 µg/ml) | 24 |
| Vernodalin | MDA-MB-231 | Breast Cancer | ~11 (as 6.25 µg/ml) | 24 |
Table 2: Vernodalin-Induced Apoptosis in Breast Cancer Cells (24h Treatment) [1]
| Cell Line | Concentration (µg/ml) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
| MCF-7 | 3.125 | 30.0 ± 19.7 | 10.5 ± 7.7 |
| 6.25 | 48.0 ± 10.8 | 25.1 ± 9.8 | |
| 12.5 | - | 57.4 ± 16.0 | |
| MDA-MB-231 | 3.125 | 26.1 ± 8.5 | 9.1 ± 6.8 |
| 6.25 | 28.3 ± 6.8 | 14.7 ± 10.2 | |
| 12.5 | - | 25.9 ± 8.5 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways implicated in this compound-induced apoptosis and a general workflow for its investigation.
References
Application Notes and Protocols for In Vivo Testing of Vernolepin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vernolepin is a sesquiterpene dilactone first isolated from Vernonia hymenolepis and also found in Vernonia amygdalina. It has garnered scientific interest for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-diabetic activities. These application notes provide an overview of established and adaptable in vivo animal models for evaluating the efficacy of this compound. The protocols are based on published studies on this compound and related extracts from Vernonia species, offering a foundational guide for preclinical research.
Anti-Cancer Activity of this compound
Historical studies have demonstrated the in vivo anti-tumor efficacy of this compound, particularly against Walker 256 carcinosarcoma in rats.[1][2] More recent research has focused on the in vitro cytotoxic effects of this compound and related compounds on various cancer cell lines, such as liver cancer (HepG2), where it has been shown to induce apoptosis and cause G2/M phase cell cycle arrest.[3][4]
Animal Model for Anti-Cancer Testing: Walker 256 Carcinosarcoma in Rats
The Walker 256 carcinosarcoma model is a widely used, transplantable tumor model in rats that is valuable for screening potential anti-neoplastic agents.[5][6]
Experimental Protocol
-
Animal Selection: Use male Wistar rats weighing between 150-200g.
-
Tumor Cell Implantation:
-
Harvest Walker 256 tumor cells from a donor rat with a 7-10 day old ascetic tumor.
-
Prepare a cell suspension in sterile saline solution and adjust the concentration to 2 x 10^7 cells/mL.
-
Inject 0.1 mL of the cell suspension subcutaneously into the right flank of the experimental rats.
-
-
Treatment Protocol:
-
Randomly divide the animals into a control group and a this compound-treated group (n=8-10 animals per group).
-
On day 3 post-implantation, begin intraperitoneal (i.p.) administration of this compound at a dose of 4 mg/kg body weight daily for 7 consecutive days. The control group should receive the vehicle (e.g., saline with 0.5% Tween 80).
-
-
Tumor Growth Monitoring:
-
Measure tumor volume every other day using calipers, calculating the volume with the formula: (length x width^2)/2.
-
-
Endpoint and Analysis:
-
On day 11, euthanize the animals and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the percentage of tumor growth inhibition in the treated group compared to the control group.
-
Portions of the tumor tissue can be fixed in formalin for histopathological analysis or flash-frozen for molecular studies.
-
Quantitative Data Summary: Anti-Cancer Activity
| Animal Model | Cell Line | Treatment and Dosage | Key Findings | Reference |
| Rats | Walker 256 Carcinosarcoma | This compound (4 mg/kg/day, i.p.) | Significant inhibition of tumor growth. | [1][2] |
Anti-Inflammatory Activity of this compound
While direct in vivo studies on the anti-inflammatory effects of isolated this compound are limited, studies on extracts of Vernonia amygdalina, which contains this compound, provide valuable models. The anti-inflammatory properties of sesquiterpene lactones, the class of compounds this compound belongs to, are well-documented and are often attributed to their ability to modulate key inflammatory pathways.[7][8][9][10]
Animal Model for Anti-Inflammatory Testing: Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model of acute inflammation used to assess the efficacy of anti-inflammatory agents.[11]
Experimental Protocol
-
Animal Selection: Use male Wistar rats weighing 150-200g.
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Treatment Protocol:
-
Administer this compound orally (p.o.) at doses of 100, 200, and 400 mg/kg body weight one hour before the carrageenan injection.
-
A positive control group should receive a standard anti-inflammatory drug like indomethacin (B1671933) (10 mg/kg, p.o.).
-
A negative control group should receive the vehicle only.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the negative control group.
-
Quantitative Data Summary: Anti-Inflammatory Activity of Vernonia amygdalina Extract
| Animal Model | Method of Induction | Treatment and Dosage | Key Findings | Reference |
| Rats | Carrageenan-induced paw edema | V. amygdalina acetone (B3395972) leaf extract (100 and 200 mg/kg, p.o.) | Significant reduction in paw edema. | [11] |
| Mice | Acetic acid-induced writhing | V. amygdalina leaf extracts (>500 mg/kg) | Potent analgesic effect. | [12] |
| Rats | Histamine-induced edema | V. amygdalina acetone leaf extract (100 and 200 mg/kg, p.o.) | Significant reduction in edema. | [11] |
Anti-Diabetic Activity of this compound
The anti-diabetic potential of this compound is primarily inferred from studies on Vernonia amygdalina extracts, which have demonstrated hypoglycemic effects in various animal models.[13][14][15][16][17] These extracts have been shown to reduce blood glucose levels, improve glycemic control, and enhance insulin (B600854) secretion.[14]
Animal Model for Anti-Diabetic Testing: Streptozotocin (STZ)-Induced Diabetes in Rats
STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, and its administration is a common method for inducing a model of type 1 diabetes in rodents.[13][17]
Experimental Protocol
-
Animal Selection: Use male Wistar rats weighing 180-220g.
-
Induction of Diabetes:
-
Administer a single intraperitoneal (i.p.) injection of STZ (55 mg/kg body weight) dissolved in cold citrate (B86180) buffer (0.1 M, pH 4.5).
-
Confirm diabetes 72 hours later by measuring fasting blood glucose levels. Rats with fasting blood glucose above 250 mg/dL are considered diabetic.
-
-
Treatment Protocol:
-
Divide the diabetic rats into groups: a diabetic control group and treatment groups receiving this compound orally at different doses (e.g., 100, 300, and 500 mg/kg body weight) daily for 28 days.
-
A normal control group (non-diabetic) and a positive control group (e.g., metformin-treated) should also be included.
-
-
Monitoring:
-
Monitor body weight and fasting blood glucose levels weekly.
-
-
Endpoint and Analysis:
-
At the end of the treatment period, collect blood samples for the analysis of HbA1c, serum insulin, and lipid profile.
-
Harvest the pancreas for histopathological examination of the islets of Langerhans.
-
Measure markers of oxidative stress (e.g., SOD, MDA) in liver or kidney tissues.[14]
-
Quantitative Data Summary: Anti-Diabetic Activity of Vernonia amygdalina Extract
| Animal Model | Method of Induction | Treatment and Dosage | Key Findings | Reference |
| Rats | STZ and Nicotinamide-induced | V. amygdalina extract (100, 300, 500 mg/kg, p.o.) | Dose-dependent reduction in fasting blood glucose and HbA1c; increased serum insulin. | [14] |
| Rats | Alloxan-induced | Methanol (B129727) leaf extract of V. amygdalina | Antihyperglycemic and in vivo antioxidant effects. | [15] |
| Mice | STZ-induced | Spray-dried V. amygdalina water extract | Reduction in blood glucose levels. | [13] |
Signaling Pathways
The precise molecular mechanisms of this compound are still under investigation. However, based on studies of other sesquiterpene lactones, it is hypothesized that this compound exerts its anti-inflammatory and anti-cancer effects by modulating key signaling pathways such as NF-κB, MAPK, and JAK-STAT.[7][8] The α-methylene-γ-lactone group present in this compound is a reactive site that can interact with nucleophilic groups in proteins, such as cysteine residues in signaling molecules, thereby altering their function.[18]
Experimental Workflow for In Vivo Testing of this compound
Caption: General experimental workflow for in vivo evaluation of this compound.
Hypothesized Anti-Inflammatory Signaling Pathway of this compound
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The available evidence suggests that this compound is a promising natural compound with potential therapeutic applications in oncology, inflammation, and metabolic diseases. The animal models and protocols outlined in these application notes provide a framework for conducting in vivo studies to further elucidate the efficacy and mechanisms of action of this compound. Given the limited recent research on the isolated compound, studies utilizing extracts of Vernonia amygdalina serve as a valuable and relevant starting point for protocol development. Future research should aim to confirm these effects with purified this compound and to further explore its pharmacokinetic and pharmacodynamic properties.
References
- 1. This compound, a novel elemanolide dilactone tumor inhibitor from Vernonia hymenolepis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor inhibitors. XLVI. This compound, a novel sesquiterpene dilactone tumor inhibitor from Vernonia hymenolepis A. Rich - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vernodalidimer L, a sesquiterpene lactone dimer from Vernonia extensa and anti-tumor effects of vernodalin, this compound, and vernolide on HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discover.library.noaa.gov [discover.library.noaa.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Anti-Oxidant, Anti-Inflammatory and Antinociceptive Properties of the Acetone Leaf Extract of Vernonia Amygdalina in Some Laboratory Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo and in silico antihypertensive, anti-inflammatory, and analgesic activities of Vernonia amygdalina Del. leaf extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. phcogj.com [phcogj.com]
- 15. Antidiabetic and anti-oxidant activities of the methanol leaf extract of Vernonia amygdalina in alloxan-induced diabetes in Wistar rats | Adeoye | Journal of Medicinal Plants for Economic Development [jomped.org]
- 16. researchgate.net [researchgate.net]
- 17. plantsjournal.com [plantsjournal.com]
- 18. Vernolide-A and Vernodaline: Sesquiterpene Lactones with Cytotoxicity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Vernolepin's Anti-inflammatory Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vernolepin, a sesquiterpene lactone, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory activity of this compound. The methodologies described herein cover both in vitro and in vivo models, focusing on key inflammatory pathways and mediators. These protocols are intended to guide researchers in the systematic evaluation of this compound and similar compounds for drug development purposes.
The primary signaling pathways implicated in inflammation and often targeted by anti-inflammatory agents are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] this compound's anti-inflammatory mechanism is believed to involve the modulation of these pathways, leading to the downstream inhibition of pro-inflammatory mediators.
Key In Vitro Assays
Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Macrophages
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages.[2] The RAW 264.7 murine macrophage cell line is a widely used model to screen for anti-inflammatory compounds. Upon stimulation with LPS, these cells produce a range of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). The inhibitory effect of this compound on the production of these mediators can be quantified to assess its anti-inflammatory potential.
Experimental Protocol: LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the control group) and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant for the quantification of NO, PGE2, and cytokines.
-
Cell Viability Assay: Assess the cytotoxicity of this compound using the MTT assay to ensure that the observed inhibitory effects are not due to cell death.
Data Presentation: Representative Inhibitory Effects of Sesquiterpene Lactones on Inflammatory Mediators
While specific data for this compound is limited, the following table presents representative data for structurally similar sesquiterpene lactones isolated from Vernonia cinerea, demonstrating their potential inhibitory activities.
| Compound | Nitric Oxide (NO) Production IC50 (µM) | NF-κB Activity IC50 (µM) |
| Compound 4 | 2.0 | 0.6 |
| Compound 6 | 1.5 | 13.6 |
| Compound 7 | 1.2 | 12.8 |
| Compound 8 | 2.7 | 10.2 |
| Compound 9 | 2.4 | 1.6 |
| L-NMMA (Positive Control) | 25.1 | - |
| Parthenolide (Positive Control) | - | 5.7 |
Data adapted from a study on sesquiterpene lactones from Vernonia cinerea.[3]
Western Blot Analysis of Inflammatory Proteins
To elucidate the molecular mechanisms underlying this compound's anti-inflammatory effects, Western blot analysis can be performed to measure the protein expression levels of key inflammatory enzymes and signaling proteins.
Experimental Protocol: Western Blotting
-
Cell Lysis: After treatment with this compound and/or LPS, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, and JNK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Key In Vivo Assay
Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a classic and widely used assay to evaluate the acute anti-inflammatory activity of novel compounds.[4] Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema).[5]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Use male Wistar rats or Swiss albino mice (180-220 g).
-
Grouping: Divide the animals into several groups: a control group, a positive control group (e.g., treated with indomethacin, 10 mg/kg), and this compound-treated groups at various doses (e.g., 10, 25, 50 mg/kg).
-
Drug Administration: Administer this compound or the reference drug orally or intraperitoneally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.
Data Presentation: Representative Dose-Response Effect on Paw Edema
The following table illustrates a typical presentation of data for the percentage inhibition of paw edema at different time points and doses of a test compound.
| Treatment Group | Dose (mg/kg) | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr |
| This compound | 10 | % inhibition | % inhibition | % inhibition | % inhibition | % inhibition |
| This compound | 25 | % inhibition | % inhibition | % inhibition | % inhibition | % inhibition |
| This compound | 50 | % inhibition | % inhibition | % inhibition | % inhibition | % inhibition |
| Indomethacin | 10 | % inhibition | % inhibition | % inhibition | % inhibition | % inhibition |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The anti-inflammatory effects of this compound are likely mediated through the inhibition of the NF-κB and MAPK signaling pathways. The following diagrams illustrate these pathways.
References
- 1. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of LPS-induced tumor necrosis factor-alpha production by colchicine and other microtubule disrupting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mis.pharm.su.ac.th [mis.pharm.su.ac.th]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of carrageenan-induced hind paw edema by substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Drug Delivery Systems for Vernolepin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Vernolepin is a naturally occurring sesquiterpene lactone that has demonstrated significant tumor-inhibiting properties.[1] Like many other promising natural compounds, its clinical translation is hampered by poor aqueous solubility, which limits its bioavailability.[1] This document provides detailed application notes and experimental protocols for the development of various drug delivery systems aimed at overcoming these challenges and enhancing the therapeutic potential of this compound. The focus is on nanoparticulate systems, including polymeric nanoparticles, liposomes, and solid lipid nanoparticles (SLNs), as well as cyclodextrin (B1172386) inclusion complexes. Furthermore, this guide details the key signaling pathways affected by this compound and provides protocols for evaluating the efficacy of the developed formulations.
I. Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for the rational design of suitable drug delivery systems.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆O₅ | |
| Molecular Weight | 276.28 g/mol | |
| Appearance | Crystals | |
| Solubility | Poor in water | [1] |
| LogP (Lipophilicity) | 1.06 | [1] |
II. Drug Delivery Systems for this compound
The low aqueous solubility of this compound necessitates the use of advanced drug delivery systems to improve its dissolution, stability, and bioavailability. This section provides an overview and comparative data of different nanoformulations.
A. Polymeric Nanoparticles
Poly(lactic acid) (PLA) nanoparticles are a promising option for this compound delivery due to their biocompatibility and biodegradability.
Table 1: Characterization of this compound-Loaded PLA Nanoparticles
| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| This compound-PLA NPs | 216.9 | Not Reported | Not Reported | 60.7 | 0.5 | [1] |
B. Liposomes (Hypothetical Formulation)
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. While specific data for this compound-loaded liposomes is limited, formulations with other sesquiterpene lactones provide a strong basis for development.
Table 2: Hypothetical Characterization of this compound-Loaded Liposomes
| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| This compound-Liposomes | 150 - 250 | < 0.3 | -20 to -40 | > 70 |
Data presented is a hypothetical projection based on formulations of similar sesquiterpene lactones.
C. Solid Lipid Nanoparticles (SLNs) (Hypothetical Formulation)
SLNs are colloidal carriers made from solid lipids, offering advantages like high stability and controlled release.
Table 3: Hypothetical Characterization of this compound-Loaded SLNs
| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| This compound-SLNs | 100 - 300 | < 0.3 | -15 to -30 | > 80 |
Data presented is a hypothetical projection based on standard SLN formulation characteristics.
D. Cyclodextrin Inclusion Complexes (Hypothetical Formulation)
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Table 4: Hypothetical Characterization of this compound-Cyclodextrin Inclusion Complex
| Formulation | Molar Ratio (this compound:CD) | Solubility Enhancement Factor |
| This compound-HP-β-CD | 1:1 | > 100-fold |
Data presented is a hypothetical projection based on complexation of similar sesquiterpene lactones.
III. Experimental Protocols
This section provides detailed step-by-step protocols for the preparation and characterization of this compound drug delivery systems, as well as for evaluating their biological activity.
A. Preparation of this compound-Loaded PLA Nanoparticles
This protocol is adapted from the emulsification-diffusion method.[1]
Materials:
-
This compound
-
Poly(lactic acid) (PLA)
-
Ethyl acetate (B1210297)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLA in ethyl acetate.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water (O/W) emulsion.
-
Solvent Diffusion: Dilute the emulsion with a large volume of deionized water under magnetic stirring to allow the ethyl acetate to diffuse out of the droplets.
-
Nanoparticle Formation: As the solvent diffuses, the PLA precipitates, leading to the formation of nanoparticles encapsulating this compound.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.
Workflow for PLA Nanoparticle Preparation
Caption: Workflow for the preparation of this compound-loaded PLA nanoparticles.
B. In Vitro Drug Release Study
This protocol uses the dialysis bag method to assess the release of this compound from nanoparticles.
Materials:
-
This compound-loaded nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (e.g., MWCO 12-14 kDa)
-
Shaking incubator
Procedure:
-
Weigh a precise amount of lyophilized nanoparticles and resuspend them in a known volume of PBS.
-
Transfer the nanoparticle suspension into a dialysis bag and seal both ends.
-
Immerse the dialysis bag in a larger vessel containing a known volume of PBS (the release medium).
-
Place the vessel in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., HPLC).
-
Calculate the cumulative percentage of drug released over time.
Workflow for In Vitro Drug Release Study
Caption: Workflow for the in vitro drug release study using the dialysis method.
C. Cell Viability (MTT) Assay
This protocol determines the cytotoxicity of this compound formulations on cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium and supplements
-
This compound formulations (and free this compound as control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of free this compound and this compound-loaded nanoparticles. Include untreated cells as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
D. Western Blot Analysis of Signaling Proteins
This protocol is used to investigate the effect of this compound on the expression of key proteins in signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-STAT3, STAT3, Bcl-2, Bax, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on molecular weight by running the lysates on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, normalizing to a loading control like β-actin.
IV. Signaling Pathways Modulated by this compound
This compound and related sesquiterpene lactones exert their anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
A. Intrinsic Apoptosis Pathway
Vernodalin, a compound closely related to this compound, has been shown to induce apoptosis in breast cancer cells through the intrinsic pathway.[2][3] This involves the generation of reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential and the release of cytochrome c. Cytochrome c then activates a caspase cascade, ultimately leading to programmed cell death.
References
Application Notes and Protocols for Assessing Vernolepin's Effect on Platelet Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vernolepin, a sesquiterpene lactone isolated from the plant Vernonia amygdalina, has demonstrated significant antiplatelet properties.[1] These application notes provide a comprehensive guide for researchers to assess the effects of this compound on platelet function. The protocols outlined below cover key aspects of platelet physiology, including aggregation, adhesion, and activation. While the precise mechanism of action for this compound is still under investigation, the provided methodologies will enable a thorough characterization of its inhibitory effects.
Assessment of this compound's Effect on Platelet Aggregation
Platelet aggregation is a critical step in thrombus formation. This compound has been shown to inhibit platelet aggregation induced by various agonists, including arachidonic acid, adenosine (B11128) diphosphate (B83284) (ADP), and collagen.[1] Light Transmission Aggregometry (LTA) is the gold-standard method for quantifying platelet aggregation.
Quantitative Data Summary
| Agonist | Optimal Inhibitory Concentration of this compound |
| Arachidonic Acid | 1 x 10⁻⁵ g/mL |
| ADP | 1 x 10⁻⁵ g/mL |
| Collagen | 1 x 10⁻⁵ g/mL |
Note: Further dose-response studies are recommended to determine the precise IC50 values.
Experimental Protocol: Light Transmission Aggregometry (LTA)
This protocol outlines the steps to measure this compound's inhibitory effect on agonist-induced platelet aggregation.
Materials:
-
This compound
-
Platelet agonists (Arachidonic Acid, ADP, Collagen)
-
Human whole blood collected in 3.2% sodium citrate (B86180) tubes
-
Phosphate-buffered saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
-
Cuvettes with stir bars
-
Pipettes
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
-
Instrument Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PRP (0% transmission) and PPP (100% transmission).
-
-
Aggregation Assay:
-
Pipette 450 µL of PRP into a cuvette with a stir bar.
-
Add 50 µL of this compound solution at various concentrations (or vehicle control) and incubate for 5 minutes at 37°C.
-
Add the appropriate agonist (e.g., ADP, collagen, or arachidonic acid) to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The percentage of aggregation is calculated based on the change in light transmission.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
Experimental Workflow: Platelet Aggregation Assay
Assessment of this compound's Effect on Platelet Adhesion
This compound has been observed to protect platelets from adhesion.[1] A common method to assess platelet adhesion is to measure the binding of platelets to a protein-coated surface, such as fibrinogen.
Experimental Protocol: Platelet Adhesion Assay
Materials:
-
This compound
-
Fibrinogen
-
PRP
-
PBS
-
BSA
-
96-well microplate
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate
-
Acid phosphatase
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with fibrinogen (100 µg/mL in PBS) overnight at 4°C.
-
Wash the wells with PBS to remove unbound fibrinogen.
-
Block non-specific binding sites with 1% BSA in PBS for 1 hour at room temperature.
-
-
Adhesion Assay:
-
Add PRP pre-incubated with various concentrations of this compound (or vehicle control) to the coated wells.
-
Incubate for 1 hour at 37°C.
-
Wash the wells gently with PBS to remove non-adherent platelets.
-
-
Quantification:
-
Lyse the adherent platelets.
-
Measure the acid phosphatase activity, which is proportional to the number of adherent platelets, by adding pNPP substrate.
-
Read the absorbance at 405 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of adhesion relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration.
-
Assessment of this compound's Effect on Platelet Activation
Platelet activation involves the release of granule contents and conformational changes in surface receptors. P-selectin is a marker of α-granule release and is expressed on the surface of activated platelets. Flow cytometry can be used to quantify P-selectin expression.
Experimental Protocol: Flow Cytometry for P-selectin Expression
Materials:
-
This compound
-
Platelet agonist (e.g., ADP or thrombin)
-
Human whole blood in 3.2% sodium citrate
-
Fluorescently labeled anti-CD62P (P-selectin) antibody
-
Fluorescently labeled anti-CD41a antibody (platelet marker)
-
Fixation buffer (e.g., 1% paraformaldehyde)
-
Wash buffer (PBS with 0.1% BSA)
-
Flow cytometer
Procedure:
-
Sample Preparation:
-
Dilute whole blood with PBS.
-
Add this compound at various concentrations (or vehicle control) and incubate for 15 minutes at room temperature.
-
Add a platelet agonist to induce activation.
-
-
Staining:
-
Add anti-CD62P and anti-CD41a antibodies to the samples and incubate for 20 minutes in the dark.
-
-
Fixation:
-
Fix the samples with a fixation buffer.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, gating on the platelet population based on CD41a expression.
-
Measure the percentage of P-selectin positive platelets.
-
-
Data Analysis:
-
Determine the percentage of inhibition of P-selectin expression by this compound.
-
Putative Signaling Pathway of this compound in Platelets
The precise signaling pathway of this compound's antiplatelet activity is not fully elucidated. However, based on its inhibitory effect on arachidonic acid-induced aggregation, it is plausible that this compound interferes with the thromboxane (B8750289) A2 (TXA2) pathway. Many natural compounds with antiplatelet effects are known to inhibit cyclooxygenase (COX) enzymes or act as thromboxane receptor antagonists.
This proposed pathway suggests that this compound may inhibit the cyclooxygenase-1 (COX-1) enzyme, preventing the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), a precursor of TXA2. Alternatively, this compound could act as an antagonist at the thromboxane A2 receptor (TP receptor), blocking the downstream signaling cascade that leads to increased intracellular calcium and subsequent platelet activation. Further investigation into this compound's effect on thromboxane B2 (a stable metabolite of TXA2) levels and its binding affinity to the TP receptor is required to confirm this hypothesis.
Conclusion
These application notes provide a framework for the systematic evaluation of this compound's antiplatelet effects. The detailed protocols for assessing platelet aggregation, adhesion, and activation will enable researchers to generate robust and reproducible data. The proposed signaling pathway offers a starting point for mechanistic studies to fully elucidate how this compound exerts its inhibitory action on platelets. Further research is warranted to determine specific quantitative measures such as IC50 values and to confirm the precise molecular targets of this compound within the platelet activation cascade.
References
Troubleshooting & Optimization
Technical Support Center: Vernolepin Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving vernolepin for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a naturally occurring sesquiterpene lactone with potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Like many other sesquiterpene lactones, this compound is a lipophilic molecule with poor aqueous solubility. This low solubility can lead to precipitation in cell culture media, resulting in inaccurate dosing and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The most commonly recommended solvent for dissolving this compound and other poorly water-soluble compounds for in vitro studies is dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare a high-concentration stock solution in 100% DMSO to minimize the final concentration of the organic solvent in the cell culture medium.
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%. The tolerance to DMSO can vary between different cell lines, so it is crucial to include a vehicle control (medium with the same concentration of DMSO used for the treatment) in your experiments to assess any potential effects of the solvent on the cells.
Q4: Can I dissolve this compound directly in cell culture medium or phosphate-buffered saline (PBS)?
A4: Direct dissolution of this compound in aqueous solutions like cell culture medium or PBS is not recommended due to its hydrophobic nature. Attempting to do so will likely result in poor dissolution and precipitation of the compound.
Q5: My this compound solution appears cloudy after dilution in the medium. What should I do?
A5: Cloudiness or precipitation indicates that the solubility limit of this compound has been exceeded in the final solution. Refer to the Troubleshooting Guide below for detailed steps on how to address this issue.
Troubleshooting Guide: this compound Solubility Issues
Quantitative Data: Solubility of this compound
| Solvent | Qualitative Solubility | Recommended Stock Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | High | 10-50 mM | The preferred solvent for creating high-concentration stock solutions. |
| Ethanol (EtOH) | Moderate | 1-10 mM | Can be used, but may have a higher potential for cytotoxicity at lower dilutions. |
| Methanol (MeOH) | Moderate | 1-10 mM | Similar to ethanol, ensure the final concentration in media is non-toxic to cells. |
| Acetone | Moderate | 1-10 mM | Less commonly used for cell culture applications due to its volatility and potential for cytotoxicity. |
| Water | Very Low / Insoluble | Not Recommended | This compound is poorly soluble in aqueous solutions. |
| Cell Culture Media / PBS | Very Low / Insoluble | Not Recommended | Direct dissolution will lead to precipitation. |
Experimental Protocol: Preparation of this compound Working Solution
This protocol outlines the recommended steps for preparing a this compound working solution for in vitro experiments.
Materials:
-
This compound powder
-
100% Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pre-warmed cell culture medium
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 20 mM).
-
Vortex the tube thoroughly for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can also aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your final desired concentration, it may be necessary to perform one or more serial dilutions of the stock solution in 100% DMSO.
-
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture medium to 37°C.
-
To minimize precipitation, add the this compound stock solution to the pre-warmed medium drop-wise while gently vortexing or swirling the medium. Do not add the medium to the stock solution.
-
The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v).
-
-
Final Check and Application:
-
Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells.
-
Prepare fresh working solutions for each experiment to avoid potential degradation or precipitation over time.
-
Troubleshooting Common Problems
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to the medium. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Decrease the final concentration of this compound in your experiment.- Increase the volume of the medium to further dilute the compound. |
| The medium becomes cloudy or hazy after adding the this compound stock. | Formation of a fine, colloidal suspension of this compound. | - Add the DMSO stock solution more slowly (drop-wise) to the medium while vortexing.- Ensure the cell culture medium is pre-warmed to 37°C before adding the stock solution. |
| Inconsistent experimental results between replicates or experiments. | Incomplete dissolution or precipitation of this compound leading to inaccurate dosing. | - Always prepare fresh working solutions for each experiment from a well-dissolved stock.- Vortex the stock solution before each use.- Perform a vehicle control to ensure the solvent is not affecting the results. |
Signaling Pathways and Experimental Workflows
Logical Workflow for Troubleshooting this compound Solubility
Caption: A flowchart for troubleshooting this compound solubility issues.
Postulated Signaling Pathway Inhibition by this compound
This compound, as a sesquiterpene lactone, is postulated to exert its anti-inflammatory and anti-cancer effects by inhibiting key signaling pathways such as NF-κB and STAT3.
NF-κB Signaling Pathway Inhibition
Navigating the Labyrinth of Vernolepin Total Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The total synthesis of Vernolepin, a sesquiterpene lactone with significant antitumor activity, presents a formidable challenge in the field of organic chemistry. Its complex polycyclic structure, featuring a dense array of stereocenters and reactive functional groups, has made it a benchmark target for the development of novel synthetic strategies. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming the hurdles commonly encountered during their experimental endeavors.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during the total synthesis of this compound, with a focus on stereocontrol, construction of the core structure, and installation of key functional groups.
Stereocontrol and Core Structure Formation
Q1: My synthesis is producing the wrong diastereomer at the cis-fused decalin ring junction. How can I improve the stereoselectivity?
A1: Achieving the correct cis-fusion of the decalin core is a critical and often challenging step. The stereochemical outcome is highly dependent on the chosen strategy.
-
Troubleshooting:
-
Intramolecular Diels-Alder (IMDA) Reactions: The stereoselectivity of the IMDA reaction is influenced by the geometry of the diene and dienophile, as well as the length and nature of the tether connecting them.
-
Problem: Formation of the undesired trans-fused isomer.
-
Solution: Re-evaluate the design of the IMDA precursor. A shorter tether (3-4 atoms) generally favors the formation of a cis-fused system. Ensure the diene adopts the required s-cis conformation for the cycloaddition. Lewis acid catalysis can sometimes alter the stereochemical outcome by influencing the transition state geometry.
-
-
Conformational Analysis: The stability of the transition states leading to the cis- and trans-fused products can be analyzed computationally to predict the likely outcome.
-
Alternative Strategies: Consider alternative methods for constructing the bicyclic core that offer better stereocontrol, such as a sequential Michael-aldol reaction approach.
-
Q2: I am having difficulty controlling the stereochemistry of the hydroxyl groups during reduction of a cyclic ketone intermediate. What are the best practices?
A2: The stereoselective reduction of cyclic ketones is a common challenge. The choice of reducing agent and reaction conditions is paramount.
-
Troubleshooting:
-
Problem: Obtaining a mixture of axial and equatorial alcohols.
-
Solution:
-
Steric Hindrance: For unhindered ketones, small reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) tend to attack from the less hindered axial face, yielding the equatorial alcohol. For sterically hindered ketones, bulky reducing agents like L-Selectride® or K-Selectride® will attack from the less hindered equatorial face, producing the axial alcohol.
-
Chelation Control: If a chelating group (e.g., a hydroxyl or ether) is present in a suitable position (α or β to the carbonyl), using a chelating reducing agent like zinc borohydride (Zn(BH₄)₂) can direct the hydride delivery from a specific face.
-
Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lowest activation energy.
-
-
Installation of α-Methylene-γ-Lactone Moieties
Q1: The introduction of the α-methylene group to my γ-lactone is resulting in low yields and multiple side products. What are the common pitfalls?
A1: The installation of the exocyclic α-methylene group is a notoriously delicate step, often plagued by side reactions.
-
Troubleshooting:
-
Problem: Low yield, polymerization, or formation of Michael addition adducts.
-
Common Causes & Solutions:
-
Strongly Basic Conditions: Many methods for α-methylenation involve strong bases, which can promote polymerization or other side reactions. Consider milder methods such as the Eschenmoser's salt procedure or selenenylation-oxidation sequence.
-
Reaction with Nucleophiles: The newly formed α,β-unsaturated lactone is a potent Michael acceptor and can react with nucleophiles present in the reaction mixture. Ensure the reaction is worked up carefully to remove any residual nucleophiles.
-
Formaldehyde-based methods: Reactions using formaldehyde (B43269) can be problematic. The use of pre-formed reagents like Eschenmoser's salt ((CH₃)₂N⁺=CH₂I⁻) can provide a more controlled source of the methylene (B1212753) unit.
-
-
Q2: I am struggling with the lactonization step to form the γ-lactone ring. What are some effective methods?
A2: The formation of the γ-lactone ring requires the generation of a suitable precursor, typically a γ-hydroxy acid or its equivalent, and subsequent cyclization.
-
Troubleshooting:
-
Problem: Incomplete cyclization or formation of intermolecular esters.
-
Solutions:
-
Iodolactonization: This is a powerful method for the stereospecific formation of γ-lactones from unsaturated carboxylic acids. The reaction proceeds via an iodonium (B1229267) ion intermediate and is generally highly stereoselective.
-
Acid-catalyzed cyclization: Direct acid-catalyzed cyclization of a γ-hydroxy acid can be effective, but care must be taken to avoid side reactions, especially if other acid-sensitive functional groups are present. Use of milder acidic catalysts like pyridinium (B92312) p-toluenesulfonate (PPTS) can be beneficial.
-
Protecting Group Strategy: Ensure that other hydroxyl groups in the molecule are appropriately protected to prevent them from participating in the lactonization reaction.
-
-
Comparison of Key Total Synthesis Strategies
Several research groups have reported the total synthesis of this compound, each employing a unique strategy. The following table summarizes the key aspects of three seminal syntheses.
| Synthetic Strategy | Key Features | Number of Steps | Overall Yield | Reference |
| Grieco (1977) | Utilized a Diels-Alder reaction to construct the bicyclic core and a selenoxide elimination to introduce the α-methylene group. | ~17 | Not explicitly stated | J. Am. Chem. Soc. 1977, 99, 17, 5773–5780[1] |
| Danishefsky (1976) | Employed a Diels-Alder reaction with a highly functionalized diene to establish the core structure and key stereocenters early in the synthesis. | ~19 | Not explicitly stated | J. Am. Chem. Soc. 1976, 98, 10, 3028–3030 |
| Isobe/Goto (1979) | A stereocontrolled approach featuring a[1][2]-sigmatropic rearrangement and an intramolecular conjugate reduction as key steps. | 11 | Not explicitly stated | J. Am. Chem. Soc. 1979, 101, 20, 6076–6081[3] |
Key Experimental Protocols
Detailed experimental protocols are crucial for the successful replication of complex syntheses. Below are representative procedures for key transformations in the synthesis of this compound, based on published literature.
Protocol 1: Stereoselective Reduction of a Cyclic Ketone (General Procedure)
-
Preparation: A solution of the cyclic ketone in a dry, inert solvent (e.g., tetrahydrofuran, THF) is prepared under an inert atmosphere (e.g., argon or nitrogen) and cooled to the desired temperature (typically -78 °C).
-
Addition of Reducing Agent: The chosen reducing agent (e.g., a solution of L-Selectride® in THF) is added dropwise to the stirred solution of the ketone. The rate of addition should be controlled to maintain the desired reaction temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a suitable reagent (e.g., water, saturated aqueous ammonium (B1175870) chloride, or acetic acid) at low temperature.
-
Workup: The reaction mixture is allowed to warm to room temperature and is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired alcohol.
Protocol 2: α-Methylenation of a γ-Lactone via Selenenylation-Oxidation (Grieco's Method)
-
Enolate Formation: To a solution of the γ-lactone in dry THF at -78 °C under an inert atmosphere is added a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The mixture is stirred for a period to ensure complete enolate formation.
-
Selenenylation: A solution of phenylselenyl chloride (PhSeCl) in dry THF is added dropwise to the enolate solution at -78 °C. The reaction is typically rapid.
-
Oxidation and Elimination: After quenching the reaction, the crude α-phenylselenyl lactone is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an oxidizing agent, such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA), at low temperature. The resulting selenoxide undergoes a syn-elimination upon warming to room temperature to afford the α-methylene-γ-lactone.
-
Workup and Purification: The reaction mixture is washed with aqueous sodium bicarbonate and brine, dried, and concentrated. The product is purified by column chromatography.
Visualizing Synthetic Strategies
The following diagrams illustrate key logical relationships and workflows in the total synthesis of this compound.
References
Technical Support Center: Vernolepin Experimental Integrity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vernolepin. The information provided is intended to help prevent and troubleshoot this compound degradation in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in my experiments?
A1: this compound, a sesquiterpene lactone, is susceptible to degradation from several factors. The most common include:
-
pH: this compound is more stable in slightly acidic conditions (e.g., pH 5.5) and can degrade at neutral to alkaline pH.[1]
-
Temperature: Elevated temperatures, particularly in combination with neutral or alkaline pH, can accelerate degradation.[1]
-
Solvent Choice: Protic solvents, especially alcohols like ethanol (B145695) and methanol, can react with this compound to form solvent adducts.
-
Presence of Water: The lactone rings in this compound are susceptible to hydrolysis (ring-opening) in the presence of water.[2][3][4]
-
Light Exposure: As with many complex organic molecules, exposure to light can potentially lead to photodegradation.
Q2: I am observing a loss of this compound activity in my cell-based assay. What could be the cause?
A2: A loss of bioactivity is a strong indicator of degradation. Common causes in a cell culture setting include:
-
pH of Culture Media: Cell culture media is typically buffered at a physiological pH of around 7.4. At this pH and a standard incubation temperature of 37°C, this compound can degrade over time, potentially through the loss of side chains, which can be critical for its biological activity.[1]
-
Reaction with Media Components: While less common, reactive components within the media could potentially interact with this compound.
-
Incorrect Stock Solution Preparation or Storage: If the stock solution was prepared in an inappropriate solvent or stored improperly, the this compound may have already degraded before being introduced to the assay.
Q3: I prepared a stock solution of this compound in ethanol and see a new peak in my HPLC analysis. What is this new peak?
A3: The new peak is likely an ethoxy-adduct of this compound. This compound contains an α,β-unsaturated carbonyl group, which is susceptible to a Michael-type addition reaction with alcoholic solvents like ethanol.[5][6] This reaction results in the formation of a new, less active compound. To avoid this, it is recommended to use aprotic solvents such as DMSO or acetonitrile (B52724) for stock solutions.
Q4: What are the recommended storage conditions for this compound and its stock solutions?
A4: To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Solid this compound: Store in a tightly sealed container at -20°C, protected from light and moisture.[7]
-
Stock Solutions: Prepare stock solutions in an appropriate aprotic solvent (e.g., DMSO, acetonitrile). Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for up to one month. For experiments, it is always best to use freshly prepared solutions.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential this compound degradation issues.
Problem: Unexpected or inconsistent experimental results.
Step 1: Verify the Integrity of Your this compound Stock.
-
Action: Analyze your stock solution using a validated HPLC method.
-
Expected Outcome: A single, sharp peak corresponding to pure this compound.
-
Troubleshooting:
-
Multiple Peaks: Indicates the presence of impurities or degradation products. If an alcoholic solvent was used, suspect solvent adduct formation. If the solution is old, hydrolysis or other degradation may have occurred.
-
Reduced Peak Area: Suggests a lower than expected concentration due to degradation.
-
Step 2: Review Your Experimental Protocol.
-
Action: Carefully examine your experimental workflow for potential sources of degradation.
-
Key areas to check:
-
Solvent Compatibility: Are you using protic solvents (e.g., methanol, ethanol) in your dilutions or final assay?
-
pH of Buffers and Media: Is the pH of your experimental solutions neutral or alkaline?
-
Temperature Exposure: Is this compound exposed to elevated temperatures for extended periods?
-
Light Exposure: Are you protecting your solutions from direct light?
-
Step 3: Implement Corrective Actions.
-
Action: Based on your findings, modify your protocol to minimize degradation.
-
Recommended Solutions:
-
Solvent: Switch to aprotic solvents like DMSO or acetonitrile for stock solutions and dilutions.
-
pH: If your experiment allows, use a slightly acidic buffer (pH ~5.5). In cell-based assays where physiological pH is required, minimize the incubation time of this compound.
-
Temperature: Keep this compound solutions on ice when not in use and minimize exposure to high temperatures.
-
Light: Use amber vials or cover your containers with foil to protect from light.
-
Data Presentation
Table 1: General Stability Profile of Sesquiterpene Lactones (as a proxy for this compound)
| Parameter | Condition | Stability | Potential Degradation Pathway |
| pH | Acidic (e.g., pH 5.5) | Generally Stable | - |
| Neutral to Alkaline (e.g., pH 7.4) | Unstable, especially at 37°C | Loss of side chains, hydrolysis | |
| Temperature | Low (-20°C to 4°C) | Stable | - |
| Elevated (>25°C) | Can accelerate degradation | Increased rate of hydrolysis and other reactions | |
| Solvent | Aprotic (e.g., DMSO, Acetonitrile) | Generally Stable | - |
| Protic/Alcoholic (e.g., Ethanol, Methanol) | Can be Unstable | Michael-type addition (adduct formation) | |
| Light | Protected from light | Stable | - |
| Exposed to light | Potentially Unstable | Photodegradation |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), anhydrous DMSO or acetonitrile, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile environment.
-
Dissolve the this compound in the appropriate volume of anhydrous DMSO or acetonitrile to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until fully dissolved.
-
Aliquot the stock solution into single-use, light-protected (amber) microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Workflow for Assessing this compound Stability (Forced Degradation Study)
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and pathways.
-
Preparation of this compound Solutions: Prepare solutions of this compound in an appropriate solvent (e.g., acetonitrile:water mixture).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at room temperature.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the solution to a UV lamp.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to a control sample (this compound at time 0).
-
Identify and quantify any degradation products.
-
Characterize the structure of significant degradation products using techniques like LC-MS and NMR.
-
Visualizations
Caption: Workflow for assessing this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of chemical degradation and determination of solubility by kinetic modeling of the highly unstable sesquiterpene lactone nobilin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-opening Polymerizability of Lactone Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. 101.200.202.226 [101.200.202.226]
Technical Support Center: Optimizing Vernolepin Dosage for Cytotoxicity Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when determining the optimal dosage of Vernolepin for your cytotoxicity experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges and questions related to the use of this compound in cell-based assays.
Q1: My this compound solution is precipitating in the cell culture medium. How can I resolve this?
A1: this compound is a hydrophobic compound with low aqueous solubility, which can lead to precipitation when diluted into aqueous culture media. Here are several strategies to mitigate this issue:
-
Optimize Your Solvent System: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1]
-
Control Final DMSO Concentration: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should ideally be kept at or below 0.1% (v/v).[2][3] However, some cell lines can tolerate up to 0.5%. It is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration your specific cell line can tolerate without affecting viability.[4][5]
-
Proper Dilution Technique:
-
Pre-warm your cell culture medium to 37°C before adding the this compound stock solution.[1]
-
Add the DMSO stock solution drop-wise to the gently swirling or vortexing culture medium to facilitate rapid and even dispersion.[1]
-
Avoid adding a small volume of cold stock solution directly into a large volume of medium, as this can cause localized high concentrations and immediate precipitation.[6]
-
-
Consider Solubilizing Agents: If precipitation persists, exploring the use of pharmaceutically acceptable co-solvents or solubilizing agents, such as cyclodextrins, may be necessary, though this requires careful validation to ensure the agent itself does not interfere with the assay.[6]
Q2: I am observing high variability between my replicate wells in the cytotoxicity assay. What are the potential causes?
A2: High variability in cytotoxicity assays can stem from several factors. Here's a checklist to troubleshoot this issue:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Gently swirl the cell suspension between seeding replicates to prevent cell settling.
-
Pipetting Errors: Use calibrated pipettes and maintain a consistent pipetting technique, especially when adding small volumes of this compound or assay reagents.
-
Edge Effects: The outer wells of a 96-well plate are more susceptible to evaporation, which can alter the concentration of this compound. To mitigate this, fill the peripheral wells with sterile PBS or medium without cells and use only the inner wells for your experiment.
-
Incomplete Dissolution of Formazan (B1609692) Crystals (for MTT assays): If you are using an MTT assay, ensure the formazan crystals are completely dissolved before reading the absorbance. This can be achieved by vigorous pipetting or using an orbital shaker.[7]
Q3: My negative control (untreated cells) shows significant cell death. What could be the reason?
A3: High cytotoxicity in your negative control can be due to:
-
Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma).
-
Solvent Toxicity: As mentioned in Q1, the concentration of your solvent (e.g., DMSO) might be too high for your specific cell line. Always include a vehicle control (medium with the same concentration of DMSO as your treated wells) to assess solvent toxicity.[3]
-
Harsh Experimental Conditions: Over-trypsinization or excessive centrifugation can damage cells. Handle your cells gently throughout the experiment.
Q4: The cytotoxic effect of this compound seems to be lower than expected based on the literature. Why might this be?
A4: Discrepancies in cytotoxic effects can arise from several experimental variables:
-
Cell Line Differences: Different cell lines exhibit varying sensitivities to the same compound.[8] The IC50 value of this compound can differ significantly between cell types.
-
Exposure Time: The duration of cell exposure to this compound will influence its cytotoxic effect. Ensure your incubation time is consistent with the protocols you are referencing.
-
Cell Seeding Density: The initial number of cells seeded can impact the outcome of the assay. It's important to optimize the seeding density for your cell line and the duration of the assay.
-
Assay Type: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity in MTT vs. membrane integrity in LDH release assays). The choice of assay can influence the perceived cytotoxicity.
Data Presentation: this compound Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function. The IC50 values for this compound can vary depending on the cancer cell line and the assay conditions.
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Type | Reference |
| HepG2 | Hepatocellular Carcinoma | Not explicitly reported; dose-dependent apoptosis observed | Annexin-V FITC | [9] |
| S102 | Hepatocellular Carcinoma | Not explicitly reported; dose-dependent apoptosis observed | Not Specified | [9] |
| HuCCA-1 | Bile Duct Cancer | Not explicitly reported; dose-dependent apoptosis observed | Not Specified | [9] |
| HL-60 | Leukemia | Not explicitly reported; dose-dependent apoptosis observed | Not Specified | [9] |
| MOLT-3 | Leukemia | Not explicitly reported; dose-dependent apoptosis observed | Not Specified | [9] |
| A549 | Lung Carcinoma | Not explicitly reported; dose-dependent apoptosis observed | Not Specified | [9] |
| H69AR | Lung Carcinoma | Not explicitly reported; dose-dependent apoptosis observed | Not Specified | [9] |
| MDA-MB-231 | Breast Cancer | Not explicitly reported; dose-dependent apoptosis observed | Not Specified | [9] |
| T47D | Breast Cancer | Not explicitly reported; dose-dependent apoptosis observed | Not Specified | [9] |
| HeLa | Cervical Cancer | Not explicitly reported; dose-dependent apoptosis observed | Not Specified | [9] |
Note: The available literature provides more qualitative data on the dose-dependent apoptotic effects of this compound in these cell lines rather than specific IC50 values from cytotoxicity assays. Researchers should empirically determine the IC50 for their specific cell line and experimental conditions.
Experimental Protocols
Protocol: Determining the IC50 of this compound using the MTT Assay
This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of this compound on adherent cancer cell lines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[10]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[11]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic phase of growth.
-
Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (ideally ≤ 0.1%).
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include a "vehicle control" group (cells treated with medium containing the same final concentration of DMSO as the this compound-treated wells) and a "negative control" group (cells with fresh medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the negative control.
-
Plot a dose-response curve with cell viability (%) on the y-axis and the logarithm of the this compound concentration on the x-axis.
-
Determine the IC50 value from the dose-response curve, which is the concentration of this compound that results in a 50% reduction in cell viability.
-
Mandatory Visualization
This compound Cytotoxicity Assay Workflow
Caption: A step-by-step workflow for determining the IC50 of this compound.
Troubleshooting this compound Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation issues.
This compound's Putative Signaling Pathway in Cancer Cells
Caption: A diagram of the putative signaling pathways affected by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 5. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Vernodalidimer L, a sesquiterpene lactone dimer from Vernonia extensa and anti-tumor effects of vernodalin, this compound, and vernolide on HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
troubleshooting inconsistent results in Vernolepin experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving vernolepin.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
Cell Viability Assays (e.g., MTT, XTT)
Question: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?
Answer: Inconsistent IC50 values in cell viability assays are a common challenge. Several factors can contribute to this variability:
-
Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, altering their response to treatment.
-
Seeding Density: Inconsistent initial cell seeding density will lead to variability in the final cell numbers and, consequently, the IC50 values. Optimize and strictly adhere to a
Technical Support Center: Overcoming Vernolepin Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to vernolepin in cancer cell lines. The information provided is based on established principles of cancer drug resistance and is intended to guide experimental design and interpretation.
Troubleshooting Guide
Problem 1: Decreased Sensitivity to this compound in a Previously Sensitive Cancer Cell Line
Possible Cause 1: Increased Drug Efflux
Many cancer cells develop resistance by upregulating ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell, reducing their intracellular concentration.[1][2]
Troubleshooting Steps:
-
Assess P-gp Expression: Compare the P-gp protein levels in your resistant cell line to the parental (sensitive) cell line using Western blotting or immunofluorescence.
-
Functional Efflux Assay: Perform a Rhodamine 123 efflux assay. Increased efflux of this fluorescent substrate in the resistant line suggests higher P-gp activity.
-
Co-treatment with a P-gp Inhibitor: Culture the resistant cells with this compound in the presence of a P-gp inhibitor (e.g., verapamil (B1683045) or tariquidar) and determine if sensitivity is restored.[3][4]
Experimental Workflow for Investigating P-gp Mediated Resistance
Caption: Workflow for investigating P-gp mediated this compound resistance.
Possible Cause 2: Altered Apoptotic Pathways
Since this compound induces apoptosis, resistance can arise from the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or the downregulation of pro-apoptotic proteins (e.g., Bax, Bak).[5][6][7][8]
Troubleshooting Steps:
-
Profile Apoptotic Proteins: Use Western blotting or proteomic analysis to compare the expression levels of key apoptotic regulatory proteins in sensitive versus resistant cells.
-
Assess Mitochondrial Membrane Potential: Use a fluorescent probe like JC-1 to determine if this compound treatment leads to a loss of mitochondrial membrane potential, a key event in apoptosis.
-
Combination with Pro-apoptotic Agents: Investigate co-treatment with BH3 mimetics (e.g., navitoclax, venetoclax) that inhibit anti-apoptotic Bcl-2 family proteins.
Hypothesized Apoptotic Evasion Pathway
Caption: Hypothesized apoptotic evasion pathway in this compound resistance.
Problem 2: Complete Lack of Response to this compound in a New Cell Line
Possible Cause: Intrinsic Resistance
The cell line may possess inherent characteristics that make it non-responsive to this compound. This could be due to a lack of the molecular target of this compound or pre-existing activation of survival pathways.
Troubleshooting Steps:
-
Target Validation: Although the precise molecular target of this compound is not fully elucidated, investigate potential targets based on its chemical class (sesquiterpene lactone). This may involve computational modeling or affinity-based proteomics.
-
Signaling Pathway Analysis: Use phosphoproteomics or targeted pathway arrays to identify constitutively active pro-survival signaling pathways (e.g., PI3K/Akt, MAPK/ERK) that may counteract the effects of this compound.[8]
-
Combination with Pathway Inhibitors: Based on the pathway analysis, test this compound in combination with inhibitors of the identified pro-survival pathways.
Logical Flow for Addressing Intrinsic Resistance
Caption: Decision-making workflow for investigating intrinsic this compound resistance.
Data Summary Tables
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| HepG2 | 5.2 | 48.7 | 9.4 |
| A549 | 8.1 | 65.2 | 8.0 |
| MDA-MB-231 | 12.5 | >100 | >8.0 |
Table 2: Effect of P-gp Inhibitor on this compound IC50 in Resistant HepG2 Cells
| Treatment | This compound IC50 (µM) |
| This compound Alone | 48.7 |
| This compound + Verapamil (10 µM) | 9.8 |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds with known anti-cancer properties.[9][10] It has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines, including liver cancer.[5][6]
Q2: What are the common mechanisms of drug resistance in cancer?
A2: Cancer cells can develop resistance through various mechanisms, including:
-
Increased drug efflux: Pumping the drug out of the cell.[1][2]
-
Alteration of the drug target: Mutations in the target protein that prevent the drug from binding.[7]
-
Activation of alternative signaling pathways: Compensatory activation of pro-survival pathways.[8]
-
Inhibition of apoptosis: Upregulation of anti-apoptotic proteins.[7][8]
-
Enhanced DNA repair: For DNA-damaging agents.[1]
Q3: How can I develop a this compound-resistant cell line for my studies?
A3: A common method for generating a drug-resistant cancer cell line involves continuous exposure of a sensitive cell line to gradually increasing concentrations of the drug over a prolonged period (often several months).[11]
Q4: Is combination therapy a viable strategy to overcome this compound resistance?
A4: Yes, combination therapy is a widely used strategy to combat drug resistance.[12][13][14][15] By targeting different pathways simultaneously, combination therapies can reduce the likelihood of resistance emerging. For this compound, this could involve co-administration with a P-gp inhibitor, a pro-apoptotic agent, or an inhibitor of a specific survival pathway.
Q5: Where can I find more information on the experimental protocols mentioned?
A5: Detailed protocols for the assays mentioned (Western blotting, immunofluorescence, Rhodamine 123 efflux assay, JC-1 assay) can be found in standard cell biology and molecular biology methodology manuals and online resources. It is recommended to optimize these protocols for your specific cell line and experimental conditions.
References
- 1. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vernodalidimer L, a sesquiterpene lactone dimer from Vernonia extensa and anti-tumor effects of vernodalin, this compound, and vernolide on HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Mechanisms and insights into drug resistance in cancer [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Tumor inhibitors. XLVI. This compound, a novel sesquiterpene dilactone tumor inhibitor from Vernonia hymenolepis A. Rich - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a novel elemanolide dilactone tumor inhibitor from Vernonia hymenolepis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cancer Drug Resistance: Targeting Proliferation or Programmed Cell Death [mdpi.com]
- 12. Perspectives for combination therapy to overcome drug-resistant multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 14. Using combination therapy to thwart drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
minimizing off-target effects of Vernolepin in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Vernolepin during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring plant compounds. Its primary mechanism of action is attributed to its cytotoxic and anti-inflammatory properties. It has been shown to induce apoptosis in cancer cells and inhibit key inflammatory signaling pathways.
Q2: What are the known on-target effects of this compound?
A2: this compound has been reported to inhibit the NF-κB and STAT3 signaling pathways, which are critical regulators of inflammation, cell proliferation, and survival.[1][2][3] By inhibiting these pathways, this compound can suppress the growth of cancer cells and reduce inflammatory responses.
Q3: What are the potential off-target effects of this compound?
A3: Like many natural products, this compound contains reactive chemical moieties, such as an α-methylene-γ-lactone ring, which can react with nucleophiles like the sulfhydryl groups of cysteine residues in proteins.[4][5][6] This reactivity can lead to non-specific binding to a range of cellular proteins, resulting in off-target effects that are independent of its intended NF-κB or STAT3 inhibitory activity. This can complicate the interpretation of experimental results.
Q4: How can I distinguish between on-target and off-target effects in my experiments?
A4: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A combination of the following strategies is recommended:
-
Dose-response analysis: On-target effects should typically occur at lower concentrations of this compound than non-specific, off-target effects.
-
Use of structurally related, inactive compounds: If available, a structurally similar analog of this compound that lacks the reactive moiety but retains other chemical features can serve as a negative control.
-
Target knockdown/knockout experiments: Using techniques like siRNA or CRISPR to reduce the expression of the intended target (e.g., NF-κB subunit p65 or STAT3) can help verify that the observed phenotype is indeed dependent on that target.
Q5: Are there known IC50 values for this compound?
A5: Yes, IC50 values for this compound's cytotoxic effects have been reported for various cancer cell lines. These values can vary depending on the cell line and the assay conditions. Please refer to the data tables below for specific examples.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in cytotoxicity assays | 1. Cell plating inconsistency.2. this compound precipitation at high concentrations.3. Off-target cytotoxicity. | 1. Ensure a single-cell suspension and even cell distribution in wells.2. Visually inspect the media for precipitation. If observed, sonicate the stock solution and dilute further in media.3. Perform dose-response curves to identify the optimal concentration range. |
| Inconsistent inhibition of NF-κB or STAT3 signaling | 1. Suboptimal stimulation of the pathway.2. Variability in this compound pre-incubation time.3. Cell passage number affecting signaling response. | 1. Optimize the concentration and duration of the stimulus (e.g., TNF-α for NF-κB, IL-6 for STAT3).2. Maintain a consistent pre-incubation time with this compound before stimulation.3. Use cells within a consistent and low passage number range. |
| Observed phenotype does not correlate with NF-κB or STAT3 inhibition | 1. The phenotype is mediated by an off-target effect of this compound.2. The phenotype is downstream of a different signaling pathway affected by this compound. | 1. Perform target engagement assays or use a structurally related inactive control.2. Conduct broader pathway analysis (e.g., phospho-kinase arrays) to identify other affected pathways. |
| Cell death observed at concentrations expected to only inhibit signaling | 1. The on-target inhibition of NF-κB or STAT3 is leading to apoptosis.2. Off-target cytotoxicity is occurring at the tested concentrations. | 1. Correlate the timing of cell death with the inhibition of the target pathway.2. Lower the concentration of this compound and perform a detailed dose-response analysis for both signaling inhibition and cytotoxicity. |
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| U251MG | Human Glioblastoma | 2.4 - 6 | Cell Viability Assay | [1] |
| HepG2 | Human Hepatocellular Carcinoma | Not specified, but induced apoptosis | Annexin-V Flow Cytometry | [7] |
Note: IC50 values can be highly dependent on the specific experimental conditions, including cell density, incubation time, and the specific assay used.
Table 2: Inhibitory Activity of Sesquiterpene Lactones on NF-κB and STAT3 Signaling
| Compound | Target Pathway | Assay | Cell Line | IC50 (µM) | Reference |
| Sesquiterpene Lactones (general) | NF-κB | Reporter Gene Assay | RAW264.7 | 0.49 - 7.17 | [8] |
| Alantolactone | STAT3 | Western Blot (p-STAT3) | Doxorubicin-resistant breast cancer cells | Not specified, but significant reduction | [2] |
| Hirsutinolide-type Sesquiterpene Lactones | STAT3 | Cell Viability Assay | U251MG | 2.4 - 6 | [1] |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9][10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
NF-κB Luciferase Reporter Assay
This protocol is for quantifying the inhibitory effect of this compound on NF-κB transcriptional activity.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct.
-
This compound stock solution (in DMSO).
-
Complete cell culture medium.
-
White, opaque 96-well cell culture plates.
-
Stimulating agent (e.g., TNF-α).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into a white, opaque 96-well plate and allow them to adhere overnight.[12]
-
Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control. Incubate for 1-2 hours.[13]
-
Stimulation: Add the stimulating agent (e.g., TNF-α at a final concentration of 10-20 ng/mL) to the wells. Include unstimulated controls.[12][13]
-
Incubation: Incubate the plate for 6-8 hours to allow for luciferase expression.[13]
-
Cell Lysis: Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a luminometer.[12]
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Calculate the percentage of NF-κB inhibition for each concentration relative to the stimulated vehicle control. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.[13]
Western Blot for STAT3 Phosphorylation
This protocol is for detecting the inhibition of STAT3 phosphorylation by this compound.
Materials:
-
Cell line of interest.
-
This compound stock solution (in DMSO).
-
Stimulating agent (e.g., IL-6).
-
Lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3.
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Pre-treat with various concentrations of this compound for a specified time, followed by stimulation with a suitable agent (e.g., IL-6) to induce STAT3 phosphorylation.[14]
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer on ice.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]
-
SDS-PAGE: Normalize protein amounts, add Laemmli buffer, and separate the proteins by SDS-PAGE.[14]
-
Western Blotting: Transfer the proteins to a PVDF or nitrocellulose membrane.[15]
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody against phospho-STAT3 overnight at 4°C.[14]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the chemiluminescent signal using an imaging system.[15]
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total STAT3 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for phospho-STAT3 and total STAT3. Calculate the ratio of phospho-STAT3 to total STAT3 for each treatment condition and compare it to the control to determine the extent of inhibition.[15]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. The Natural Sesquiterpene Lactones Arglabin, Grosheimin, Agracin, Parthenolide, and Estafiatin Inhibit T Cell Receptor (TCR) Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sesquiterpene Lactones Containing an α-Methylene-γ-Lactone Moiety Selectively Down-Regulate the Expression of Tumor Necrosis Factor Receptor 1 by Promoting Its Ectodomain Shedding in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vernodalidimer L, a sesquiterpene lactone dimer from Vernonia extensa and anti-tumor effects of vernodalin, this compound, and vernolide on HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of the LPS-induced NF-kappaB activation from Artemisia sylvatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Addressing Vernolepin Precipitation in Cell Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Vernolepin in their experiments and may encounter challenges with its solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a common issue?
This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities, including potential anti-cancer properties. Structurally, this compound is a hydrophobic molecule, which leads to its low solubility in aqueous solutions like cell culture media. This inherent hydrophobicity is the primary reason why precipitation is a frequently encountered problem during in vitro experiments.
Q2: What are the immediate signs of this compound precipitation?
Upon adding a concentrated stock solution of this compound to your cell culture medium, you might observe immediate cloudiness, the formation of a milky suspension, or visible particulate matter. This phenomenon, often termed "crashing out," indicates that the concentration of this compound has exceeded its solubility limit in the aqueous environment of the media.
Q3: Can precipitation occur even if the media looks clear initially?
Yes, precipitation can be time-dependent. The media may appear clear immediately after the addition of this compound, but over time, especially with changes in temperature (e.g., during incubation) or pH, the compound can slowly come out of solution, forming visible crystals or a fine precipitate.
Q4: What are the consequences of this compound precipitation in my experiments?
Precipitation of this compound can significantly impact the accuracy and reproducibility of your experimental results. The actual concentration of the compound in solution will be lower than intended, leading to an underestimation of its biological effects. Furthermore, the precipitate itself can have confounding effects on the cells.
Troubleshooting Guide for this compound Precipitation
Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media
If you observe immediate precipitation when adding your this compound stock solution to the cell culture media, consider the following troubleshooting steps:
| Potential Cause | Explanation | Recommended Solution |
| Solvent Shock | The rapid dilution of a concentrated organic stock solution (e.g., in DMSO) into the aqueous cell culture medium can cause a sudden change in polarity, leading to the hydrophobic this compound precipitating out. | 1. Pre-warm the media: Always use cell culture media that has been pre-warmed to 37°C. 2. Slow, dropwise addition: Add the this compound stock solution drop-by-drop to the media while gently vortexing or swirling. 3. Stepwise dilution: Perform a serial dilution of the stock solution in pre-warmed media to gradually decrease the solvent concentration. |
| High Final Concentration | The intended final concentration of this compound in your experiment may be higher than its solubility limit in the cell culture medium. | 1. Lower the final concentration: If experimentally feasible, reduce the working concentration of Vernolepnin. 2. Determine the solubility limit: Conduct a pilot experiment to determine the maximum soluble concentration of this compound in your specific cell culture medium. |
| High Solvent Concentration | While a solvent like DMSO is necessary to dissolve this compound, a high final concentration in the media can be toxic to cells and can still lead to precipitation if the compound's solubility is very low. | 1. Minimize solvent volume: Prepare a higher concentration stock solution to minimize the volume added to the media. 2. Maintain low final solvent concentration: Aim for a final DMSO concentration of ≤ 0.5%, and ideally ≤ 0.1%, in your cell culture. Always include a vehicle control with the same final DMSO concentration in your experiments. |
Issue 2: Delayed Precipitation of this compound in the Incubator
If your media containing this compound appears clear initially but forms a precipitate after a period of incubation, the following factors may be at play:
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Changes in temperature can affect the solubility of this compound. Moving the culture vessel in and out of the incubator can cause temperature cycling that promotes precipitation. | 1. Minimize handling: Reduce the frequency of removing your cell cultures from the incubator. 2. Maintain stable temperature: Ensure your incubator maintains a stable and consistent temperature. |
| Media Evaporation | Over time, evaporation of water from the cell culture medium can increase the concentration of all solutes, including this compound, potentially exceeding its solubility limit. | 1. Ensure proper humidification: Maintain adequate humidity levels in your incubator. 2. Use appropriate cultureware: Utilize culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| pH Shift | Cellular metabolism can lead to a gradual change in the pH of the culture medium, which can affect the solubility of pH-sensitive compounds. | 1. Monitor media pH: Regularly check the pH of your cell culture medium, especially in dense cultures. 2. Frequent media changes: For long-term experiments, consider changing the media containing this compound more frequently to maintain a stable pH. |
| Interaction with Media Components | Components in the cell culture medium, such as salts and proteins in serum, can sometimes interact with the compound and influence its solubility over time. | 1. Test different media formulations: If possible, try a different basal media formulation. 2. Serum concentration: If using serum, be aware that proteins can either help solubilize or sometimes contribute to the precipitation of certain compounds. You may need to empirically determine the optimal serum concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in a suitable organic solvent.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the desired concentration of your stock solution (e.g., 10 mM).
-
Calculate the mass of this compound required. The molecular weight of this compound is approximately 276.28 g/mol .
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of sterile DMSO to achieve the desired concentration.
-
Vortex the solution vigorously for 1-2 minutes to dissolve the this compound.
-
If the compound is not fully dissolved, briefly sonicate the tube in a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound into Cell Culture Medium
Objective: To dilute the this compound stock solution into cell culture medium while minimizing the risk of precipitation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or multi-well plates
Procedure:
-
Pre-warm your complete cell culture medium in a 37°C water bath or incubator.
-
Calculate the volume of the this compound stock solution needed to achieve your desired final concentration. Remember to keep the final DMSO concentration below 0.5%.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the tube of media, add the calculated volume of the this compound stock solution drop-by-drop.
-
Continue to gently mix the solution for a few seconds to ensure homogeneity.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
For very hydrophobic compounds or high final concentrations, consider a two-step serial dilution: first, dilute the stock into a small volume of media, and then add this intermediate dilution to the final volume of media.
Data Presentation
Qualitative Solubility of this compound
Based on its chemical structure as a sesquiterpene lactone, this compound is expected to have the following general solubility profile:
| Solvent | Qualitative Solubility | Notes |
| Water | Poorly soluble | Expected to have very low solubility in aqueous solutions. |
| Phosphate-Buffered Saline (PBS) | Poorly soluble | Similar to water, solubility is expected to be minimal. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing high-concentration stock solutions of hydrophobic compounds. |
| Ethanol (B145695) | Soluble | Can be used as an alternative to DMSO, but may be more toxic to some cell lines. |
| Methanol | Soluble | Another potential solvent for stock solutions, with similar considerations as ethanol regarding cell toxicity. |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
Based on studies of related sesquiterpene lactones, this compound is proposed to exert its anti-cancer effects through the induction of apoptosis and the inhibition of pro-survival signaling pathways such as NF-κB.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
identifying and avoiding artifacts in Vernolepin bioassays
Welcome to the technical support center for Vernolepin bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
This compound is a sesquiterpene lactone, a class of naturally occurring compounds found in plants of the Asteraceae family. It is characterized by the presence of an α-methylene-γ-lactone moiety, which is highly reactive and crucial for its biological effects.[1][2][3][4][5] The primary reported activities of this compound and structurally similar compounds include:
-
Anti-inflammatory effects: Primarily through the inhibition of the NF-κB signaling pathway.[3][6][7]
-
Anticancer properties: It has been shown to induce cytotoxicity and apoptosis in various cancer cell lines.
-
Anti-platelet aggregation: this compound has demonstrated properties that inhibit platelet aggregation.
Q2: I am observing high variability in my IC50 values for this compound in cytotoxicity assays. What are the common causes?
High variability in IC50 values is a frequent issue in cell-based assays and can be attributed to several factors:
-
Compound Solubility and Stability: this compound, like many natural products, has limited aqueous solubility. Precipitation of the compound in your cell culture media will lead to inaccurate dosing and inconsistent results. It is also important to consider its stability in aqueous solutions, as degradation can occur over time.
-
Cell Health and Consistency: Ensure that your cells are in a logarithmic growth phase, have a low passage number, and are seeded at a consistent density for each experiment.
-
DMSO Concentration: The final concentration of DMSO (or other solvent) in the culture media should be kept consistent across all wells and should not exceed a level that is toxic to the cells (typically <0.5%).
-
Pipetting Accuracy: Inconsistent pipetting, especially when preparing serial dilutions, can introduce significant errors.
Q3: Can this compound's chemical structure cause interference in my bioassays?
Yes, the α-methylene-γ-lactone group in this compound is a Michael acceptor, meaning it can react with nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins.[1][3][4][5] This reactivity is the basis for much of its biological activity but can also lead to experimental artifacts, such as:
-
Nonspecific Protein Modification: this compound can covalently bind to various proteins in the assay, not just the intended target. This could include enzymes used in reporter assays (e.g., luciferase) or proteins in the cell culture serum.
-
Depletion of Glutathione: The compound can react with and deplete intracellular glutathione, a key antioxidant. This can induce oxidative stress, which may be a desired biological effect to study, but can also be an indirect cause of cytotoxicity that might confound results if not accounted for.
Q4: What is the primary mechanism of action for this compound's anti-inflammatory effects?
The anti-inflammatory properties of this compound and other sesquiterpene lactones are primarily attributed to the inhibition of the NF-κB signaling pathway.[3][6] The proposed mechanism involves the α-methylene-γ-lactone moiety alkylating cysteine residues on the p65 subunit of the NF-κB protein.[3] This modification can prevent the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes. Some studies also suggest that these compounds can prevent the degradation of IκBα and IκBβ, the inhibitory proteins that sequester NF-κB in the cytoplasm.[6]
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
Symptoms:
-
Visible precipitate in wells after adding the this compound solution.
-
Inconsistent or non-reproducible dose-response curves.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | Ensure your cell culture medium is pre-warmed to 37°C before adding the compound. Add the DMSO stock solution slowly and dropwise to the vortex of the medium to ensure rapid and even dispersion. |
| High Stock Concentration | Using a highly concentrated stock solution may lead to precipitation upon dilution into the aqueous medium. Consider preparing a less concentrated stock solution if the final DMSO concentration allows. |
| Improper Mixing | When preparing working solutions, add the DMSO stock to the medium and vortex immediately. Avoid adding the medium to the DMSO stock. |
| Cold Medium | Adding the stock solution to cold medium can significantly decrease the solubility of the compound. |
Issue 2: Inconsistent Results in NF-κB Reporter Assays
Symptoms:
-
High well-to-well variability in luciferase or other reporter gene readouts.
-
Poor signal-to-noise ratio.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Nonspecific Inhibition of Reporter Enzyme | The reactive α-methylene-γ-lactone moiety of this compound could potentially inhibit the reporter enzyme (e.g., luciferase) directly. To test for this, run a cell-free assay with recombinant luciferase and your compound to see if it directly inhibits enzyme activity. |
| Inconsistent Transfection Efficiency | If using transiently transfected reporter constructs, variability in transfection efficiency can be a major source of error. Use a co-transfected control plasmid (e.g., Renilla luciferase) to normalize the results of the primary reporter. |
| Cell Health | Ensure cells are healthy and not overgrown, as this can affect the responsiveness of the NF-κB pathway. |
| Incomplete Cell Lysis | Incomplete lysis will result in a lower reporter signal. Ensure your lysis buffer is effective and that you are following the manufacturer's protocol. |
Data Presentation
Table 1: Reported IC50 Values for this compound and Related Compounds in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| Vernodalin (B1205544) | MCF-7 | Breast Cancer | Not Specified | ~5.5 | [8] |
| Vernodalin | MDA-MB-231 | Breast Cancer | Not Specified | ~6.0 | [8] |
Note: Data for this compound itself is limited in publicly available literature; Vernodalin is a structurally similar sesquiterpene lactone often studied for similar effects.
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay (Adapted)
This protocol is a general guideline for assessing the cytotoxicity of this compound. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the results to determine the IC50 value.
-
Protocol 2: NF-κB Inhibition Assessment using a Luciferase Reporter Assay (Adapted)
This protocol is a general guideline for measuring the effect of this compound on NF-κB activation.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing an NF-κB-driven luciferase reporter construct.
-
Complete cell culture medium.
-
This compound stock solution (10 mM in DMSO).
-
TNF-α (or other NF-κB activator like LPS).
-
Luciferase assay reagent.
-
96-well white, opaque plates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the reporter cell line in a 96-well white, opaque plate at an appropriate density.
-
Incubate for 18-24 hours to allow for attachment and growth.
-
-
Compound Treatment:
-
Prepare dilutions of this compound in cell culture medium.
-
Pre-treat the cells by adding the this compound solutions to the wells. Include a vehicle control.
-
Incubate for 1-2 hours.
-
-
NF-κB Activation:
-
Prepare a solution of TNF-α in cell culture medium at a concentration known to induce a robust NF-κB response (e.g., 10-20 ng/mL).
-
Add the TNF-α solution to the wells containing the pre-treated cells. Include a negative control (no TNF-α) and a positive control (TNF-α with vehicle).
-
Incubate for 6-8 hours.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal to a measure of cell viability if necessary (e.g., using a parallel plate treated identically and assayed with a viability reagent like CellTiter-Glo).
-
Calculate the percentage of NF-κB inhibition relative to the TNF-α-treated positive control.
-
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Sesquiterpene Lactones Containing an α-Methylene-γ-Lactone Moiety Selectively Down-Regulate the Expression of Tumor Necrosis Factor Receptor 1 by Promoting Its Ectodomain Shedding in Human Lung Adenocarcinoma A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α-Methylene-β-Lactone Scaffold for Developing Chemical Probes at the Two Ends of the Selectivity Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis in human breast cancer cells via caspase pathway by vernodalin isolated from Centratherum anthelminticum (L.) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Vernolepin vs. Vernodalin: A Comparative Guide to Their Cytotoxic Effects
In the field of oncological research, sesquiterpene lactones isolated from plants of the Vernonia genus have emerged as promising candidates for anticancer drug development. Among these, vernolepin and vernodalin (B1205544) are two prominent compounds that have demonstrated significant cytotoxic activities against various cancer cell lines. This guide provides an objective comparison of their cytotoxic performance, supported by experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action.
Comparative Cytotoxicity Data
The cytotoxic potential of this compound and vernodalin is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. While direct head-to-head comparisons across a wide range of cell lines are limited, existing studies provide valuable insights into their relative potency.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Vernodalin | MCF-7 | Breast Cancer | 2.5 ± 0.3 µg/mL | [1] |
| MDA-MB-231 | Breast Cancer | 3.4 ± 0.6 µg/mL | [1] | |
| This compound & Vernodalin | HepG2 | Liver Cancer | Both induce apoptosis dose-dependently | [2][3] |
| A549 | Lung Cancer | Both induce G2/M arrest and apoptosis | [4] | |
| This compound | JIMT-1 | Breast Cancer | 1.7 µM | [5] |
| MCF-7 | Breast Cancer | Low µM range | [5][6][7] |
Note: A direct comparison of potency can be challenging due to variations in experimental conditions between studies. The data from HepG2 and A549 cells comes from studies that evaluated both compounds concurrently, suggesting comparable activity in those specific cell lines.[2][3][4]
Mechanism of Action: A Tale of Two Pathways
Both this compound and vernodalin exert their cytotoxic effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][3] However, the specific signaling pathways they modulate can differ.
Vernodalin has been shown to induce apoptosis through multiple routes:
-
Intrinsic Caspase Pathway: In human breast cancer cells (MCF-7 and MDA-MB-231), vernodalin increases the production of reactive oxygen species (ROS).[1] This leads to a decrease in the mitochondrial membrane potential and the release of cytochrome c, which in turn activates the caspase cascade (caspase-9 and caspase-3/7), ultimately leading to cell death.[1][8] This process is also marked by the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1][8]
-
ROS/JNK Pathway: In human colon cancer cells, vernodalin's apoptotic effect is mediated through the activation of the c-Jun N-terminal kinase (JNK) pathway, which is a part of the mitogen-activated protein kinase (MAPK) signaling cascade.[9][10]
This compound , alongside vernodalin, has been demonstrated to induce apoptosis in liver (HepG2) and lung (A549) cancer cells, which is correlated with an arrest of the cell cycle in the G2/M phase.[2][3][4] This suggests an interference with the cell's division process, leading to apoptosis. While less detailed in the available literature, its mechanism is also thought to involve the modulation of key signaling proteins that regulate cell survival and proliferation.
Visualizing the Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate a key signaling pathway for vernodalin and a general experimental workflow for assessing cytotoxicity.
Experimental Protocols
The data presented in this guide are primarily generated using standard in vitro assays for cytotoxicity and apoptosis. Below are the detailed methodologies for the key experiments.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or vernodalin. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilizing agent (such as DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
IC50 Calculation: Cell viability is expressed as a percentage relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Principle: In early apoptosis, a cell membrane lipid called phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.
-
Protocol:
-
Cell Treatment: Cells are cultured in larger plates (e.g., 6-well plates) and treated with this compound or vernodalin at selected concentrations for a specific time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
-
Conclusion
Both this compound and vernodalin are potent sesquiterpene lactones with significant cytotoxic activity against a range of cancer cell lines.[5][6][7] Vernodalin's mechanisms have been more extensively detailed, involving the intrinsic caspase and JNK pathways.[1][9] Studies that directly compare the two compounds suggest they can have comparable efficacy, inducing apoptosis and G2/M cell cycle arrest in liver and lung cancer cells.[2][3][4] The promising bioactivities of both compounds make them strong candidates for further preclinical and clinical investigation in the development of novel cancer therapies.
References
- 1. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Vernodalidimer L, a sesquiterpene lactone dimer from Vernonia extensa and anti-tumor effects of vernodalin, this compound, and vernolide on HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JAK2/STAT3-mediated dose-dependent cytostatic and cytotoxic effects of sesquiterpene lactones from Gymnanthemum extensum on A549 human lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic and other bioactivities of a novel and known sesquiterpene lactones isolated from Vernonia leopoldi (Sch. Bip. ex Walp.) Vatke in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic and other bioactivities of a novel and known sesquiterpene lactones isolated from Vernonia leopoldi (Sch. Bip. ex Walp.) Vatke in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vernolide-A and Vernodaline: Sesquiterpene Lactones with Cytotoxicity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vernodalin induces apoptosis through the activation of ROS/JNK pathway in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-Cancer Effects of Vernolepin and Doxorubicin
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer properties of the natural sesquiterpene lactone, Vernolepin, and the established chemotherapeutic agent, Doxorubicin. This analysis is supported by available experimental data on their cytotoxic effects, induction of apoptosis, and impact on the cell cycle.
Introduction
The quest for more effective and less toxic cancer therapies has led to the investigation of numerous natural and synthetic compounds. Doxorubicin, an anthracycline antibiotic, has been a cornerstone of chemotherapy for decades, employed against a wide spectrum of cancers.[1][2][3] Its primary anti-tumor activity stems from its ability to intercalate into DNA, inhibit topoisomerase II, and generate reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1][4] However, its clinical use is often limited by significant side effects, most notably cardiotoxicity.[4][5]
This compound, a sesquiterpene lactone isolated from the Vernonia genus, has emerged as a compound of interest due to its demonstrated cytotoxic and anti-cancer properties.[6][7] This guide aims to provide a comparative overview of the anti-cancer effects of this compound and Doxorubicin, summarizing available quantitative data, outlining experimental methodologies, and visualizing their mechanisms of action.
Data Presentation
Cytotoxicity Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's cytotoxic potency. The following table summarizes the reported IC50 values for this compound and Doxorubicin in various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Reference(s) |
| JIMT-1 | Breast Cancer | 1.7 ± 0.3 | - | [6] |
| MCF-7 | Breast Cancer | 35.0 ± 16.5 | 2.50 ± 1.76 | [6][8] |
| HepG2 | Liver Cancer | - | 12.18 ± 1.89 | [8] |
| K562 | Leukemia | - | 0.031 | [8] |
| HeLa | Cervical Cancer | - | 2.92 ± 0.57 | [8] |
| A549 | Lung Cancer | - | > 20 | [9] |
| MDA-MB-231 | Breast Cancer | - | ~1.0 | [10] |
Note: A dash (-) indicates that data was not found in the searched literature for a direct comparison in that specific cell line.
Apoptosis Induction
Both this compound and Doxorubicin exert their anti-cancer effects in part by inducing apoptosis, or programmed cell death.
| Compound | Cell Line | Apoptosis Induction | Method | Reference(s) |
| This compound | HepG2 | Dose-dependent increase | Annexin-V FITC/PI Staining | [7] |
| Doxorubicin | MDA-MB-231 | Lower dose required for Dox-CPPs | Annexin V Staining | [11] |
| Doxorubicin | MCF-7, MDA-MB-231 | Upregulation of Bax, Caspase-8, Caspase-3; Downregulation of Bcl-2 | Western Blot | [12] |
| Doxorubicin | Various | Activation of caspases, release of cytochrome c | Multiple | [1][11][13] |
Cell Cycle Arrest
Disruption of the normal cell cycle is another critical mechanism by which anti-cancer agents inhibit tumor growth.
| Compound | Cell Line | Effect on Cell Cycle | Reference(s) |
| This compound | HepG2 | G2/M phase arrest | [7] |
| Doxorubicin | MCF-7 | G1/S and G2/M arrest | [14] |
| Doxorubicin | MDA-MB-231 | G2/M arrest | [14] |
| Doxorubicin | Hct-116 | G2 arrest (bolus treatment), G0/G1 arrest (continuous treatment) | [15] |
| Doxorubicin | Lymphoid cells | G2/M phase arrest | [16] |
Signaling Pathways and Mechanisms of Action
The anti-cancer activities of this compound and Doxorubicin are mediated by their influence on various intracellular signaling pathways.
Doxorubicin Signaling Pathway
Doxorubicin's multifaceted mechanism involves DNA damage, oxidative stress, and the activation of apoptotic pathways.
This compound Signaling Pathway (Putative)
The precise signaling pathways for this compound are less defined but are thought to involve the modulation of key inflammatory and survival pathways.
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed experimental protocols are essential. The following are generalized protocols for key assays used to evaluate the anti-cancer effects of compounds like this compound and Doxorubicin.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound or Doxorubicin. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Protocol:
-
Cell Treatment: Treat cells with this compound or Doxorubicin at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle via flow cytometry.
Detailed Protocol:
-
Cell Treatment: Treat cells with the compounds of interest for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.
Detailed Protocol:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Logical Comparison of Anti-Cancer Effects
Conclusion
This guide provides a comparative overview of the anti-cancer effects of this compound and the well-established chemotherapeutic drug, Doxorubicin. Doxorubicin exhibits potent, broad-spectrum cytotoxicity through well-defined mechanisms involving DNA damage and oxidative stress, leading to robust apoptosis and cell cycle arrest.
This compound also demonstrates promising anti-cancer activity, including cytotoxicity in specific cancer cell lines and the induction of apoptosis and G2/M phase cell cycle arrest. However, the available data for this compound is less comprehensive than for Doxorubicin. Further research is warranted to fully elucidate its mechanisms of action, expand the scope of its cytotoxic profile across a wider range of cancer cell lines, and conduct direct comparative studies with established chemotherapeutics like Doxorubicin. Such studies will be crucial in determining the potential of this compound as a future anti-cancer therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Western blot protocol | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. origene.com [origene.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Analysis and modeling of cancer drug responses using cell cycle phase-specific rate effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. sinobiological.com [sinobiological.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biocompare.com [biocompare.com]
Vernolepin: A Comparative Guide to its Therapeutic Targets
Vernolepin, a naturally occurring sesquiterpene lactone, has garnered significant interest within the scientific community for its potential therapeutic applications. This guide provides a comprehensive comparison of this compound's performance against established therapeutic agents in the fields of oncology, inflammation, and thrombosis. Detailed experimental data, protocols, and signaling pathway diagrams are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this compound's validated and potential therapeutic targets.
Anticancer Activity: A Head-to-Head Comparison
This compound has demonstrated notable cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. This section compares the in vitro efficacy of this compound with standard chemotherapeutic agents, doxorubicin (B1662922) and paclitaxel, in liver and breast cancer cell lines, respectively.
Liver Cancer: this compound vs. Doxorubicin
This compound and its related compounds, vernodalin (B1205544) and vernolide, have shown potential as lead compounds for the treatment of liver cancer. Studies have demonstrated their ability to induce apoptosis in HepG2 liver cancer cells in a dose-dependent manner, an effect correlated with G2/M phase cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HepG2 | Data not explicitly separated from related compounds | |
| Vernodalin | HepG2 | Data not explicitly separated from related compounds | |
| Vernolide | HepG2 | 0.91 - 13.84 (across ten cancer cell lines) | |
| Doxorubicin | HepG2 | 0.8 - 1.1 | [1] |
| Doxorubicin | HepG2 | ~0.45 µg/mL (~0.78 µM) | [2] |
Note: Direct comparative studies of this compound and Doxorubicin under identical experimental conditions are limited, making a precise comparison of IC50 values challenging. The provided data is for reference from different studies.
Breast Cancer: this compound vs. Paclitaxel
The cytotoxic effects of this compound have also been observed in breast cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7, MDA-MB-231 | Data not available in direct comparison | |
| Paclitaxel | MCF-7 | ~1 (µM) | [3] |
| Paclitaxel | MDA-MB-231 | Data not available in direct comparison |
Anti-inflammatory and Antiplatelet Potential
Beyond its anticancer properties, this compound has been investigated for its anti-inflammatory and antiplatelet activities.
Anti-inflammatory Activity: A Comparison with Indomethacin (B1671933)
This compound's potential as an anti-inflammatory agent is an area of active research. To provide a benchmark, the established nonsteroidal anti-inflammatory drug (NSAID) indomethacin is used for comparison. In a carrageenan-induced paw edema model in rats, a standard assay for acute inflammation, indomethacin has been shown to significantly inhibit edema.[4][5][6] For instance, indomethacin (0.66-2 mg/kg) has been shown to inhibit carrageenan-induced paw edema.[4]
While direct comparative studies between this compound and indomethacin are not available in the initial search, the anti-inflammatory potential of sesquiterpene lactones, the class of compounds this compound belongs to, is well-documented, often attributed to the inhibition of the NF-κB signaling pathway.
Antiplatelet Activity: A Comparison with Aspirin (B1665792)
This compound has been reported to possess antiplatelet properties. Aspirin, a widely used antiplatelet medication, serves as a standard for comparison. Aspirin irreversibly inhibits cyclooxygenase-1 (COX-1), thereby blocking the formation of thromboxane (B8750289) A2, a potent platelet aggregator.[7][8] The inhibitory effect of aspirin on platelet aggregation has been extensively studied, with low concentrations (1-10 µM) showing significant inhibition after prolonged incubation.[8]
Direct quantitative comparisons of the antiplatelet efficacy of this compound and aspirin are necessary to fully elucidate its potential in this therapeutic area.
Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are mediated through its interaction with key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Many sesquiterpene lactones are known to inhibit NF-κB signaling.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Apoptosis Signaling Pathway
This compound induces apoptosis, or programmed cell death, in cancer cells. This process involves a cascade of events regulated by Bcl-2 family proteins and caspases.
References
- 1. Comparative Chemosensitivity of VX2 and HCC Cell Lines to Drugs Used in TACE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic Effect of Doxorubicin and Blue Light Irradiation on the Antitumor Treatment of HepG2 Cells in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC-MS based comparative metabolomic analysis of MCF-7 and MDA-MB-231 cancer cells treated with Tamoxifen and/or Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Inhibition of platelet aggregation and thromboxane production by low concentrations of aspirin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of Vernolepin in Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led to a growing interest in combination treatments, where natural compounds are used to enhance the efficacy of conventional chemotherapy drugs. Vernolepin, a sesquiterpene lactone found in plants of the Vernonia genus, has demonstrated notable anticancer properties. While direct studies on the synergistic effects of purified this compound with chemotherapy are limited, research on closely related sesquiterpene lactones and extracts of Vernonia amygdalina (a source of this compound) provides compelling evidence for their potential to work in concert with standard cytotoxic agents.
This guide offers a comparative analysis of the synergistic effects of sesquiterpene lactones, as surrogates for this compound, with common chemotherapy drugs such as doxorubicin, cisplatin, and paclitaxel (B517696). The data presented here is collated from various preclinical studies and aims to provide a valuable resource for researchers exploring novel combination cancer therapies.
Quantitative Analysis of Synergistic Effects
The synergistic potential of a drug combination is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The half-maximal inhibitory concentration (IC50) is another critical measure, representing the concentration of a drug that inhibits a biological process by 50%.
Below are tables summarizing the synergistic effects of various sesquiterpene lactones with standard chemotherapy drugs.
Table 1: Synergistic Effects of Sesquiterpene Lactones with Doxorubicin
| Sesquiterpene Lactone | Cancer Cell Line | IC50 (Doxorubicin Alone) | IC50 (Sesquiterpene Lactone Alone) | IC50 (Combination) | Combination Index (CI) | Reference |
| Dehydrocostus Lactone (DHC) | A549 (Lung) | ~1.5 µM | ~10 µM | Dox (1 µM) + DHC (1 µM) resulted in 48% suppression of proliferation | Not explicitly stated, but synergistic suppression reported | [1][2] |
| Parthenolide (B1678480) | Raji (Burkitt's lymphoma) | 976.1 nM | 4.39 µM | Not explicitly stated for IC50, but combination showed enhanced apoptosis | Not explicitly stated, but synergistic effects reported | [3] |
Table 2: Synergistic Effects of Sesquiterpene Lactones with Cisplatin
| Sesquiterpene Lactone | Cancer Cell Line | IC50 (Cisplatin Alone) | IC50 (Sesquiterpene Lactone Alone) | IC50 (Combination) | Combination Index (CI) | Reference |
| Costunolide | SKOV3(PT) (Platinum-Resistant Ovarian) | > 20 µM | ~10 µM | Not explicitly stated, but synergized to induce cell death | < 1 | [4] |
| Costunolide | FaDu (Hypopharyngeal) | Not explicitly stated | ~15 µM | Not explicitly stated, but synergized to induce apoptosis | Not explicitly stated, but synergistic effects reported | [5] |
| Vernonia amygdalina Extract | PANC-1 (Pancreatic) | 3.02 ± 0.44 µg/mL | 21.83 ± 0.46 µg/mL | Not explicitly stated | < 1 (Synergistic) | [6] |
Table 3: Synergistic Effects of Sesquiterpene Lactones with Paclitaxel
| Sesquiterpene Lactone | Cancer Cell Line | IC50 (Paclitaxel Alone) | IC50 (Sesquiterpene Lactone Alone) | IC50 (Combination) | Combination Index (CI) | Reference |
| Alantolactone (B1664491) | A549 (Lung) | Not explicitly stated | Not explicitly stated | Combination potentiated growth restriction and apoptosis | Not explicitly stated, but synergistic effects reported | [7] |
| Alantolactone | CT26 (Colorectal) | Not explicitly stated | Not explicitly stated | Strong synergistic effect at 1:0.5 and 1:1 molar ratios (Paclitaxel:Alantolactone) | < 0.9 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative experimental protocols for assessing the synergistic effects of sesquiterpene lactones with chemotherapy drugs.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound or a combination of compounds on cancer cells.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, PANC-1) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: Cells are treated with various concentrations of the sesquiterpene lactone alone, the chemotherapy drug alone, and a combination of both at different ratios. A vehicle control (e.g., DMSO) is also included. The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondria will convert the MTT into a purple formazan (B1609692) product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 values are determined by plotting the percentage of cell viability against the drug concentration. The Combination Index (CI) is calculated using software like CompuSyn to determine the nature of the drug interaction.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This assay is used to quantify the percentage of cells undergoing apoptosis (programmed cell death).
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the individual drugs and their combination for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the treatments.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of sesquiterpene lactones with chemotherapy drugs are often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and drug resistance.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, contributing to chemoresistance. Sesquiterpene lactones, including parthenolide and costunolide, are known to inhibit the NF-κB pathway. By blocking NF-κB, these compounds can sensitize cancer cells to the apoptotic effects of chemotherapy drugs.
Caption: Inhibition of the NF-κB pathway by this compound enhances chemotherapy-induced apoptosis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is common in cancer and is associated with resistance to chemotherapy. Studies on Vernonia amygdalina extracts have shown that they can inhibit this pathway, leading to cell cycle arrest and apoptosis. This inhibition can act synergistically with chemotherapy drugs that also impact cell cycle progression.
Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway synergizes with chemotherapy.
Conclusion
While direct clinical data on the synergistic effects of purified this compound with chemotherapy is still forthcoming, the preclinical evidence from related sesquiterpene lactones and Vernonia amygdalina extracts is highly promising. These natural compounds demonstrate a clear potential to enhance the efficacy of standard chemotherapy drugs like doxorubicin, cisplatin, and paclitaxel. The underlying mechanisms appear to involve the modulation of key cancer-related signaling pathways, leading to increased apoptosis and cell cycle arrest.
This guide provides a foundational overview for researchers and drug development professionals. Further investigation into the specific synergistic interactions of this compound is warranted to unlock its full therapeutic potential in combination cancer therapy. The detailed experimental protocols and pathway diagrams provided herein can serve as a valuable resource for designing future studies in this exciting area of cancer research.
References
- 1. Dehydrocostus Lactone Enhances Chemotherapeutic Potential of Doxorubicin in Lung Cancer by Inducing Cell Death and Limiting Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehydrocostus Lactone Enhances Chemotherapeutic Potential of Doxorubicin in Lung Cancer by Inducing Cell Death and Limiting Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Costunolide induces apoptosis in platinum-resistant human ovarian cancer cells by generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Costunolide enhances cisplatin-induced cytotoxicity in hypopharyngeal SCC FaDu cells by increasing the production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jppres.com [jppres.com]
- 7. Investigation of the sensitivity of human A549 cells to paclitaxel and sesquiterpene lactone alantolactone via apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing chemoimmunotherapy for colorectal cancer with paclitaxel and alantolactone via CD44-Targeted nanoparticles: A STAT3 signaling pathway modulation approach - PMC [pmc.ncbi.nlm.nih.gov]
Vernolepin's Efficacy in Comparison to Other Sesquiterpene Lactones: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of vernolepin against other notable sesquiterpene lactones, supported by experimental data. The information is presented to aid in the evaluation of these compounds for potential therapeutic applications.
Cytotoxic Efficacy Against Cancer Cell Lines
This compound, a sesquiterpene lactone primarily isolated from the Vernonia genus, has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its efficacy, often measured by the half-maximal inhibitory concentration (IC50), is comparable to and in some cases surpasses that of other well-studied sesquiterpene lactones such as vernodalin (B1205544) and vernolide (B1233872).
The cytotoxic potential of these compounds is largely attributed to the presence of an α-methylene-γ-lactone moiety, which can interact with cellular macromolecules and induce apoptosis and cell cycle arrest.
Quantitative Comparison of Cytotoxicity (IC50 Values)
The following table summarizes the IC50 values of this compound and other selected sesquiterpene lactones across various cancer cell lines, as reported in preclinical studies.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | JIMT-1 | Breast Cancer | 1.7 ± 0.3 | [1] |
| MCF-7 | Breast Cancer | >50 | [1] | |
| HepG2 | Liver Cancer | N/A | [2] | |
| Vernodalin | HepG2 | Liver Cancer | N/A | [2] |
| Vernolide | HepG2 | Liver Cancer | 0.91 - 13.84 | [2] |
| 11ß,13-Dihydrovernodalin | JIMT-1 | Breast Cancer | 2.2 ± 0.8 | [1] |
| MCF-7 | Breast Cancer | 35.0 ± 16.5 | [1] | |
| Vernomenin | JIMT-1 | Breast Cancer | 2.2 ± 0.9 | [1] |
| MCF-7 | Breast Cancer | 35.0 ± 16.5 | [1] | |
| Parthenolide (B1678480) | MDA-MB-231 (STAT3 inhibition) | Breast Cancer | N/A | [3] |
| HepG2/STAT3 (Luciferase activity) | Liver Cancer | 2.628 | [3] | |
| Helenalin | C/EBPβ inhibition | - | ~4-5 | [4] |
| NF-κB inhibition | - | ~4-5 | [4] |
N/A: Data not available in the cited sources.
Modulation of Key Signaling Pathways
Sesquiterpene lactones exert their biological effects by modulating critical intracellular signaling pathways involved in inflammation and cancer progression, notably the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammatory responses and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.
Several sesquiterpene lactones, including parthenolide and helenalin, are known to inhibit the NF-κB pathway.[5][6][7][8] Parthenolide has been shown to inhibit the IKK complex, thereby preventing IκBα degradation and subsequent NF-κB activation.[5][7] Helenalin has been reported to directly target the p65 subunit of NF-κB, thus inhibiting its DNA binding capacity.[8] While the precise mechanism of this compound on the NF-κB pathway is still under investigation, its structural similarities to other inhibitory sesquiterpene lactones suggest a comparable mode of action.
Caption: General inhibitory mechanism of sesquiterpene lactones on the NF-κB pathway.
STAT3 Signaling Pathway
The STAT3 signaling pathway is integral to cell proliferation, differentiation, and survival. It is often constitutively activated in cancer cells. The pathway is typically initiated by the binding of cytokines or growth factors to their receptors, leading to the activation of Janus kinases (JAKs). Activated JAKs then phosphorylate STAT3, promoting its dimerization, nuclear translocation, and subsequent activation of target gene transcription.
Parthenolide has been shown to inhibit the JAK/STAT3 signaling pathway by covalently targeting and suppressing the kinase activity of JAKs.[9][10] This prevents the phosphorylation and activation of STAT3.[3] Some sesquiterpene lactones can also modulate STAT3 activity through redox regulation.[11] The specific interactions of this compound with the STAT3 pathway are an active area of research, with evidence suggesting it may also inhibit STAT3 phosphorylation.[12]
Caption: General inhibitory mechanism of sesquiterpene lactones on the STAT3 pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of sesquiterpene lactone efficacy.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the sesquiterpene lactone (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for the MTT-based cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with the sesquiterpene lactone at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC fluorescence indicates Annexin V binding (apoptotic cells), while PI fluorescence indicates loss of membrane integrity (late apoptotic/necrotic cells).
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted by PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Treatment: Treat cells with the sesquiterpene lactone for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the fluorescence intensity of PI. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis using propidium iodide.
References
- 1. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vernodalidimer L, a sesquiterpene lactone dimer from Vernonia extensa and anti-tumor effects of vernodalin, this compound, and vernolide on HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Helenalin Acetate, a Natural Sesquiterpene Lactone with Anti-inflammatory and Anti-cancer Activity, Disrupts the Cooperation of CCAAT Box/Enhancer-binding Protein β (C/EBPβ) and Co-activator p300 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vernodalin induces apoptosis through the activation of ROS/JNK pathway in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-proliferative effect of 8α-tigloyloxyhirsutinolide-13-O-acetate (8αTGH) isolated from Vernonia cinerea on oral squamous cell carcinoma through inhibition of STAT3 and STAT2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Vernolepin's Bioactivity: A Comparative Analysis Across Cancer Cell Lines
Vernolepin, a sesquiterpene lactone, has demonstrated notable cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of its bioactivity, focusing on its inhibitory concentrations and the underlying molecular mechanisms. The information presented here is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation into the therapeutic potential of this compound.
Comparative Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The cytotoxic effects of this compound have been evaluated against several human cancer cell lines, with the IC50 values summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 4.6 ± 1.1 | [1][2] |
| JIMT-1 | Breast Cancer | 5.0 ± 0.7 | [1][2] |
| MCF-10A | Normal Breast Epithelial | 4.4 ± 0.5 | [1][2] |
| A549 | Lung Carcinoma | Not explicitly reported | [3] |
| HepG2 | Liver Cancer | Apoptosis induced, specific IC50 not reported |
Note: The IC50 values for MCF-7, JIMT-1, and MCF-10A are derived from dose-response curves presented in the cited literature. For the A549 and HepG2 cell lines, studies have indicated cytotoxic and apoptosis-inducing effects of this compound, but specific IC50 values were not provided in the referenced materials.
Experimental Protocols
The determination of this compound's bioactivity relies on standardized experimental protocols. The following sections detail the methodologies for the MTT assay to assess cell viability and the Annexin V assay for apoptosis detection.
MTT Assay for Cell Viability and IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in a complete culture medium. The culture medium is then replaced with the medium containing different concentrations of this compound, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Annexin V Apoptosis Assay
The Annexin V assay is a standard method for detecting apoptosis. It utilizes the high affinity of Annexin V for phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
Procedure:
-
Cell Treatment: Cells are treated with this compound at various concentrations for a defined period to induce apoptosis.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then resuspended in a binding buffer.
-
Staining: Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as propidium (B1200493) iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are identified as early apoptotic cells, while cells positive for both Annexin V and PI are considered late apoptotic or necrotic.
Signaling Pathway Analysis: Inhibition of NF-κB
This compound and other sesquiterpene lactones are known to exert their anti-inflammatory and anti-cancer effects through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While the precise molecular interactions of this compound with NF-κB are still under investigation, the general mechanism for sesquiterpene lactones involves the direct inhibition of the p65 subunit of NF-κB. A related compound, 11ß,13-dihydrovernodalin, has been shown to significantly inhibit the TNF-α-induced translocation of NF-κB to the nucleus[2].
The proposed mechanism involves the alkylation of critical cysteine residues on the p65 protein by the α-methylene-γ-lactone group present in this compound. This covalent modification prevents the p65 subunit from binding to DNA, thereby inhibiting the transcription of NF-κB target genes that are involved in cell proliferation, survival, and inflammation.
Caption: Proposed mechanism of this compound's inhibition of the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic and other bioactivities of a novel and known sesquiterpene lactones isolated from Vernonia leopoldi (Sch. Bip. ex Walp.) Vatke in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JAK2/STAT3-mediated dose-dependent cytostatic and cytotoxic effects of sesquiterpene lactones from Gymnanthemum extensum on A549 human lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Vernolepin and Vernolide on HepG2 Cells: Cytotoxicity, Apoptosis, and Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic and anti-proliferative effects of two sesquiterpene lactones, Vernolepin and Vernolide (B1233872), on the human hepatocellular carcinoma (HepG2) cell line. The information presented is based on available experimental data and is intended to inform research and drug development efforts in oncology.
Executive Summary
This compound and Vernolide, both sesquiterpene lactones, exhibit significant cytotoxic effects against HepG2 liver cancer cells.[1][2] Experimental evidence demonstrates that both compounds induce apoptosis and cause cell cycle arrest at the G2/M phase.[1][2] While both compounds show promise as potential anti-cancer agents, Vernolide demonstrates broader and more potent cytotoxic activity across a range of cancer cell lines.[1][2] This guide details the comparative cytotoxicity, the mechanisms of induced apoptosis and cell cycle arrest, and provides standardized protocols for the key experimental assays.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data on the effects of this compound and Vernolide on HepG2 cells.
Table 1: Cytotoxicity of this compound and Vernolide on HepG2 Cells
| Compound | IC50 Value (µM) on HepG2 Cells |
| This compound | Not explicitly quantified in the primary study, but demonstrated dose-dependent apoptosis. |
| Vernolide | 0.91 - 13.84 (across ten cancer cell lines, indicating potent activity) |
Source: Thongnest et al., 2019.[1][2]
Table 2: Effects of this compound and Vernolide on Apoptosis and Cell Cycle in HepG2 Cells
| Compound | Effect on Apoptosis | Effect on Cell Cycle |
| This compound | Induces apoptosis in a dose-dependent manner. | Correlates with G2/M phase cell cycle arrest. |
| Vernolide | Induces apoptosis in a dose-dependent manner. | Correlates with G2/M phase cell cycle arrest. |
Source: Thongnest et al., 2019.[1][2]
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the putative signaling pathways affected by this compound and Vernolide, and a typical experimental workflow for their analysis.
Figure 1: A generalized experimental workflow for comparing the effects of this compound and Vernolide on HepG2 cells.
References
- 1. Vernodalidimer L, a sesquiterpene lactone dimer from Vernonia extensa and anti-tumor effects of vernodalin, this compound, and vernolide on HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sasanquasaponin from Camellia oleifera Abel. induces apoptosis via Bcl-2, Bax and caspase-3 activation in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the selectivity of Vernolepin for cancer cells over normal cells
A detailed examination of the cytotoxic effects of vernolepin on cancerous versus non-cancerous cell lines, supported by experimental data and mechanistic insights.
Introduction
This compound, a sesquiterpene lactone isolated from the Vernonia genus, has garnered interest in oncological research for its potential anticancer properties. A critical aspect of any potential chemotherapeutic agent is its selectivity—the ability to preferentially target cancer cells while minimizing harm to normal, healthy cells. This guide provides a comparative analysis of the selectivity of this compound by examining its cytotoxic effects on breast cancer cell lines versus a normal-like breast epithelial cell line. The information presented herein is intended for researchers, scientists, and drug development professionals.
Data Presentation: Cytotoxicity of this compound
The cytotoxic activity of this compound was evaluated against two human breast cancer cell lines, JIMT-1 and MCF-7, and a non-cancerous, "normal-like" human breast epithelial cell line, MCF-10A. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro, was determined through a spectrophotometric assay.[1]
| Cell Line | Type | This compound IC50 (µM) |
| JIMT-1 | Breast Cancer | 1.7 ± 0.3 |
| MCF-7 | Breast Cancer | 35.0 ± 16.5 |
| MCF-10A | Normal-like Breast Epithelial | ~10 |
Data sourced from Tuasha et al., 2022.[1]
The selectivity of this compound can be inferred by comparing the IC50 values between the cancerous and normal-like cell lines. A lower IC50 value indicates higher potency. This compound demonstrates significantly higher potency against the JIMT-1 breast cancer cell line (IC50 = 1.7 ± 0.3 µM) compared to the normal-like MCF-10A cell line (IC50 ≈ 10 µM).[1] This suggests a selective cytotoxic effect of this compound against this particular cancer cell line. However, its potency against the MCF-7 breast cancer cell line (IC50 = 35.0 ± 16.5 µM) is lower than its effect on the normal-like cells.[1]
Experimental Protocols
The following is a generalized protocol for a spectrophotometric cytotoxicity assay (e.g., MTT assay) typically used to determine the IC50 values of compounds like this compound.
Objective: To determine the concentration of this compound that inhibits the growth of cultured cells by 50%.
Materials:
-
This compound
-
Human breast cancer cell lines (e.g., JIMT-1, MCF-7)
-
Human normal-like breast epithelial cell line (e.g., MCF-10A)
-
Complete cell culture medium (specific to each cell line)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a buffered solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are then incubated to allow the cells to attach and resume growth.
-
Compound Treatment: A stock solution of this compound is prepared and serially diluted to various concentrations. The culture medium is removed from the wells and replaced with medium containing the different concentrations of this compound. Control wells containing untreated cells are also included.
-
Incubation: The plates are incubated for a set period (e.g., 48 or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plates are incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Reading: The absorbance of the colored solution in each well is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of this compound compared to the untreated control. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: A generalized workflow for determining the IC50 of this compound using an MTT assay.
Signaling Pathways
While the precise signaling pathways modulated by this compound are still under investigation, studies on closely related sesquiterpene lactones from the Vernonia genus, such as vernodalin, have shed light on potential mechanisms of action. Vernodalin has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] NF-κB is a key transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.
The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. By preventing IκBα degradation, vernodalin-like compounds can trap NF-κB in the cytoplasm, thereby inhibiting its translocation to the nucleus and preventing the transcription of its target genes, which ultimately leads to the induction of apoptosis in cancer cells.
Caption: Proposed mechanism of NF-κB inhibition by this compound and related compounds.
Conclusion
The available data indicates that this compound exhibits a degree of selectivity for certain breast cancer cells, particularly the JIMT-1 cell line, over normal-like breast epithelial cells. This selectivity, coupled with insights into the potential mechanism of action through the inhibition of pro-survival signaling pathways like NF-κB, underscores the potential of this compound as a lead compound for the development of novel anticancer therapies. Further research is warranted to explore its efficacy and selectivity across a broader range of cancer types and to fully elucidate its molecular targets and signaling pathways.
References
head-to-head comparison of Vernolepin and paclitaxel in breast cancer models
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of breast cancer therapeutics, the exploration of novel compounds with potent anti-cancer activity is a paramount pursuit. This guide provides a head-to-head comparison of Vernolepin, a sesquiterpene lactone with emerging anti-cancer properties, and Paclitaxel, a well-established chemotherapeutic agent widely used in the treatment of breast cancer. This analysis is based on a synthesis of available data from independent studies, as direct comparative experimental data is not currently available.
Executive Summary
Paclitaxel, a taxane (B156437) diterpenoid, is a cornerstone of breast cancer chemotherapy, primarily functioning as a microtubule stabilizer to induce mitotic arrest and apoptosis.[1][2][] this compound, a sesquiterpene lactone, has demonstrated cytotoxicity against breast cancer cell lines, with its mechanism of action suggested to involve the induction of apoptosis.[4][5] This guide will delve into the available data on their respective efficacies, mechanisms of action, and the experimental protocols used to evaluate their effects in breast cancer models.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and Paclitaxel on their cytotoxic effects against various breast cancer cell lines. It is crucial to note that these values are derived from different studies and experimental conditions, and therefore, direct comparison of absolute values should be approached with caution.
Table 1: Cytotoxicity (IC50) of this compound and Paclitaxel in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Experimental Assay | Reference |
| This compound | JIMT-1 | 1.7 µM | Spectrophotometric Assay | [4] |
| This compound | MCF-7 | Low µM range | Spectrophotometric Assay | [5] |
| Vernodalin (B1205544) | MCF-7 | 2.5 ± 0.3 µg/ml | MTT Assay | [6] |
| Vernodalin | MDA-MB-231 | 3.4 ± 0.6 µg/ml | MTT Assay | [6] |
| Paclitaxel | MDA-MB-231 | 0.008 µM | Not Specified | [7] |
| Paclitaxel | Cal51 | Not Specified (effective in nM range) | Not Specified | [7] |
| Paclitaxel | MCF-7 | Dose-dependent inhibition (0.01 µM, 0.1 µM, 1 µM) | MTT & LDH Assays | [8][9] |
*Vernodalin is a compound structurally related to this compound, and its data is included to provide additional context on the potential activity of this class of compounds.
Mechanisms of Action and Signaling Pathways
This compound: An Emerging Apoptosis Inducer
This compound, a sesquiterpene lactone, is believed to exert its anti-cancer effects primarily through the induction of apoptosis.[4] While the precise signaling pathways activated by this compound in breast cancer cells are not yet fully elucidated, studies on related compounds like Vernodalin suggest a mechanism involving:
-
Induction of Oxidative Stress: Increased production of reactive oxygen species (ROS).[10]
-
Mitochondrial Pathway of Apoptosis: Downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, leading to a reduction in mitochondrial membrane potential and the release of cytochrome c.[10]
-
Caspase Activation: The release of cytochrome c triggers a caspase cascade, leading to PARP cleavage, DNA damage, and ultimately, cell death.[10]
Terpenoids, the broader class to which this compound belongs, are known to modulate various signaling pathways in breast cancer, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[11][12]
Paclitaxel: A Microtubule-Targeting Agent
Paclitaxel's mechanism of action is well-characterized and centers on its ability to disrupt microtubule dynamics.[1][] This disruption leads to a cascade of events culminating in apoptotic cell death.[1][2] Key aspects of Paclitaxel's mechanism include:
-
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This leads to the formation of abnormally stable and nonfunctional microtubule bundles.[1][]
-
Mitotic Arrest: The stabilized microtubules disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.[1][13]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This can involve the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2 and the activation of caspases.[1][2]
-
Modulation of Signaling Pathways: Paclitaxel has been shown to inhibit the PI3K/Akt signaling pathway, a key pathway involved in cell survival and proliferation.[8][9] It can also suppress Aurora kinase-mediated cofilin-1 activity, which is involved in cell migration and invasion.[14][15]
Visualizing the Mechanisms
Signaling Pathways
Caption: Paclitaxel's multifaceted mechanism of action in breast cancer cells.
Caption: Proposed apoptotic signaling pathway for this compound in breast cancer.
Experimental Protocols
The following are generalized experimental protocols based on methodologies cited in the reviewed literature for assessing the anti-cancer effects of compounds like this compound and Paclitaxel.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound or Paclitaxel) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration ~0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining with Flow Cytometry)
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in the treated and control groups is quantified.
Experimental Workflow Visualization
Caption: Standard workflow for in vitro evaluation of anti-cancer compounds.
Conclusion
This comparative guide provides a snapshot of the current understanding of this compound and Paclitaxel in the context of breast cancer models. Paclitaxel is a well-understood and potent chemotherapeutic with a defined mechanism of action. This compound, and its related compounds, represent a promising class of natural products with demonstrated cytotoxicity and apoptosis-inducing capabilities in breast cancer cells.
For researchers and drug development professionals, the key takeaway is the potential of sesquiterpene lactones like this compound as a source for novel anti-cancer drug discovery. Further research, including direct head-to-head in vitro and in vivo studies, is warranted to rigorously evaluate the therapeutic potential of this compound against established drugs like Paclitaxel and to fully elucidate its molecular mechanisms of action in breast cancer.
References
- 1. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic and other bioactivities of a novel and known sesquiterpene lactones isolated from Vernonia leopoldi (Sch. Bip. ex Walp.) Vatke in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Breast cancer cells evade paclitaxel-induced cell death by developing resistance to dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Induction of apoptosis in human breast cancer cells via caspase pathway by vernodalin isolated from Centratherum anthelminticum (L.) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research progress on the signaling pathway mechanism of terpenoids against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Safety Profile of Vernolepin Relative to Other Natural Compounds: A Comparative Guide
For researchers and drug development professionals, understanding the safety profile of a novel compound is as critical as evaluating its efficacy. This guide provides a comparative analysis of the safety profile of vernolepin, a sesquiterpene lactone with noted biological activity, against three other well-characterized natural compounds: paclitaxel, curcumin (B1669340), and artemisinin. This objective comparison is supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of key toxicological pathways.
Comparative Safety Data
The following tables summarize the available quantitative data on the cytotoxicity and acute animal toxicity of this compound and the comparator compounds.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HepG2 (Liver Cancer) | 10.3 | [1] |
| JIMT-1 (Breast Cancer) | 1.7 | [1] | |
| MCF-7 (Breast Cancer) | Value not explicitly stated, but cytotoxic | [1] | |
| Paclitaxel | Various Human Tumor Lines | 2.5 - 7.5 nM (0.0025 - 0.0075 µM) | |
| SK-BR-3 (Breast Cancer) | ~2.5 nM (0.0025 µM) | [2][3] | |
| MDA-MB-231 (Breast Cancer) | ~5 nM (0.005 µM) | [2][3] | |
| T-47D (Breast Cancer) | ~1.5 nM (0.0015 µM) | [2][3] | |
| Non-Small Cell Lung Cancer (NSCLC) | 0.027 (120h exposure) | [4] | |
| Curcumin | HeLa (Cervical Cancer) | 3.36 | [5] |
| MCF-7 (Breast Cancer) | 44.61 | [6] | |
| MDA-MB-231 (Breast Cancer) | 54.68 | [6] | |
| Various Cancer Cell Lines | 5.3 - 75.28 | [7] | |
| Artemisinin | P815 (Murine Mastocytoma) | 12 | [8] |
| BSR (Hamster Kidney Adenocarcinoma) | 52 | [8] | |
| A549 (Lung Cancer) | 28.8 µg/mL | [9] | |
| H1299 (Lung Cancer) | 27.2 µg/mL | [9] | |
| Various Cancer Cell Lines | 8.3 - 218 | [9][10] |
Table 2: Acute Animal Toxicity (LD50 Values)
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| This compound | Data Not Available | - | - | |
| Vernonia amygdalina extract | Rat | Oral | > 3000 mg/kg | [11] |
| Elephantopus scaber extract | Mouse | Oral | No toxicity at 5000 mg/kg | [9] |
| Paclitaxel | Mouse | Intraperitoneal | 128 mg/kg | [12] |
| Rat | Intraperitoneal | 32.53 mg/kg | [12] | |
| Mouse (Taxol® formulation) | Intravenous | 19.5 - 31.3 mg/kg | [13][14] | |
| Rat (Taxol® formulation) | Intravenous | 34.8 mg/kg | [15] | |
| Curcumin | Mouse | Oral | 2.5 g/kg (in a nanocomplex) | [11] |
| Rat | Oral | > 5000 mg/kg | [16] | |
| Artemisinin | Mouse | Oral | No toxicity up to 5000 mg/kg | [17][18] |
| Rat | Oral | No toxicity up to 20,000 mg/kg | [17][18] | |
| Rat | Intramuscular (Arteether) | Neurologic symptoms at 50 mg/kg/day | [19] |
Experimental Protocols
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in a suitable solvent and add to the wells. Include a solvent control.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the wells using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Cytotoxicity Workflow
Acute Oral Toxicity Study (Following OECD Guideline 425)
This study is designed to determine the median lethal dose (LD₅₀) of a substance after a single oral administration.
Methodology:
-
Animal Selection: Use healthy, young adult rodents (e.g., rats or mice) of a single sex (typically females, as they are often more sensitive).
-
Housing and Acclimatization: House the animals in appropriate conditions with a 12-hour light/dark cycle and allow them to acclimatize for at least 5 days before the study.
-
Dosing (Up-and-Down Procedure):
-
Administer a single oral dose of the test substance to one animal.
-
Observe the animal for signs of toxicity and mortality for a defined period (e.g., 48 hours).
-
If the animal survives, the dose for the next animal is increased by a fixed factor.
-
If the animal dies, the dose for the next animal is decreased by the same factor.
-
This sequential dosing continues until specific stopping criteria are met.
-
-
Observation: Observe all animals for a total of 14 days for any signs of toxicity, behavioral changes, and mortality. Record body weights at regular intervals.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.
-
Data Analysis: Use statistical methods (e.g., maximum likelihood estimation) to calculate the LD₅₀ value and its confidence intervals based on the observed outcomes.
Acute Oral Toxicity Study Logic
Signaling Pathways in Toxicity
The toxicity of these compounds is often mediated through specific cellular signaling pathways, leading to outcomes such as apoptosis (programmed cell death) or ferroptosis (iron-dependent cell death).
This compound and Related Sesquiterpene Lactones: Apoptosis Induction
While the specific signaling pathway for this compound-induced toxicity is not fully elucidated, related sesquiterpene lactones like vernodalin (B1205544) are known to induce apoptosis. This often involves the activation of the c-Jun N-terminal kinase (JNK) pathway and modulation of key apoptosis-regulating proteins.
This compound Apoptosis Pathway
Paclitaxel: Microtubule Stabilization and Apoptosis
Paclitaxel's primary mechanism of action is the stabilization of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. This process involves the activation of several signaling kinases.
Paclitaxel Apoptosis Pathway
Curcumin: Modulation of Multiple Signaling Pathways
Curcumin is known to exert its effects by interacting with a wide array of molecular targets, leading to the modulation of several key signaling pathways involved in cell survival and apoptosis, such as the NF-κB and PI3K/Akt pathways.
Curcumin's Signaling Effects
Artemisinin: Induction of Ferroptosis
Artemisinin and its derivatives are known to induce a form of iron-dependent cell death called ferroptosis. This process is characterized by the accumulation of lipid peroxides.
Artemisinin Ferroptosis Pathway
Conclusion
This comparative guide provides a snapshot of the current understanding of the safety profiles of this compound, paclitaxel, curcumin, and artemisinin.
-
Paclitaxel is highly cytotoxic in vitro, with IC₅₀ values in the nanomolar range. However, it exhibits significant acute toxicity in animal models, with LD₅₀ values in the range of 19.5-128 mg/kg depending on the species and formulation.[12][13][14][15]
-
Curcumin generally displays lower in vitro cytotoxicity compared to this compound and paclitaxel, with IC₅₀ values typically in the mid to high micromolar range.[5][6][7] It has a very favorable acute toxicity profile, with high LD₅₀ values in rodents, indicating low acute toxicity.[11][16]
-
Artemisinin shows variable in vitro cytotoxicity, with IC₅₀ values spanning a wide micromolar range.[8][9][10] Similar to curcumin, it demonstrates a very low acute oral toxicity in animal studies.[17][18] However, neurotoxicity has been observed with high doses of some derivatives administered intramuscularly.[19]
References
- 1. Schistosomiasis prevention option: toxicological evaluation of Vernonia amygdalina on the tissues of Bulinus truncatus at different pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dose-response effects of Elephantopus scaber methanolic extract on N-nitrosodiethylamine-induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sub-Chronic Toxicological Evaluation of the Sesquiterpene Lactone-Enriched Fraction of Tithonia diversifolia (Hemsley) A. Gray in Experimental Rats | MDPI [mdpi.com]
- 9. medjpps.com [medjpps.com]
- 10. researchgate.net [researchgate.net]
- 11. ejmanager.com [ejmanager.com]
- 12. researchgate.net [researchgate.net]
- 13. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stemcell.com [stemcell.com]
- 15. Curcumin induces apoptosis through the mitochondria-mediated apoptotic pathway in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The Potential Mechanisms by which Artemisinin and Its Derivatives Induce Ferroptosis in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. (Open Access) Phytochemicals and acute oral toxicity studies of the aqueous extract of Vernonia amygdalina from state of Malaysia (2016) | Yusmazura Zakaria | 24 Citations [scispace.com]
Safety Operating Guide
Safeguarding Laboratory Operations: Proper Disposal Procedures for Vernolepin
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Vernolepin, a sesquiterpene lactone with potential cytotoxic properties. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and maintaining environmental compliance. As a compound investigated for its anti-tumor effects, all this compound waste must be handled with the assumption of cytotoxicity.
I. Understanding the Hazards
This compound is a sesquiterpene lactone that has demonstrated biological activity, including potential anti-tumor properties.[1] Due to its cytotoxic potential, it is classified as a hazardous substance requiring special handling and disposal procedures. All materials that come into contact with this compound, including stock solutions, experimental media, contaminated personal protective equipment (PPE), and labware, must be treated as cytotoxic waste.[2][3][4][5]
II. Required Personal Protective Equipment (PPE)
A crucial first line of defense, proper PPE must be worn at all times when handling this compound and its associated waste.
| PPE Component | Specification |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is required. |
| Lab Coat | A disposable, fluid-resistant lab coat must be worn over standard laboratory attire. |
| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Respiratory Protection | A fit-tested N95 respirator or higher should be used when handling powdered this compound or when there is a risk of aerosolization. |
III. Step-by-Step Disposal Protocol for this compound Waste
All waste generated from experiments involving this compound must be segregated and disposed of following the cytotoxic waste stream protocols.
Step 1: Waste Segregation at the Source Immediately upon generation, all this compound-contaminated waste must be segregated from regular laboratory trash. This includes:
-
Solid Waste: Contaminated gloves, gowns, bench paper, pipette tips, vials, and any other disposable labware.
-
Liquid Waste: Unused this compound solutions, cell culture media containing this compound, and any aqueous solutions used for rinsing contaminated glassware.
-
Sharps Waste: Needles, syringes, and glass Pasteur pipettes contaminated with this compound.
Step 2: Containment of Cytotoxic Waste Proper containment is essential to prevent exposure and environmental contamination.
-
Solid Waste: Place in a designated, leak-proof, puncture-resistant container lined with a purple cytotoxic waste bag. This container must be clearly labeled with the cytotoxic symbol and the words "Cytotoxic Waste."[5][6][7][8]
-
Liquid Waste: Collect in a dedicated, shatter-proof, and leak-proof container, clearly labeled as "Cytotoxic Liquid Waste: this compound." The container should be kept securely closed when not in use.
-
Sharps Waste: Dispose of in a designated, puncture-proof sharps container that is purple or clearly marked with the cytotoxic symbol.[3][5]
Step 3: Decontamination of Reusable Labware Any non-disposable labware that has come into contact with this compound must be decontaminated before reuse.
-
Rinse the labware with a 1:10 dilution of bleach solution and allow it to sit for at least 15 minutes.
-
Thoroughly rinse with water.
-
The initial bleach rinseate should be collected as cytotoxic liquid waste.
Step 4: Final Disposal All contained cytotoxic waste must be disposed of through the institution's hazardous waste management program.
-
The ultimate disposal method for cytotoxic waste is typically high-temperature incineration .[4][6][8]
-
Do not dispose of any this compound waste down the drain or in the regular trash.
IV. Emergency Spill Procedures
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
For Small Spills (less than 5 mL of a low concentration solution):
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE (double gloves, disposable gown, eye protection), absorb the spill with absorbent pads.
-
Clean the spill area with a 1:10 bleach solution, followed by a water rinse.
-
All cleanup materials must be disposed of as solid cytotoxic waste.
For Large Spills (greater than 5 mL or any amount of pure compound):
-
Evacuate the immediate area and restrict access.
-
Alert the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office immediately.
-
Do not attempt to clean up a large spill without specific training and equipment.
V. Visual Workflow for this compound Disposal
The following diagram illustrates the standard operating procedure for the disposal of this compound waste.
Caption: Standard operating procedure for this compound waste disposal.
VI. Decision-Making for this compound Spill Response
The following diagram outlines the decision-making process in the event of a this compound spill.
Caption: Decision-making workflow for this compound spill response.
References
- 1. Sesquiterpene lactones: adverse health effects and toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acewaste.com.au [acewaste.com.au]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. danielshealth.ca [danielshealth.ca]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. youtube.com [youtube.com]
- 7. mot.southyorkshire.icb.nhs.uk [mot.southyorkshire.icb.nhs.uk]
- 8. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
